molecular formula C76H44F4O14S2 B1175314 Acid Black 107 CAS No. 12218-96-1

Acid Black 107

Cat. No.: B1175314
CAS No.: 12218-96-1
M. Wt: 1321.3 g/mol
InChI Key: BKLMISUWLJMZDF-UHFFFAOYSA-N
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Description

Acid Black 107 is a useful research compound. Its molecular formula is C76H44F4O14S2 and its molecular weight is 1321.3 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No.

12218-96-1

Molecular Formula

C76H44F4O14S2

Molecular Weight

1321.3 g/mol

IUPAC Name

tetrabenzyl 6-[(6,7-difluoro-1,3-dioxocyclopenta[b]naphthalen-2-ylidene)methyl]-16-[(6,7-difluoro-1-hydroxy-3-oxo-1H-cyclopenta[b]naphthalen-2-ylidene)methyl]-9,19-dioxa-5,15-dithiapentacyclo[11.7.0.03,11.04,8.014,18]icosa-1,3(11),4(8),6,12,14(18),16-heptaene-10,10,20,20-tetracarboxylate

InChI

InChI=1S/C76H44F4O14S2/c77-59-25-43-21-49-50(22-44(43)26-60(59)78)66(82)55(65(49)81)29-47-31-63-69(95-47)53-34-58-54(33-57(53)75(93-63,71(85)89-35-39-13-5-1-6-14-39)72(86)90-36-40-15-7-2-8-16-40)70-64(32-48(96-70)30-56-67(83)51-23-45-27-61(79)62(80)28-46(45)24-52(51)68(56)84)94-76(58,73(87)91-37-41-17-9-3-10-18-41)74(88)92-38-42-19-11-4-12-20-42/h1-34,65,81H,35-38H2

InChI Key

BKLMISUWLJMZDF-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)COC(=O)C2(C3=CC4=C(C=C3C5=C(O2)C=C(S5)C=C6C(C7=C(C6=O)C=C8C=C(C(=CC8=C7)F)F)O)C(OC9=C4SC(=C9)C=C1C(=O)C2=C(C1=O)C=C1C=C(C(=CC1=C2)F)F)(C(=O)OCC1=CC=CC=C1)C(=O)OCC1=CC=CC=C1)C(=O)OCC1=CC=CC=C1

Origin of Product

United States

Foundational & Exploratory

A Technical Guide to the Chemical Properties of Acid Black 107

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Acid Black 107, identified by the CAS Number 12218-96-1, is a significant member of the acid dye category, specifically classified as a 1:2 metal complex dye.[1] It is widely utilized in the textile and leather industries for dyeing protein fibers such as wool and silk, as well as polyamides.[2][3][4] This technical guide provides a comprehensive overview of the chemical properties of this compound, including its physicochemical characteristics, stability, and a detailed synthesis protocol. The information is presented to support research and development activities requiring a thorough understanding of this compound.

Physicochemical Properties

PropertyValueSource(s)
CAS Number 12218-96-1[2][3][6][7][8][9][10][11][12]
Molecular Formula [C38H22N7O12S.Cr.2Na]; [C36H19N6O11S.Cr.2Na][5][6][7][10]
Appearance Black powder[1][3][5][6][7][11]
Solubility 30 g/L in water at 90 °C[4][5][6]
Melting Point Not available[7]
Boiling Point Not available[7]

Chemical Structure and Synthesis

This compound is a complex monoazo dye, where the dye molecule is complexed with a metal ion, typically chromium.[1] The synthesis of this compound involves a multi-step process that begins with the diazotization of aromatic amines, followed by coupling reactions and subsequent metallization.

Experimental Protocol for Synthesis

The following is a representative experimental protocol for the synthesis of this compound, derived from publicly available information.[5]

1. Diazotization:

  • A mixture of 10.2 g of 5-nitro-2-aminophenol and 5.5 g of 4-nitro-2-aminophenol is prepared.

  • 12 mL of a 40% sodium hydroxide solution is added to the amine mixture, and it is stirred for 2 hours.

  • The mixture is then cooled to 10-15 °C.

  • 22 mL of a 30% sodium nitrite solution is added dropwise over 30 minutes.

  • Stirring is continued until the diazotization is complete to obtain the diazo liquid.

2. Coupling Reaction:

  • In a separate reaction vessel, 12 mL of water and a 40% sodium hydroxide solution are mixed and stirred.

  • The solution is warmed to 30-40 °C.

  • 5.4 g of 2-naphthol and 14.0 g of 1-acetylamino-7-naphthol are added and stirred.

  • The mixture is cooled to 10-15 °C.

  • The previously prepared diazo solution is added dropwise to this mixture over approximately 1 hour.

  • Stirring is continued for 1-2 hours until the coupling reaction is complete, yielding the azo compound.

3. Complexation and Product Isolation:

  • In a complexation reaction vessel, a sodium chromium salicylate solution and an acidic medium are added, stirred, and heated to reflux for about 3 hours.

  • The solution is then cooled to 60 °C.

  • The azo compound from the previous step is added.

  • The pH of the mixture is adjusted to 8-8.5 with a sodium hydroxide solution.

  • The mixture is heated to reflux for 4 hours.

  • After cooling to 60 °C, the pH is adjusted to 7.5 with hydrochloric acid.

  • The product is salted out, filtered, and the filter cake is washed with water until neutral.

  • The final product is obtained after drying.

The following diagram illustrates the workflow of the synthesis process:

Synthesis_Workflow cluster_diazotization Diazotization cluster_coupling Coupling Reaction cluster_complexation Complexation & Isolation A Aromatic Amines (5-nitro-2-aminophenol, 4-nitro-2-aminophenol) B NaOH Solution A->B Stir 2h C Cooling (10-15°C) B->C D NaNO2 Solution C->D Dropwise addition E Diazo Liquid D->E Stir to completion I Cooling (10-15°C) E->I Dropwise addition F H2O + NaOH G Warm (30-40°C) F->G H Coupling Agents (2-naphthol, 1-acetylamino-7-naphthol) G->H H->I J Azo Compound I->J Stir 1-2h M Cool (60°C) J->M Add Azo Compound K Sodium Chromium Salicylate + Acidic Medium L Reflux (3h) K->L L->M N pH Adjustment (8-8.5) M->N O Reflux (4h) N->O P Cool (60°C) O->P Q pH Adjustment (7.5) P->Q R Salting Out & Filtration Q->R S Washing & Drying R->S T This compound S->T

Caption: Synthesis workflow for this compound.

Stability and Reactivity

This compound is stable under normal temperatures and pressures.[8] However, it is advisable to avoid contact with incompatible materials, excess heat, and strong oxidants.[8]

Incompatible Materials: Strong oxidizing and reducing agents.[8] Hazardous Decomposition Products: Under fire conditions, it may produce irritating and toxic fumes and gases.[8] Hazardous Polymerization: Hazardous polymerization will not occur.[8]

Fastness Properties

The performance of a dye is often evaluated by its fastness to various environmental factors. The following table summarizes the fastness properties of this compound.

Fastness TestFadingStainingSource(s)
Light Fastness 7-8-[4][7]
Soaping 54-5[4][7]
Perspiration 54-5[4][7]
Oxygen Bleaching 4-53-4[4][7]
Seawater 55[7]

Note: Fastness is typically rated on a scale of 1 to 5 (or 1 to 8 for light fastness), with higher numbers indicating better fastness.

Conclusion

This compound is a commercially important metal complex acid dye with well-documented applications in the dyeing industry. While some of its fundamental physicochemical properties are not extensively reported, its synthesis, stability, and performance characteristics are established. This technical guide provides a consolidated resource for professionals requiring detailed chemical information on this compound for research, development, and quality control purposes. Further investigation into its spectral properties and other physical constants would be beneficial for a more complete characterization of this compound.

References

Acid Black 107 molecular structure and formula

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: Acid Black 107 (C.I. 12218-96-1), also known by trade names such as Neutral Black BGL, is a 1:2 chromium-complex acid dye.[1][2] As a premetallized dye, the chromium atom is incorporated during manufacturing, which enhances its application properties and results in superior fastness.[3] This class of dye is primarily utilized for dyeing protein and polyamide fibers, including wool, silk, and nylon, where it forms strong coordinate and ionic bonds with the fiber.[4][5] Its high lightfastness and wet fastness make it a preferred choice for applications demanding durability.[6][7] This guide provides a detailed overview of its molecular characteristics, physicochemical properties, synthesis, and standard application protocols.

Molecular Structure and Formula

This compound is an anionic coordination compound where a central chromium(III) ion is complexed with two different monoazo dye molecules. This 1:2 metal-to-ligand structure contributes to its stability and color properties. Due to its complex nature as a commercial product, its precise molecular formula is often represented in multiple ways. The most commonly cited formulas include:

  • [C38H22N7O12S.Cr.2Na][8]

  • [C36H19N6O11S.Cr.2Na][2][9]

  • C36H19CrN6O11S.H.Na[10]

These variations suggest that commercial this compound may be a well-defined complex or a mixture of closely related structures. The core structure features o,o'-dihydroxyazo or o-amino-o'-hydroxyazo functionalities that act as ligands, chelating the chromium atom.[3] The presence of sulfonate groups (-SO₃⁻) ensures water solubility, which is essential for the dyeing process.[11]

Physicochemical and Technical Data

The key quantitative properties of this compound are summarized in the table below. This data is essential for its application in dyeing processes and for quality control.

PropertyValueNotes / References
C.I. Name This compound[1]
CAS Number 12218-96-1[1]
Molecular Formula [C38H22N7O12S.Cr.2Na]Representative formula.[8]
Calculated Mol. Weight ~898.67 g/mol Based on the C38 formula.
Appearance Black Powder[2][9][12]
Shade Brownish light grey[2][8]
Aqueous Solution Color Blue-gray[9][12]
Water Solubility 30 g/L (at 90 °C)[9][12]
Light Fastness (ISO) 7-8 (Excellent)On wool.[1][4]
Soaping Fastness (Fading) 5 (Excellent)On wool.[1][4]
Soaping Fastness (Staining) 4-5 (Very Good)On wool.[1][4]
Perspiration Fastness (Fading) 5 (Excellent)On wool.[1][4]
Perspiration Fastness (Staining) 4-5 (Very Good)On wool.[4]

Experimental Protocols

The following sections detail the laboratory-scale synthesis and a standard wool dyeing protocol for this compound.

1. Synthesis of this compound

The manufacturing process involves a multi-step reaction sequence: diazotization of aromatic amines, azo coupling with naphthol derivatives, and finally, complexation with a chromium salt.[6][9]

I. Diazotization of Amines:

  • Prepare a reaction vessel with 300 mL of water and 31 mL of 30% hydrochloric acid and stir to combine.

  • Add 10.2 g of 5-nitro-2-aminophenol and 5.5 g of 4-nitro-2-aminophenol to the acidic solution.[6][9]

  • Add 12 mL of 40% sodium hydroxide solution and stir the mixture for 2 hours.

  • Cool the reaction mixture to between 10-15 °C.

  • Over a period of 30 minutes, slowly add 22 mL of 30% sodium nitrite (NaNO₂) solution dropwise while maintaining the temperature.

  • Continue stirring until the reaction is complete (indicated by a positive reaction on starch-iodide paper) to yield the diazonium salt solution.[9]

II. Azo Coupling:

  • In a separate coupling vessel, combine 12 mL of water and an appropriate amount of 40% NaOH solution.

  • Warm the solution to 30-40 °C and dissolve 5.4 g of 2-naphthol and 14.0 g of 1-acetylamino-7-naphthol.[9]

  • Cool the coupling component solution to 10-15 °C.

  • Slowly add the previously prepared diazonium salt solution to the coupling vessel over approximately 1 hour.

  • Continue stirring for 1-2 hours until the coupling reaction is complete, forming the azo compound.[9]

III. Metallization and Isolation:

  • In a third vessel, prepare a solution of a chromium source, such as sodium chromium salicylate.[6][9]

  • Heat the chromium solution to reflux for approximately 3 hours, then cool to 60 °C.

  • Add the azo compound solution from the previous step.

  • Adjust the pH to 8.0-8.5 using NaOH solution and heat to reflux for 4 hours to facilitate complexation.[6]

  • Cool the mixture to 60 °C and adjust the pH to 7.5 with hydrochloric acid.

  • Precipitate the dye by salting out with sodium chloride.

  • Filter the resulting solid, wash the filter cake with water until neutral, and dry to obtain the final this compound product.[6][9]

2. Application Protocol: Exhaust Dyeing of Wool

This protocol describes a standard laboratory procedure for dyeing wool fabric with this compound to achieve a deep black shade.

I. Preparation of Materials:

  • Fabric: Use a pre-scoured, 100% wool sample, weighed accurately.

  • Dyebath: Prepare a dyebath with a liquor-to-goods ratio (L:R) of 20:1.

  • Dye Stock Solution: Prepare a 1% (w/v) stock solution of this compound in deionized water.

  • Auxiliaries: Prepare solutions of a leveling agent, ammonium acetate (as a pH buffer), and acetic acid (for pH adjustment).

II. Dyeing Procedure:

  • Set the dyebath with the required amount of water and add the leveling agent.

  • Add ammonium acetate to buffer the solution. Add the wool fabric to the bath at 40 °C and run for 10 minutes to allow for wetting and penetration of auxiliaries.

  • Check the pH of the bath and adjust to 5.0-6.0 using a dilute solution of acetic acid.[4]

  • Add the calculated amount of this compound stock solution to the dyebath. For a deep black, a dye concentration of up to 8% on weight of fiber (owf) may be required.[4]

  • Raise the temperature of the dyebath from 40 °C to the boil (98-100 °C) at a rate of 1.5 °C/minute.

  • Hold the temperature at the boil for 60 minutes to ensure full dye penetration and fixation.

  • After 60 minutes, allow the dyebath to cool gradually to 70 °C.

  • Remove the dyed fabric, rinse thoroughly with cold water until the rinse water is clear, and then perform a final warm rinse.

  • Squeeze excess water from the fabric and air dry.

Visualized Workflows

The following diagrams illustrate the key processes described in this guide.

G Synthesis Workflow for this compound cluster_reactants Starting Materials cluster_process Process Steps A 5-Nitro-2-aminophenol P1 I. Diazotization (HCl, NaNO2, 10-15°C) A->P1 B 4-Nitro-2-aminophenol B->P1 C 1-Acetylamino-7-naphthol P2 II. Azo Coupling (NaOH, 10-15°C) C->P2 D 2-Naphthol D->P2 E Chromium Salt P3 III. Metallization (Reflux, pH 8-8.5) E->P3 P1->P2 Diazo Liquid P2->P3 Azo Compound P4 IV. Isolation (Salting Out, Filtration, Drying) P3->P4 Cr-Complex Dye Solution FP Final Product: This compound Powder P4->FP

Caption: A flowchart illustrating the multi-step synthesis of this compound.

G Experimental Workflow for Wool Dyeing cluster_prep 1. Preparation cluster_dyeing 2. Dyeing Cycle cluster_post 3. Post-Treatment M1 Weigh Scoured Wool Fabric P1 Add Fabric to Bath at 40°C Adjust pH to 5.0-6.0 M1->P1 M2 Prepare Dyebath (Water, Auxiliaries) M2->P1 P2 Add Dye Solution P1->P2 P3 Ramp Temperature to 100°C (1.5°C / min) P2->P3 P4 Hold at 100°C for 60 min P3->P4 F1 Cool to 70°C P4->F1 F2 Rinse Thoroughly (Cold & Warm Water) F1->F2 FP Final Product: Dyed & Dried Wool Fabric F2->FP

Caption: A standard workflow for the exhaust dyeing of wool with this compound.

References

An In-depth Technical Guide to the Synthesis and Manufacturing of Acid Black 107

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and manufacturing process of C.I. Acid Black 107, a significant dye in the textile and leather industries. The document details the chemical reactions, experimental protocols, and quantitative data associated with its production.

Introduction

This compound is a pre-metallized acid dye, valued for its excellent fastness properties on substrates like wool, silk, and nylon.[1][2] Its synthesis is a multi-step process involving the diazotization of aromatic amines, followed by coupling reactions with naphthol derivatives, and concluding with a metal complexation step.[1][3][4] The final product is a black powder soluble in water, forming a blue-gray solution.[5][6][7]

Synthesis Pathway

The synthesis of this compound can be broken down into three primary stages:

  • Diazotization: A mixture of 5-nitro-2-aminophenol and 4-nitro-2-aminophenol is treated with sodium nitrite in an acidic medium to form a diazo liquid.[3][4]

  • Coupling: The resulting diazo compound is then coupled with a mixture of 2-naphthol and 1-acetylamino-7-naphthol to form an azo compound.[3][4]

  • Complexation: The azo compound is then complexed with a chromium salt, typically sodium chromium salicylate, to yield the final this compound dye.[3][4]

The overall logical workflow of the synthesis is depicted in the following diagram:

Synthesis_Workflow cluster_diazotization Diazotization cluster_coupling Coupling cluster_complexation Complexation cluster_purification Purification A 5-nitro-2-aminophenol & 4-nitro-2-aminophenol C Diazo Liquid A->C Reaction B Sodium Nitrite & Hydrochloric Acid B->C Reagents E Azo Compound C->E Reaction D 2-naphthol & 1-acetylamino-7-naphthol D->E Coupling Agents G This compound E->G Reaction F Sodium Chromium Salicylate F->G Complexing Agent H Salting Out, Filtration, Washing, Drying G->H Experimental_Workflow cluster_diazotization Diazotization Stage cluster_coupling Coupling Stage cluster_complexation_purification Complexation and Purification Stage start_diazo Prepare HCl solution add_amines Add 5-nitro-2-aminophenol and 4-nitro-2-aminophenol start_diazo->add_amines add_naoh_diazo Add NaOH solution and stir for 2h add_amines->add_naoh_diazo cool_diazo Cool to 10-15°C add_naoh_diazo->cool_diazo add_nano2 Add NaNO2 solution dropwise cool_diazo->add_nano2 stir_diazo Stir to completion add_nano2->stir_diazo diazo_liquid Diazo Liquid stir_diazo->diazo_liquid add_diazo Add Diazo Liquid dropwise diazo_liquid->add_diazo start_coupling Prepare NaOH solution add_naphthols Add 2-naphthol and 1-acetylamino-7-naphthol at 30-40°C start_coupling->add_naphthols cool_coupling Cool to 10-15°C add_naphthols->cool_coupling cool_coupling->add_diazo stir_coupling Stir for 1-2h add_diazo->stir_coupling azo_compound Azo Compound stir_coupling->azo_compound add_azo Add Azo Compound azo_compound->add_azo start_complex Prepare Cr-salicylate solution reflux1 Reflux for 3h start_complex->reflux1 cool1 Cool to 60°C reflux1->cool1 cool1->add_azo ph_adjust1 Adjust pH to 8.0-8.5 with NaOH add_azo->ph_adjust1 reflux2 Reflux for 4h ph_adjust1->reflux2 cool2 Cool to 60°C reflux2->cool2 ph_adjust2 Adjust pH to 7.5 with HCl cool2->ph_adjust2 salt_out Salt out ph_adjust2->salt_out filter_wash Filter and wash until neutral salt_out->filter_wash dry Dry filter_wash->dry final_product This compound dry->final_product

References

In-Depth Technical Guide: Chemical and Toxicological Profile of C.I. Acid Black 107 (CAS No. 12218-96-1)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This technical guide provides a comprehensive overview of the chemical properties and toxicological profile of C.I. Acid Black 107 (CAS No. 12218-96-1), an azo dye primarily used in the textile industry. While its industrial applications are well-documented, this guide focuses on the available scientific data concerning its chemical synthesis, safety, and, most notably, its genotoxic potential. This information is critical for researchers and professionals in drug development and toxicology who may encounter this compound or structurally related azo dyes. The guide summarizes key quantitative data in structured tables, details experimental protocols for genotoxicity assays, and provides visualizations to illustrate experimental workflows.

Chemical Information

C.I. This compound is a synthetic dye belonging to the azo class of compounds, characterized by the presence of one or more azo (-N=N-) functional groups. It is a metal complex dye, often containing chromium, which enhances its fastness properties in dyeing applications.[1]

Chemical Identity
PropertyValue
CAS Number 12218-96-1[2][3][4][5][6][7][8][9]
Common Name C.I. This compound[2][3][4][8]
Synonyms Acid Black BGL, Neutral Black BGL, Acid Black 158, Aluminium Black LBB, Anadurm Black S-BGL[9]
Molecular Formula [C38H22N7O12S.Cr.2Na]; [C36H19N6O11S.Cr.2Na][7][9]
Physicochemical Properties
PropertyValue
Appearance Black powder[2][3][4][7]
Solubility Soluble in water; aqueous solution is blue-gray. Solubility in water at 90°C is 30 g/L.[2][9]
Stability Stable under normal temperatures and pressures.[4]
Incompatibilities Strong oxidizing and reducing agents.[4]

Synthesis

The synthesis of C.I. This compound involves a multi-step process typical for azo dyes. The general workflow includes diazotization followed by coupling reactions.

G General Synthesis Workflow of C.I. This compound A Aromatic Amine B Diazotization (NaNO2, HCl) A->B C Diazo Compound B->C E Azo Coupling C->E D Coupling Component (e.g., Naphthol derivative) D->E F Azo Dye Intermediate E->F H Complexation F->H G Metal Salt (e.g., Chromium salt) G->H I C.I. This compound H->I

General synthesis workflow for C.I. This compound.

Industrial Applications

C.I. This compound is primarily used as a dye for various textiles.[3][4][7][10][11] Its applications include the dyeing and printing of:

  • Wool

  • Silk

  • Polyamide

  • Polyvinyl alcohol (PVA)

  • Cotton blends

  • Leather

Toxicological Profile

The available toxicological data for C.I. This compound indicates potential health hazards, with the most significant finding being its mutagenic potential.

Acute Toxicity and Irritation

Safety data sheets report that C.I. This compound may be harmful if swallowed and can cause irritation to the eyes, skin, and respiratory tract.[4]

Exposure RouteEffect
Oral Harmful if swallowed, may cause stomach discomfort.[4]
Inhalation May cause respiratory tract irritation.[4]
Dermal May cause skin irritation in sensitive individuals.[4]
Eye May cause irritation.[4]
Genotoxicity

A key study by Jäger, Hafner, and Schneider (2004) investigated the mutagenicity of several textile dyes, including a product identified by CAS number 12218-96-1 (C.I. This compound).[12][13] The study reported positive results in the Ames test, indicating that the dye is mutagenic.[12][13] Subsequently, it was also tested in the mouse lymphoma assay.[12][13]

5.2.1 Experimental Protocols

While the specific, detailed protocols from the Jäger et al. (2004) study are not fully available, the general methodologies for the Ames test and the Mouse Lymphoma Assay are well-established.

Bacterial Reverse Mutation Assay (Ames Test)

The Ames test is a widely used method to assess the mutagenic potential of chemical compounds.[12][13] It utilizes strains of Salmonella typhimurium that are auxotrophic for histidine, meaning they cannot synthesize this essential amino acid and require it for growth. The test evaluates the ability of a substance to cause a reverse mutation, restoring the gene's function and allowing the bacteria to grow on a histidine-free medium.

G Ames Test Experimental Workflow cluster_0 Preparation cluster_1 Treatment cluster_2 Plating and Incubation cluster_3 Analysis A S. typhimurium strains (e.g., TA98, TA100) D Incubation of Bacteria with Test Compound (+/- S9) A->D B Test Compound (this compound) B->D C S9 Metabolic Activation System C->D E Plating on Minimal Glucose Agar (Histidine-deficient) D->E F Incubation at 37°C for 48-72h E->F G Count Revertant Colonies F->G H Compare to Control G->H I Positive Result: Significant increase in revertants H->I

Ames Test experimental workflow.

Mouse Lymphoma Assay (MLA)

The Mouse Lymphoma Assay is a mammalian cell gene mutation test that detects mutations at the thymidine kinase (TK) locus in mouse lymphoma L5178Y cells.[12][13][14] This assay is capable of detecting a broad spectrum of genetic damage, including both gene mutations and chromosomal alterations.

G Mouse Lymphoma Assay (MLA) Workflow cluster_0 Cell Culture and Treatment cluster_1 Expression cluster_2 Mutant Selection cluster_3 Analysis A L5178Y Mouse Lymphoma Cells (TK+/-) B Treatment with This compound (+/- S9) A->B C Culture for ~2 days to allow expression of TK-/- phenotype B->C D Plate cells in medium containing a selective agent (e.g., TFT) C->D E Incubate to allow colony formation D->E F Count Mutant Colonies (Large and Small) E->F G Calculate Mutation Frequency F->G H Positive Result: Significant increase in mutation frequency G->H

Mouse Lymphoma Assay (MLA) workflow.

5.2.2 Quantitative Data

The study by Jäger et al. (2004) reported that approximately 28% of the 53 dye products tested were positive in the Ames test.[2][12][13] For the nine Ames-positive dyes further tested in the MLA, 67% showed genotoxic effects.[2][12][13] Unfortunately, the specific quantitative data (e.g., mutation frequencies, dose-response curves) for C.I. This compound from this study are not publicly available in the search results.

Signaling Pathways

There is currently no available information in the scientific literature regarding specific biological signaling pathways that are modulated by C.I. This compound. The genotoxic effects observed suggest a potential interaction with DNA, either directly or through its metabolites, which could trigger DNA damage response pathways. However, without further research, any depiction of a signaling pathway would be purely speculative.

Implications for Researchers and Drug Development

The finding that C.I. This compound, a widely used industrial chemical, is mutagenic in in-vitro assays has several important implications:

  • Toxicological Concern: Azo dyes can be metabolized to aromatic amines, some of which are known carcinogens. The mutagenicity of C.I. This compound suggests that it or its metabolites may have carcinogenic potential.

  • Structural Alerts: For drug development professionals, the chemical structure of C.I. This compound serves as a structural alert for potential genotoxicity. The presence of the azo linkage and the specific aromatic amine precursors should be considered when designing and screening new chemical entities.

  • Need for Further Research: The lack of comprehensive toxicological data, including in-vivo studies and mechanistic details of its genotoxicity, highlights the need for further research to fully understand the potential risks associated with human exposure to this compound.

Conclusion

C.I. This compound (CAS No. 12218-96-1) is an azo dye with significant industrial use. While data on its biological activity is limited, a key study has identified it as a mutagen in both bacterial and mammalian cell-based assays. This finding warrants caution and underscores the importance of understanding the toxicological profiles of widely used industrial chemicals. For researchers and professionals in drug development, the genotoxicity associated with the azo structure of this compound serves as an important consideration in the safety assessment of new chemical entities. Further research is needed to fully elucidate the toxicological mechanism of C.I. This compound and to assess its potential for in-vivo toxicity and carcinogenicity.

References

Technical Guide: Physical Characteristics of Acid Black 107 Powder

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the core physical characteristics of Acid Black 107 powder. The information is compiled from various sources and presented to assist researchers and professionals in understanding the material's properties for handling, formulation, and quality control purposes.

General Information

This compound is a complex acid dye used primarily in the textile and leather industries. It is a metal complex dye, typically involving chromium, which enhances its fastness properties.

Table 1: General Identifiers for this compound

IdentifierValue
C.I. Name This compound
CAS Number 12218-96-1[1][2]
Synonyms Neutral Black BGL, Acid Black BGL[1][2]

Chemical Properties

The precise molecular formula for this compound can vary, but it is consistently represented as a chromium complex. One of the more detailed molecular formulas provided is [C38H22N7O12S.Cr.2Na].[1] Based on this formula, the molecular weight can be calculated.

Table 2: Chemical and Molecular Data for this compound

PropertyValue
Molecular Formula [C38H22N7O12S.Cr.2Na][1][3]
Calculated Molecular Weight 954.65 g/mol
General Classification Monoazo Acid Dye (Chromium Complex)

Physical Properties

The physical properties of this compound powder are crucial for its application and handling.

Table 3: Summary of Physical Characteristics of this compound Powder

PropertyDescriptionSource(s)
Appearance Black or brown-light grey powder.[1][2][4]Multiple
Odor Odorless.MSDS
Solubility in Water Soluble; forms a blue-gray solution.[1][4] 30 g/L at 90 °C.[3]ChemBK
Melting Point Not available (likely decomposes before melting).-
Boiling Point Not applicable.-
Bulk Density Not specified (experimental determination required).-

Experimental Protocols

Detailed methodologies for determining key physical properties of dye powders are outlined below. These are based on standardized testing methods.

Determination of Water Solubility (Adapted from OECD Guideline 105)

This method determines the saturation concentration of the dye in water.

Principle: A suspension of the dye in water is agitated at a constant temperature until equilibrium is reached. The concentration of the dissolved dye is then measured after separating the undissolved solids.[5][6]

Apparatus:

  • Mechanical shaker or magnetic stirrer with temperature control.

  • Centrifuge.

  • Analytical balance.

  • Spectrophotometer or other suitable analytical instrument.

Procedure:

  • Add an excess amount of this compound powder to a known volume of deionized water in a flask.

  • Seal the flask and agitate it at a constant temperature (e.g., 25 °C) for a sufficient time to reach equilibrium (e.g., 24-48 hours).

  • After equilibration, cease agitation and allow the suspension to settle.

  • Separate the undissolved powder from the aqueous solution by centrifugation.

  • Carefully withdraw a sample of the clear supernatant.

  • Determine the concentration of the dye in the supernatant using a suitable analytical method, such as UV-Vis spectrophotometry, by comparing the absorbance to a standard curve.

  • The solubility is expressed in g/L.

Determination of Apparent (Bulk) Density (Adapted from ASTM D1895 - Method A)

This method is suitable for fine powders like dyes.

Principle: The apparent density is the weight per unit volume of the powder, including the voids between particles. It is determined by measuring the mass of the powder that fills a container of a known volume.[7][8][9][10][11]

Apparatus:

  • Funnel with a specified orifice size.

  • Measuring cup of a known volume (e.g., 100 cm³).

  • Stand to hold the funnel at a fixed height above the measuring cup.

  • Spatula.

  • Analytical balance.

Procedure:

  • Close the funnel orifice and pour a sample of this compound powder into the funnel.

  • Position the empty, tared measuring cup directly below the funnel.

  • Open the orifice to allow the powder to flow freely into the measuring cup until it overflows.

  • Once the cup is full, level the powder across the top of the cup with a straight-edged spatula held at a 45-degree angle.

  • Weigh the measuring cup with the powder.

  • The apparent density is calculated by dividing the mass of the powder by the volume of the cup (g/cm³).

Visualization of Experimental Workflow

The following diagram illustrates a general workflow for the physical characterization of a dye powder.

G cluster_0 Sample Preparation cluster_1 Physical Property Testing cluster_2 Data Analysis and Reporting A Obtain Representative This compound Powder Sample B Visual Inspection (Appearance, Color) A->B Distribute for Testing C Solubility Test (OECD 105) A->C Distribute for Testing D Bulk Density Test (ASTM D1895) A->D Distribute for Testing E Tabulate Quantitative Data B->E Collect Results C->E Collect Results D->E Collect Results F Prepare Technical Report E->F Summarize Findings

Caption: Workflow for Physical Characterization of Dye Powder.

References

An In-depth Technical Guide to the Aqueous Solubility of Acid Black 107

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the aqueous solubility of C.I. Acid Black 107 (CAS No. 12218-96-1), a pre-metallized acid dye. Understanding the solubility of this complex azo dye is critical for its application in various fields, including textiles, leather dyeing, and potentially as a component in certain analytical or diagnostic procedures. This document collates available quantitative data, outlines factors influencing its solubility, and provides a standardized experimental protocol for its determination.

Core Concepts and Chemical Properties

This compound is a black powder that forms a blue-gray solution when dissolved in water.[1][2][3][4][5] Its structure as a 1:2 chromium complex imparts high stability and fastness properties. The presence of sulfonic acid groups within its molecular structure is key to its water-soluble nature.[6]

Quantitative Solubility Data

The solubility of this compound in aqueous solutions is significantly influenced by temperature. Limited quantitative data is available in the public domain; however, the following table summarizes the key findings.

Temperature (°C)Solubility (g/L) in Deionized WaterReference(s)
25< 5[7]
9030[1][3][4][7][8]

This data clearly indicates a strong positive correlation between temperature and the solubility of this compound in water.

Factors Influencing Aqueous Solubility

Several factors beyond temperature can impact the solubility of this compound in aqueous media:

  • pH: The pH of the aqueous solution is a critical factor. Dyeing processes with this compound are typically carried out in neutral to slightly acidic conditions, with pH values ranging from 5 to 8.[1][9] Altering the pH outside of this range, particularly to more acidic conditions (below pH 4.0), may lead to the protonation of the sulfonate groups, potentially causing the dye to precipitate out of solution.[7]

  • Electrolytes: The presence of electrolytes, such as salts, can decrease the solubility of acid dyes through a phenomenon known as the "salting-out" effect.[6][7] An increase in ionic strength of the solution can reduce the hydration of the dye molecules, leading to aggregation and precipitation.

  • Co-solvents: While not specifically documented for this compound, the addition of organic co-solvents can influence the solubility of acid dyes. The nature of the co-solvent and its concentration will determine whether it enhances or decreases solubility.

Experimental Protocol for Determining Aqueous Solubility

The following is a generalized experimental protocol for determining the aqueous solubility of this compound, based on the equilibrium saturation method coupled with UV-Visible spectrophotometry.

1. Materials and Equipment:

  • This compound powder

  • Deionized water (or buffer of desired pH)

  • Volumetric flasks

  • Conical flasks or sealed vials

  • Shaking incubator or magnetic stirrer with temperature control

  • Centrifuge

  • Syringe filters (e.g., 0.45 µm pore size)

  • UV-Visible Spectrophotometer

  • Cuvettes

  • Analytical balance

2. Preparation of Standard Solutions:

  • Accurately weigh a small amount of this compound and dissolve it in a known volume of deionized water to prepare a stock solution of known concentration.

  • Perform a series of dilutions of the stock solution to create a set of standard solutions with decreasing concentrations.

3. Generation of a Calibration Curve:

  • Measure the absorbance of each standard solution at the maximum absorption wavelength (λmax) of this compound (typically between 610-630 nm) using the UV-Visible spectrophotometer.[7]

  • Plot a graph of absorbance versus concentration for the standard solutions.

  • Perform a linear regression analysis to obtain the equation of the line (Beer-Lambert Law plot) and the correlation coefficient (R²).

4. Solubility Determination (Equilibrium Saturation Method):

  • Add an excess amount of this compound powder to a known volume of deionized water (or the aqueous solution of interest) in a sealed container.

  • Agitate the suspension at a constant temperature for a prolonged period (e.g., 24-48 hours) to ensure that equilibrium is reached.

  • After equilibration, allow the suspension to settle.

  • Separate the undissolved solid from the saturated solution by centrifugation followed by filtration of the supernatant through a syringe filter. It is crucial to maintain the temperature during this step to prevent precipitation or further dissolution.

  • Dilute a known volume of the clear, saturated filtrate with deionized water to bring the absorbance within the linear range of the calibration curve.

  • Measure the absorbance of the diluted solution at the λmax.

  • Use the equation from the calibration curve to calculate the concentration of the diluted solution.

  • Multiply the calculated concentration by the dilution factor to determine the solubility of this compound in the aqueous solution at that specific temperature.

Visualizing the Experimental Workflow

The following diagram illustrates the key steps in the experimental determination of this compound solubility.

G cluster_prep Preparation cluster_cal Calibration cluster_sol Solubility Determination prep_stock Prepare Stock Solution prep_standards Prepare Standard Solutions prep_stock->prep_standards measure_abs Measure Absorbance of Standards plot_curve Plot Calibration Curve measure_abs->plot_curve calculate Calculate Solubility plot_curve->calculate Use Calibration Curve add_excess Add Excess Dye to Solvent equilibrate Equilibrate at Constant Temperature add_excess->equilibrate separate Separate Solid and Liquid Phases equilibrate->separate measure_sol Measure Absorbance of Saturated Solution separate->measure_sol measure_sol->calculate G Solubility Aqueous Solubility of this compound Temp Temperature Temp->Solubility Increases pH pH pH->Solubility Affects (Optimal in 5-8 range) Electrolytes Electrolytes (e.g., Salts) Electrolytes->Solubility Decreases (Salting-out)

References

Spectroscopic Analysis of Acid Black 107: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic analysis of Acid Black 107 (C.I. 15707), a pre-metallized chromium complex azo dye. The document details the application of key spectroscopic techniques for the characterization of this dye, including Ultraviolet-Visible (UV-Vis) Spectroscopy, Fourier-Transform Infrared (FTIR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS). This guide is intended to serve as a valuable resource for researchers and professionals involved in the analysis and development of dyes and related compounds.

Introduction to this compound

This compound is a water-soluble anionic dye characterized by its deep black color and high fastness properties, making it suitable for dyeing protein fibers such as wool and silk, as well as polyamides. Its molecular structure is a complex of chromium with two different azo dye ligands. The synthesis of this compound involves the diazotization of a mixture of 5-nitro-2-aminophenol and 4-nitro-2-aminophenol, which are then coupled with 1-acetamido-7-naphthol and 2-naphthol. The resulting azo compounds are then metallized with a chromium salt. The presence of sulfonic acid groups ensures its solubility in water.

Two primary molecular formula variations for the chromium complex are reported: [C38H22N7O12S.Cr.2Na] and [C36H19N6O11S·Cr·2Na]. These variations arise from different starting materials and synthetic conditions.

Spectroscopic Characterization

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy is a fundamental technique for characterizing the electronic transitions within the dye molecule, which are responsible for its color.

Quantitative Data:

ParameterValueSolvent
λmax (Visible)610-630 nmAqueous Solution

Note: The λmax can be influenced by solvent polarity and pH.

Experimental Protocol:

Objective: To determine the maximum absorption wavelength (λmax) of this compound in the visible region.

Materials:

  • This compound powder

  • Deionized water (or other suitable solvent)

  • Volumetric flasks (100 mL, 50 mL, 10 mL)

  • Pipettes

  • Quartz cuvettes (1 cm path length)

  • UV-Vis spectrophotometer

Procedure:

  • Stock Solution Preparation: Accurately weigh a small amount of this compound powder (e.g., 10 mg) and dissolve it in a 100 mL volumetric flask with deionized water to create a stock solution.

  • Working Solution Preparation: Prepare a series of dilutions from the stock solution to obtain concentrations in the range of 1-10 mg/L.

  • Instrument Calibration: Calibrate the spectrophotometer by running a baseline with a cuvette filled with deionized water.

  • Spectral Acquisition: Record the absorbance spectra of the working solutions from 400 nm to 800 nm.

  • Data Analysis: Identify the wavelength of maximum absorbance (λmax).

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is employed to identify the functional groups present in the this compound molecule by measuring the absorption of infrared radiation.

Expected Quantitative Data:

Wavenumber (cm⁻¹)Assignment
~3400 (broad)O-H stretching (hydroxyl groups and adsorbed water)
~3050Aromatic C-H stretching
~1620C=C aromatic stretching
~1500N=N stretching (azo group)
~1340S=O stretching (sulfonic acid group)
~1180C-O stretching (phenolic)
~840Aromatic C-H bending (out-of-plane)
~550-450Cr-N and Cr-O stretching

Experimental Protocol:

Objective: To obtain the FTIR spectrum of solid this compound.

Materials:

  • This compound powder (dried)

  • Potassium bromide (KBr), spectroscopy grade (dried)

  • Agate mortar and pestle

  • Pellet press

  • FTIR spectrometer

Procedure:

  • Sample Preparation: Mix approximately 1-2 mg of dried this compound with 100-200 mg of dried KBr in an agate mortar.

  • Grinding: Grind the mixture thoroughly until a fine, homogeneous powder is obtained.

  • Pellet Formation: Transfer the powder to a pellet die and press it under high pressure (typically 8-10 tons) to form a transparent or translucent pellet.

  • Spectral Acquisition: Place the KBr pellet in the sample holder of the FTIR spectrometer and record the spectrum, typically in the range of 4000-400 cm⁻¹. A background spectrum of a pure KBr pellet should be recorded for background correction.

  • Data Analysis: Identify and assign the characteristic absorption bands to the corresponding functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the molecular structure. However, obtaining a well-resolved NMR spectrum of the final chromium-complexed this compound is challenging due to the paramagnetic nature of the Cr(III) ion, which leads to significant line broadening. Analysis of the non-metallized precursor azo dyes is more feasible.

Expected Quantitative Data (for a representative non-metallized precursor in DMSO-d6):

Chemical Shift (δ, ppm)Assignment
~11.3O-H (phenolic, intramolecular H-bond)
8.1 - 6.8Aromatic protons
~2.2CH₃ (from 1-acetamido-7-naphthol precursor)

Experimental Protocol (for a non-metallized precursor):

Objective: To obtain the ¹H NMR spectrum of a non-metallized precursor of this compound.

Materials:

  • Non-metallized precursor dye

  • Deuterated dimethyl sulfoxide (DMSO-d6)

  • NMR tubes

  • NMR spectrometer

Procedure:

  • Sample Preparation: Dissolve approximately 5-10 mg of the precursor dye in about 0.6-0.7 mL of DMSO-d6 in an NMR tube.

  • Spectral Acquisition: Acquire the ¹H NMR spectrum on a high-field NMR spectrometer.

  • Data Processing and Analysis: Process the raw data (Fourier transformation, phase correction, and baseline correction). Integrate the signals and assign the chemical shifts to the corresponding protons in the molecule.

Mass Spectrometry (MS)

Electrospray Ionization Mass Spectrometry (ESI-MS) is a powerful technique for determining the molecular weight and confirming the elemental composition of dyes like this compound. Due to the presence of sulfonic acid groups, the analysis is typically performed in negative ion mode.

Expected Quantitative Data:

Specific mass spectrometry data for this compound is not widely published. However, for a sulfonated chromium-complexed azo dye, one would expect to observe multiply charged ions in the negative ESI-MS spectrum. For a hypothetical molecular weight of the anionic part of the complex (M), the following ions could be observed:

IonExpected m/z
[M-2H]²⁻(MW - 2) / 2
[M-3H]³⁻(MW - 3) / 3
[M-Na-H]²⁻(MW - 23 - 1) / 2

Experimental Protocol:

Objective: To determine the mass-to-charge ratio (m/z) of the ions of this compound.

Materials:

  • This compound solution (in a suitable solvent like methanol/water)

  • Mass spectrometer with an electrospray ionization source

Procedure:

  • Sample Preparation: Prepare a dilute solution of this compound (e.g., 1-10 µg/mL) in a solvent compatible with ESI, such as a mixture of methanol and water.

  • Instrument Setup: Set up the mass spectrometer for negative ion mode electrospray ionization. Optimize source parameters such as capillary voltage, cone voltage, and desolvation gas flow and temperature.

  • Infusion and Data Acquisition: Infuse the sample solution into the ESI source at a constant flow rate and acquire the mass spectrum over a relevant m/z range.

  • Data Analysis: Identify the m/z values of the observed ions and deduce the molecular weight of the dye.

Visualization of Analytical Workflow

The following diagrams illustrate the logical workflow for the spectroscopic analysis of this compound.

Spectroscopic_Analysis_Workflow cluster_sample Sample Preparation cluster_analysis Spectroscopic Techniques cluster_data Data Analysis Sample This compound UV_Vis_Prep Aqueous Solution Sample->UV_Vis_Prep FTIR_Prep KBr Pellet Sample->FTIR_Prep NMR_Prep Precursor in DMSO-d6 Sample->NMR_Prep MS_Prep Dilute Solution Sample->MS_Prep UV_Vis UV-Vis Spectroscopy UV_Vis_Prep->UV_Vis FTIR FTIR Spectroscopy FTIR_Prep->FTIR NMR NMR Spectroscopy NMR_Prep->NMR MS Mass Spectrometry MS_Prep->MS UV_Vis_Data λmax UV_Vis->UV_Vis_Data FTIR_Data Functional Groups FTIR->FTIR_Data NMR_Data Molecular Structure NMR->NMR_Data MS_Data Molecular Weight MS->MS_Data

Caption: Overall workflow for the spectroscopic analysis of this compound.

Experimental_Protocol_Flow start Start sample_prep Sample Preparation start->sample_prep instrument_setup Instrument Setup & Calibration sample_prep->instrument_setup data_acquisition Data Acquisition instrument_setup->data_acquisition data_analysis Data Processing & Analysis data_acquisition->data_analysis end End data_analysis->end

Caption: Generalized experimental protocol flow for spectroscopic techniques.

The Dawn of Synthetic Darkness: A Technical History of Black Dyes

Author: BenchChem Technical Support Team. Date: December 2025

From the accidental discovery that launched a chemical revolution to the complex polymers that defined industrial dyeing, the development of synthetic black dyes is a story of scientific inquiry, industrial innovation, and the quest for a perfect, enduring black. This technical guide delves into the core chemistry and historical evolution of the key synthetic black dyes that displaced their natural predecessors and colored the modern world.

Aniline Black: The First Synthetic Black

The journey into synthetic black dyes begins not with a dedicated search, but as a byproduct of the discovery that ignited the synthetic dye industry. In 1856, William Henry Perkin, while attempting to synthesize quinine, serendipitously created Mauveine, the first synthetic organic dye.[1][2][3] This groundbreaking discovery, derived from aniline, a coal tar derivative, paved the way for a new era in coloration and chemical manufacturing.[4][5]

Just a few years later, in the 1860s, a new black pigment emerged from further experimentation with aniline: Aniline Black.[6] It was observed as early as the 1830s by Friedlieb Ferdinand Runge, but it was John Lightfoot who patented a practical dyeing method in 1863.[7][8][9] Unlike previously sold dyes, Aniline Black was not a ready-to-use powder but was formed directly on the textile fiber through the oxidation of an aniline salt.[7][9][10] This in-situ formation made it particularly suited for textile printing.[9][10]

Aniline Black is a complex, polymeric dye of the azine class. Its structure is that of a polyaniline, formed by the chain propagation of aniline molecules. The polymerization is an oxidative process, and the final properties of the dye are highly dependent on the reaction conditions.

Experimental Protocol for the Synthesis of Aniline Black

The following protocol is a representative method for the formation of Aniline Black on cotton fabric, based on historical accounts.

Materials:

  • Aniline

  • Hydrochloric acid

  • Potassium dichromate

  • Cotton fabric

Procedure:

  • Prepare a solution of aniline hydrochloride by dissolving aniline in an aqueous solution of hydrochloric acid.

  • In a separate vessel, dissolve potassium dichromate in water to create an oxidizing solution.

  • Immerse the cotton fabric in the potassium dichromate solution.

  • Subsequently, pass the fabric through the aniline hydrochloride solution.

  • Heat the treated fabric, for instance by steaming, for a period of time to facilitate the oxidation and polymerization of aniline directly on the fibers.

  • The fabric is then washed and dried, revealing a deep black color.

Reaction Overview: The synthesis of Aniline Black involves the oxidation of aniline, which proceeds through a series of intermediate steps to form a complex polymer. The reaction is catalyzed by the presence of an oxidizing agent like potassium dichromate.

Aniline_Black_Synthesis Aniline Aniline Polymerization Oxidative Polymerization Aniline->Polymerization Oxidant Oxidizing Agent (e.g., Potassium Dichromate) Oxidant->Polymerization Acid Acidic Medium (e.g., HCl) Acid->Polymerization Aniline_Black Aniline Black (Polyaniline Structure) Polymerization->Aniline_Black

A simplified representation of the oxidative polymerization of aniline to form Aniline Black.

Nigrosine: A Versatile Black Dye

Developed shortly after Aniline Black, Nigrosine emerged in the 1860s and offered a pre-synthesized black dye that could be applied from a solution.[6] Nigrosine is a mixture of phenazine-based compounds produced by heating a mixture of nitrobenzene, aniline, and aniline hydrochloride in the presence of an iron or copper catalyst.[1]

The complexity of the reaction results in a mixture of related dye molecules, and the final product's properties can be altered by sulfonation to produce a water-soluble version (Nigrosine WS).[1]

Experimental Protocol for the Synthesis of Nigrosine

The following is a generalized historical protocol for the synthesis of a spirit-soluble Nigrosine dye.

Materials:

  • Aniline

  • Nitrobenzene

  • Hydrochloric acid

  • Iron filings or ferric chloride

Procedure:

  • A mixture of aniline and nitrobenzene is heated in a reaction vessel.

  • Hydrochloric acid and an iron catalyst (such as ferric chloride or iron filings) are added to the mixture.

  • The reaction mixture is heated to a high temperature (typically in the range of 160-180°C) and maintained for several hours to allow for the condensation and formation of the dye molecules.[11]

  • After the reaction is complete, the mixture is cooled.

  • The crude product is then purified, which may involve neutralization and washing steps, to yield the final Nigrosine dye.

Quantitative Data for Early Synthetic Black Dyes

DyeYear of Discovery/PatentKey ReactantsTypical Yield (%)Lightfastness (Blue Wool Scale)Washfastness (Grey Scale)
Aniline Black 1863 (Lightfoot's Patent)Aniline, Oxidizing Agent (e.g., Potassium Dichromate), AcidHigh (formed in-situ)7-8 (Excellent)4-5 (Good to Excellent)
Nigrosine ~1867Aniline, Nitrobenzene, Iron Catalyst, HClVariable5-6 (Good)3-4 (Moderate to Good)
Sulfur Black 1 1893 (Vidal)2,4-Dinitrophenol, Sodium PolysulfideHigh6-7 (Very Good)4-5 (Good to Excellent)
Direct Black 38 1884 (Congo Red, a precursor)Benzidine, H-acid, Aniline, m-Phenylenediamine>90% (modern synthesis)4-5 (Good)3 (Moderate)

Note: Historical yield and fastness data can be variable and difficult to standardize. The values presented are estimations based on available literature.

Sulfur Dyes: The Workhorse of Black Dyeing

The late 19th century saw the introduction of a new class of dyes that would become immensely important for achieving cost-effective and fast black shades on cotton: sulfur dyes. The first of these, "Cachou de Laval," was developed in 1873.[7] However, it was Henri-Raymond Vidal's work in 1893 that led to the development of the highly significant Sulfur Black 1.[6][12]

Sulfur dyes are complex, high-molecular-weight compounds of unknown exact structure, produced by the reaction of sulfur or sodium sulfide with aromatic amines, phenols, or nitro compounds.[13] Sulfur Black 1, the most important member of this class, is synthesized from 2,4-dinitrophenol and sodium sulfide.[5][7] These dyes are insoluble in water and must be converted to a water-soluble "leuco" form using a reducing agent (typically sodium sulfide) before they can be applied to the fiber. Once on the fiber, they are oxidized back to their insoluble form, resulting in excellent washfastness.[7]

Experimental Protocol for the Synthesis of Sulfur Black 1

The following protocol outlines the general steps for the synthesis of Sulfur Black 1.

Materials:

  • 2,4-Dinitrophenol

  • Sodium sulfide

  • Sulfur

  • Water

Procedure:

  • A solution of sodium polysulfide is prepared by heating sodium sulfide and sulfur in water.

  • 2,4-Dinitrophenol is added to the sodium polysulfide solution.

  • The mixture is heated under reflux for an extended period. During this "sulfurization" or "thionation" process, the nitro groups of the dinitrophenol are reduced, and sulfur linkages are formed, creating the complex dye molecule.

  • After the reaction, the resulting Sulfur Black 1 is precipitated, filtered, and washed.

Sulfur_Black_Synthesis DNP 2,4-Dinitrophenol Sulfurization Sulfurization and Condensation DNP->Sulfurization SPS Sodium Polysulfide SPS->Sulfurization Heat Heating (Reflux) Heat->Sulfurization SB1 Sulfur Black 1 (Complex Polymer) Sulfurization->SB1 Azo_Black_Workflow cluster_0 Step 1: First Diazotization cluster_1 Step 2: First Coupling cluster_2 Step 3: Second Coupling cluster_3 Step 4: Final Coupling Amine1 Aromatic Diamine (e.g., Benzidine derivative) Diazotization1 Diazotization (NaNO₂, HCl, 0-5°C) Amine1->Diazotization1 Tetrazo Tetrazo Salt Diazotization1->Tetrazo Coupling1 Acid Coupling Tetrazo->Coupling1 Coupling_Component1 Coupling Component 1 (e.g., H-acid) Coupling_Component1->Coupling1 Intermediate1 Monoazo Intermediate Coupling1->Intermediate1 Coupling2 Alkaline Coupling Intermediate1->Coupling2 Coupling_Component2 Coupling Component 2 (e.g., Aniline derivative) Coupling_Component2->Coupling2 Intermediate2 Disazo Intermediate Coupling2->Intermediate2 Coupling3 Final Coupling Intermediate2->Coupling3 Coupling_Component3 Coupling Component 3 (e.g., m-Phenylenediamine) Coupling_Component3->Coupling3 Azo_Black Trisazo Black Dye Coupling3->Azo_Black

References

Acid Black 107: A Technical Health and Safety Profile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available health and safety data for the synthetic dye, Acid Black 107 (CAS No. 12218-96-1). Due to a notable lack of publicly available quantitative toxicological data, this document summarizes the existing qualitative information and outlines the standard experimental protocols used to assess the safety of such substances.

Chemical and Physical Properties

This compound is a black powder that is soluble in water, resulting in a blue-gray solution.[1] It is primarily used in the textile industry for dyeing wool, silk, and polyamide fibers, as well as in the leather industry.[2][3]

Health Hazard Information

Based on available Material Safety Data Sheets (MSDS), this compound presents several potential health hazards.

Human Health:

  • Acute Effects: The substance is described as harmful if swallowed, potentially causing gastrointestinal irritation with symptoms of nausea, vomiting, and diarrhea.[4] It may also cause irritation to the skin, eyes, and respiratory tract.[4] There are warnings of possible risks of irreversible effects, although the specifics of these effects are not detailed.[4]

  • Chronic Effects: No specific information on the chronic effects of exposure is available.[4]

  • Carcinogenicity: this compound is not listed as a carcinogen by ACGIH, IARC, NIOSH, NTP, or OSHA.[4] One study on a hair dye formulation containing this compound did not find a treatment-related increase in tumor incidence in mice; however, the concentration of the dye in the formulation was not specified.

  • Mutagenicity: While some safety data sheets indicate that mutagenicity data has been reported, the specific results are not provided.[4] A study on a textile dye product containing this compound was investigated for mutagenicity, but the results for this compound alone were not isolated.[5]

Environmental Health:

Quantitative Toxicological Data

A thorough review of publicly available literature and safety data sheets reveals a significant lack of specific quantitative toxicological data for this compound. The following tables summarize the absence of this critical information.

Table 1: Acute Toxicity Data

EndpointSpeciesRouteValueReference
LD50Not ReportedOralNo data available
LD50Not ReportedDermalNo data available
LC50Not ReportedInhalationNo data available

Table 2: Irritation and Sensitization Data

EndpointSpeciesResultReference
Skin IrritationNot ReportedNo data available
Eye IrritationNot ReportedNo data available
Skin SensitizationNot ReportedNo data available

Table 3: Genotoxicity Data

AssayTest SystemResultReference
Ames TestS. typhimuriumNo data available
Mouse Lymphoma AssayL5178Y cellsNo data available

Table 4: Ecotoxicity Data

EndpointSpeciesDurationValueReference
EC50Daphnia magna48 hoursNo data available
EC50Algae72 hoursNo data available

Standardized Experimental Protocols

In the absence of specific study reports for this compound, this section details the standard methodologies for key toxicological assessments that would be employed to generate the missing data.

Acute Oral Toxicity (LD50) Study (as per OECD Guideline 423)

Objective: To determine the median lethal dose (LD50) of a substance when administered orally.

Methodology:

  • Test Animals: Typically, young adult rats of a single sex (usually females) are used.

  • Housing and Acclimatization: Animals are housed in standard conditions with controlled temperature, humidity, and light-dark cycle. They are acclimatized for at least 5 days before the study.

  • Dose Administration: The test substance is administered in a single dose by gavage using a stomach tube. The substance is usually dissolved or suspended in a suitable vehicle (e.g., water, corn oil).

  • Dose Levels: A stepwise procedure is used, starting with a dose expected to be toxic. The outcome of the first animal determines the dose for the next. This continues until a clear outcome is observed or the limit dose (2000 mg/kg) is reached.

  • Observation Period: Animals are observed for mortality and clinical signs of toxicity for at least 14 days. Observations include changes in skin, fur, eyes, and behavior. Body weight is recorded weekly.

  • Necropsy: All animals are subjected to a gross necropsy at the end of the study.

  • Data Analysis: The LD50 is estimated based on the mortality data.

Skin Irritation/Corrosion Test (as per OECD Guideline 439)

Objective: To assess the potential of a substance to cause skin irritation or corrosion.

Methodology:

  • Test System: Reconstructed human epidermis (RhE) models are used as an in vitro alternative to animal testing.[7]

  • Procedure:

    • A small amount of the test substance is applied topically to the surface of the RhE tissue.[8]

    • The exposure period is typically 15 minutes to 4 hours.[9]

    • After exposure, the tissue is rinsed to remove the test substance.

    • The tissue is then incubated for a post-exposure period (e.g., 42 hours).[8]

  • Viability Assessment: Cell viability is determined using a colorimetric assay, such as the MTT assay.[7] The reduction in cell viability compared to negative controls is measured.

  • Classification: A substance is classified as an irritant if the mean tissue viability is below a certain threshold (e.g., ≤ 50%).[7]

Eye Irritation/Corrosion Test (as per OECD Guideline 492)

Objective: To determine the potential of a substance to cause eye irritation or serious eye damage.

Methodology:

  • Test System: Reconstructed human cornea-like epithelium (RhCE) models are employed.[10]

  • Procedure:

    • The test substance is applied to the surface of the RhCE tissue.

    • The exposure time is typically 30 minutes for liquids.[10]

    • Following exposure, the tissue is thoroughly rinsed.

    • A post-exposure incubation period follows.

  • Viability Measurement: Tissue viability is quantified using methods like the MTT assay.

  • Classification: The substance is classified based on the reduction in tissue viability. A viability below a defined threshold (e.g., ≤ 60%) indicates an irritant.[10]

Bacterial Reverse Mutation Test (Ames Test) (as per OECD Guideline 471)

Objective: To detect gene mutations induced by a chemical substance.[11]

Methodology:

  • Test Strains: Histidine-requiring strains of Salmonella typhimurium (e.g., TA98, TA100, TA1535, TA1537) and tryptophan-requiring strains of Escherichia coli are used.[12]

  • Metabolic Activation: The test is performed with and without a mammalian metabolic activation system (S9 mix from rat liver) to mimic metabolism in mammals.[12]

  • Procedure:

    • The tester strains are exposed to the test substance at various concentrations.[13]

    • The mixture is plated on a minimal agar medium lacking the required amino acid (histidine or tryptophan).[13][14]

  • Incubation and Scoring: Plates are incubated for 48-72 hours.[13] The number of revertant colonies (colonies that have regained the ability to synthesize the required amino acid) is counted.

  • Data Interpretation: A substance is considered mutagenic if it causes a concentration-related increase in the number of revertant colonies compared to the negative control.[15]

In Vitro Mammalian Cell Gene Mutation Test (Mouse Lymphoma Assay) (as per OECD Guideline 490)

Objective: To detect gene mutations in mammalian cells.[16]

Methodology:

  • Cell Line: The L5178Y mouse lymphoma cell line, which is heterozygous at the thymidine kinase (TK) locus (TK+/-), is commonly used.[16][17]

  • Exposure: Cells are exposed to the test substance at several concentrations, with and without metabolic activation (S9 mix), for a defined period (e.g., 3-4 hours or 24 hours).[18]

  • Expression Period: After exposure, cells are cultured for a period (e.g., 2 days) to allow for the expression of any mutations at the TK locus.[18]

  • Mutant Selection: Cells are then plated in a selective medium containing a pyrimidine analogue such as trifluorothymidine (TFT). Cells that have mutated at the TK locus (TK-/-) will be resistant to TFT and will grow to form colonies.

  • Data Analysis: The frequency of mutant colonies is calculated. A substance is considered mutagenic if it produces a concentration-dependent increase in mutant frequency.[17]

Aquatic Toxicity Test with Daphnia magna (as per OECD Guideline 202)

Objective: To determine the acute immobilization of Daphnia magna when exposed to a substance.

Methodology:

  • Test Organism: Young daphnids (less than 24 hours old) are used.

  • Exposure: Daphnids are exposed to a range of concentrations of the test substance in water for 48 hours.

  • Observation: The number of immobilized daphnids is recorded at 24 and 48 hours. Immobilization is defined as the inability to swim within 15 seconds after gentle agitation.

  • Data Analysis: The EC50 (the concentration that causes immobilization in 50% of the daphnids) at 48 hours is calculated.

Visualizations

The following diagrams illustrate standardized workflows and potential mechanisms relevant to the toxicological assessment of a chemical substance like this compound.

G cluster_0 Initial Assessment cluster_1 In Vitro Testing cluster_2 In Vivo Testing (if necessary) cluster_3 Risk Assessment A Physicochemical Properties C Genotoxicity (Ames, MLA) A->C D Skin/Eye Irritation (RhE, RhCE) A->D B In Silico / QSAR Analysis B->C B->D F Acute Toxicity (Oral, Dermal) C->F Positive Result I Hazard Identification C->I D->F Positive Result D->I E Cytotoxicity E->F G Repeated Dose Toxicity F->G F->I H Carcinogenicity G->H G->I H->I J Dose-Response Assessment I->J L Risk Characterization J->L K Exposure Assessment K->L

Caption: Tiered approach to chemical safety assessment.

G cluster_0 Cellular Exposure cluster_1 Cellular Response cluster_2 Downstream Effects cluster_3 Adverse Outcome Acid_Black_107 Acid_Black_107 ROS_Generation ROS_Generation Acid_Black_107->ROS_Generation DNA_Adducts DNA_Adducts Acid_Black_107->DNA_Adducts Mitochondrial_Dysfunction Mitochondrial_Dysfunction Acid_Black_107->Mitochondrial_Dysfunction Oxidative_Stress Oxidative_Stress ROS_Generation->Oxidative_Stress DNA_Damage DNA_Damage DNA_Adducts->DNA_Damage Apoptosis Apoptosis Mitochondrial_Dysfunction->Apoptosis Oxidative_Stress->DNA_Damage Mutation Mutation DNA_Damage->Mutation Cell_Death Cell_Death Apoptosis->Cell_Death

References

The Environmental Impact of Acid Black 107: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Acid Black 107, a metal-complex azo dye, is widely utilized in the textile and leather industries for its excellent dyeing properties.[1][2][3] However, the environmental discharge of this and similar azo dyes poses a significant ecotoxicological threat. Azo dyes are known for their persistence in the environment, potential for bioaccumulation, and the formation of hazardous aromatic amines upon degradation.[4][5] These degradation byproducts can exhibit carcinogenic and mutagenic properties, raising substantial concerns for aquatic ecosystems and human health.[6][7][8] This technical guide provides a comprehensive overview of the environmental impact of this compound, detailing its properties, ecotoxicity, and the various methodologies employed for its degradation. Due to a notable lack of specific quantitative ecotoxicity data for this compound in publicly available literature, this guide also presents data for structurally similar azo dyes to provide a relevant toxicological context.

Introduction to Azo Dyes and this compound

Azo dyes represent the largest class of synthetic colorants used in a multitude of industrial applications.[9] Their chemical structure is characterized by the presence of one or more azo groups (-N=N-), which are linked to aromatic rings.[5] The stability of these compounds, which makes them desirable for dyeing, also contributes to their recalcitrance in the environment.[10]

This compound is a water-soluble anionic dye that appears as a black powder, forming a blue-gray solution in water.[1][3] It is primarily used for dyeing protein fibers such as wool and silk, as well as polyamide fibers.[11][12] Its classification as a metal-complex dye indicates the incorporation of a metal ion, typically chromium, into its molecular structure, which enhances its fastness properties.[11]

Physicochemical Properties of this compound

A summary of the key physicochemical properties of this compound is presented in Table 1.

PropertyValueReference(s)
C.I. Name This compound[2]
CAS Number 12218-96-1[2]
Molecular Formula C36H19CrN6O11S·H·Na[11]
Appearance Black Powder[1][3]
Solubility Water-soluble[1]
Application Dyeing of wool, silk, and polyamide fibers[11][12]

Environmental Fate and Ecotoxicity

The environmental release of azo dyes is a significant concern due to their persistence and potential toxicity. The azo bond is relatively stable under aerobic conditions, leading to the accumulation of these dyes in water bodies.[10] This can reduce light penetration, thereby inhibiting photosynthesis in aquatic plants and disrupting the entire aquatic food web.[4]

Toxicity of Azo Des and their Degradation Products

The primary toxicological concern associated with azo dyes stems from their reductive cleavage, which leads to the formation of aromatic amines.[5] This process can occur under anaerobic conditions in sediments and wastewater treatment plants, as well as within the mammalian liver and gut by azoreductase enzymes.[7] Many aromatic amines are known or suspected carcinogens and mutagens.[6][8]

While specific ecotoxicity data for this compound is scarce, the Material Safety Data Sheet (MSDS) indicates that mutagenicity has been reported, although detailed toxicological properties have not been thoroughly investigated.[13] Another safety data sheet explicitly states "no data available" for toxicity to fish, daphnia, algae, and microorganisms.[14] To provide a toxicological context, Table 2 summarizes available data for other acid and metal-complex azo dyes.

Table 2: Ecotoxicity Data for Selected Azo Dyes

Dye NameTest OrganismEndpointValueReference(s)
Acid Black 210Daphnia similis48h EC50>100 mg/L[12]
Acid Black 210Salmonella typhimurium TA98Ames TestLow mutagenic potency[12]
Reactive Black 5Daphnia magna48h LC50>100 mg/L[15]
Acid Orange 7Shewanella oneidensis-Cleavage of azo bond[16]
Metal Complex Dyes (general)FishLC507 out of 27 tested had LC50 < 1 ppm[17]

Degradation of this compound

Various methods are being explored for the effective degradation of azo dyes from industrial effluents. These can be broadly categorized into biological and chemical (Advanced Oxidation Processes) methods.

Bioremediation

Bioremediation utilizes microorganisms such as bacteria, fungi, and algae to break down azo dyes.[17][18] The initial and crucial step in the bioremediation of azo dyes is the reductive cleavage of the azo bond under anaerobic or anoxic conditions, leading to the formation of colorless aromatic amines.[19] These amines can then be further degraded, often under aerobic conditions.[18]

Bioremediation_Pathway AzoDye Azo Dye (e.g., this compound) Anaerobic Anaerobic/Anoxic Conditions AzoDye->Anaerobic AromaticAmines Aromatic Amines (Colorless, Potentially Toxic) Anaerobic->AromaticAmines Azoreductase Aerobic Aerobic Conditions AromaticAmines->Aerobic Mineralization Mineralization (CO2, H2O, N2) Aerobic->Mineralization Further Degradation

Advanced Oxidation Processes (AOPs)

AOPs are a set of chemical treatment procedures designed to remove organic and inorganic materials in water and wastewater by oxidation through reactions with highly reactive hydroxyl radicals (•OH).[20][21] Common AOPs for dye degradation include Fenton/photo-Fenton processes and photocatalysis.

Fenton and Photo-Fenton Processes: The Fenton reaction involves the use of ferrous ions (Fe²⁺) and hydrogen peroxide (H₂O₂) to generate hydroxyl radicals.[20] The photo-Fenton process enhances this reaction through the use of UV light.[20]

Fenton_Process Fe2 Fe²⁺ OH_radical •OH (Hydroxyl Radical) Fe2->OH_radical H2O2 H₂O₂ H2O2->OH_radical DegradationProducts Degradation Products OH_radical->DegradationProducts AzoDye Azo Dye AzoDye->DegradationProducts Oxidation

Photocatalysis: This process utilizes a semiconductor photocatalyst, such as titanium dioxide (TiO₂), which upon irradiation with UV or visible light, generates electron-hole pairs that lead to the formation of hydroxyl radicals.[22]

Experimental Protocols

Detailed methodologies for key experiments related to the ecotoxicity and degradation of azo dyes are provided below. These protocols are based on established methods for similar dyes and can be adapted for this compound.

Acute Immobilization Test with Daphnia magna (OECD 202)

This test evaluates the acute toxicity of a substance to the freshwater invertebrate Daphnia magna.[23]

  • Test Organism: Daphnia magna neonates (<24 hours old).

  • Test Substance Preparation: A series of aqueous solutions of the test substance at different concentrations are prepared. A control group with no test substance is also included.

  • Exposure: Daphnids are exposed to the test solutions for 48 hours in a static or semi-static system.

  • Observation: The number of immobile daphnids is recorded at 24 and 48 hours.

  • Data Analysis: The concentration that causes immobilization in 50% of the test population (EC50) is calculated.[23]

Algal Growth Inhibition Test (OECD 201)

This test assesses the toxicity of a substance to freshwater algae.[20]

  • Test Organism: A suitable species of green algae, such as Pseudokirchneriella subcapitata.

  • Test Substance Preparation: A geometric series of concentrations of the test substance is prepared in a nutrient-rich algal growth medium.

  • Exposure: Algal cultures are exposed to the different concentrations of the test substance for 72 hours under controlled conditions of light and temperature.

  • Observation: Algal growth is measured at 24, 48, and 72 hours, typically by cell counting or measuring biomass.

  • Data Analysis: The concentration that inhibits algal growth by 50% (EC50) is determined.[20]

Fenton Degradation Protocol
  • Reaction Setup: Prepare an aqueous solution of the azo dye at a known concentration in a reaction vessel.

  • Reagent Addition: Add a predetermined amount of a ferrous salt (e.g., FeSO₄·7H₂O) to the solution and adjust the pH to the optimal range (typically acidic, around 3-4).

  • Initiation: Add hydrogen peroxide (H₂O₂) to initiate the Fenton reaction. For photo-Fenton, irradiate the solution with a UV lamp.

  • Monitoring: Withdraw samples at regular intervals and quench the reaction (e.g., by adding a strong base to raise the pH).

  • Analysis: Analyze the samples to determine the extent of dye degradation. This is typically done by measuring the absorbance at the dye's maximum wavelength (λmax) using a UV-Vis spectrophotometer. Mineralization can be assessed by measuring the Total Organic Carbon (TOC) reduction.[20]

Analytical Methods for Degradation Monitoring
  • UV-Vis Spectrophotometry: Used to monitor the decolorization of the dye solution by measuring the decrease in absorbance at its λmax.

  • High-Performance Liquid Chromatography (HPLC): Employed to separate and quantify the parent dye and its degradation products.

  • Gas Chromatography-Mass Spectrometry (GC-MS): Used to identify volatile and semi-volatile degradation products, particularly aromatic amines.

  • Fourier-Transform Infrared Spectroscopy (FTIR): Provides information on the changes in functional groups of the dye molecule during degradation.

  • Total Organic Carbon (TOC) Analysis: Measures the total amount of organically bound carbon in a sample, providing an indication of the overall mineralization of the dye.[20]

Experimental_Workflow cluster_Degradation Degradation Experiment cluster_Analysis Analysis AzoDyeSolution Azo Dye Solution DegradationMethod Degradation Method (e.g., Fenton, Bioremediation) AzoDyeSolution->DegradationMethod Sampling Periodic Sampling DegradationMethod->Sampling UVVis UV-Vis Spectrophotometry (Decolorization) Sampling->UVVis HPLC HPLC (Degradation Products) Sampling->HPLC GCMS GC-MS (Aromatic Amines) Sampling->GCMS TOC TOC Analysis (Mineralization) Sampling->TOC

Signaling Pathways and Toxic Mechanisms

The toxicity of azo dyes and their metabolites is primarily linked to their ability to interact with cellular macromolecules, including DNA. The aromatic amines formed upon reductive cleavage of the azo bond can be metabolically activated to reactive electrophilic species that can form DNA adducts, leading to mutations and potentially cancer.[6]

While specific signaling pathways affected by this compound are not well-documented, studies on other aromatic amines suggest potential mechanisms. For instance, some aromatic amines can induce oxidative stress, leading to the activation of cellular stress response pathways such as the Keap1-Nrf2-ARE pathway, which is involved in the regulation of antioxidant and detoxification genes.[24] Disruption of other signaling pathways involved in cell proliferation, apoptosis, and inflammation by aromatic amines has also been reported.[7]

Conclusion

This compound, like many other azo dyes, represents a potential environmental hazard due to its persistence and the formation of toxic aromatic amines upon degradation. While specific ecotoxicity data for this dye is limited, the known toxicological profiles of similar compounds and their degradation products warrant a precautionary approach to its handling and disposal. Effective degradation of this compound from industrial wastewater is crucial to mitigate its environmental impact. Both bioremediation and advanced oxidation processes have shown promise in degrading azo dyes, although optimization of these processes for specific industrial effluents is necessary. Further research is critically needed to fill the knowledge gaps regarding the specific ecotoxicity and metabolic fate of this compound to enable a more comprehensive risk assessment and the development of targeted remediation strategies.

References

Methodological & Application

Application Notes and Protocols for Dyeing Wool and Silk with Acid Black 107

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the use of Acid Black 107, a 1:2 metal-complex acid dye, for dyeing protein-based fibers such as wool and silk. The protocols are designed to ensure high-quality, reproducible results with excellent colorfastness.

Overview of this compound

This compound is a pre-metallized acid dye known for its excellent light and wet fastness properties, making it a suitable choice for applications requiring high durability.[1] It is primarily used for dyeing and printing on wool, silk, and polyamide fibers.[2][3][4] The dye is an anionic compound that forms strong coordinate and ionic bonds with the amino groups in protein fibers under acidic conditions.[1][5]

Data Presentation

Recommended Dyeing Conditions
ParameterWoolSilk
Dye Concentration (% owf) 0.5 - 8.0%0.5 - 4.0%
Liquor Ratio 1:20 - 1:401:30 - 1:50
pH 5.0 - 6.06.0 - 7.0 (neutral to weakly acidic)
Dyeing Temperature 95 - 100°C85 - 90°C
Dyeing Time at Temperature 45 - 60 minutes45 - 60 minutes
Auxiliary Chemicals Acetic Acid or Ammonium Acetate, Glauber's Salt (Sodium Sulfate), Leveling AgentAcetic Acid or Ammonium Acetate, Glauber's Salt (Sodium Sulfate), Leveling Agent

owf: on the weight of the fiber

Colorfastness of this compound on Wool
Fastness PropertyTest MethodRating (1-5)
Light Fastness ISO 105-B027-8
Washing Fastness (Change) ISO 105-C065
Washing Fastness (Staining) ISO 105-C064-5
Water Fastness (Change) ISO 105-E015
Water Fastness (Staining) ISO 105-E014-5
Perspiration Fastness (Acidic & Alkaline) ISO 105-E044-5
Rubbing Fastness (Dry) ISO 105-X125
Rubbing Fastness (Wet) ISO 105-X124-5

Note: Colorfastness data for silk is expected to be similar but may vary slightly. It is recommended to perform specific fastness tests on dyed silk for critical applications.

Experimental Protocols

Materials and Reagents
  • Wool or Silk Substrate (scoured)

  • This compound Dye Powder

  • Glacial Acetic Acid or Ammonium Acetate

  • Glauber's Salt (Anhydrous Sodium Sulfate)

  • Leveling Agent (e.g., a fatty amine ethoxylate)

  • Distilled or Deionized Water

  • Sodium Carbonate (for post-dyeing rinse)

  • Non-ionic Detergent

Protocol for Dyeing Wool
  • Preparation of the Dyebath:

    • Fill a stainless steel dyeing vessel with distilled water to the required liquor ratio (e.g., 1:30).

    • Add 1-2% (owf) of a suitable leveling agent to the water.[6][7][8]

    • Add 5-10% (owf) of Glauber's salt and stir until dissolved.[9]

    • Adjust the pH of the dyebath to 5.0-6.0 using a dilute solution of acetic acid or ammonium acetate.[2]

  • Dyeing Procedure:

    • Introduce the pre-wetted wool substrate into the dyebath at 40°C.

    • Run the material for 10 minutes at this temperature to ensure even wetting and penetration of auxiliaries.

    • Add the pre-dissolved this compound dye solution to the dyebath.

    • Raise the temperature of the dyebath to 95-100°C at a rate of 1.5°C per minute.[9]

    • Hold the temperature at 95-100°C for 45-60 minutes, with gentle agitation to ensure level dyeing.

    • After the dyeing time has elapsed, allow the dyebath to cool gradually to 60-70°C before removing the substrate.

  • Rinsing and Drying:

    • Rinse the dyed wool in warm water (approximately 50°C).

    • Perform a clearing rinse with a 1-2 g/L solution of sodium carbonate to remove any unfixed dye.

    • Rinse again with cold water until the water runs clear.

    • Hydroextract and air-dry the dyed wool at a temperature below 60°C.

Protocol for Dyeing Silk
  • Preparation of the Dyebath:

    • Fill a stainless steel dyeing vessel with distilled water to the required liquor ratio (e.g., 1:40).

    • Add 1-2% (owf) of a leveling agent.

    • Add 5-10% (owf) of Glauber's salt and ensure it is fully dissolved.

    • Adjust the pH to 6.0-7.0 (neutral to weakly acidic) with a dilute solution of acetic acid or ammonium acetate.[2]

  • Dyeing Procedure:

    • Introduce the pre-wetted silk into the dyebath at 40°C.

    • Allow the silk to soak for 10-15 minutes.

    • Add the pre-dissolved this compound dye solution.

    • Gradually increase the temperature to 85-90°C at a rate of 1°C per minute.

    • Maintain this temperature for 45-60 minutes with gentle agitation.[10]

    • Allow the dyebath to cool slowly to room temperature before removing the silk.

  • Rinsing and Drying:

    • Rinse the dyed silk in lukewarm water.

    • Wash with a non-ionic detergent (1 g/L) at 40°C for 10 minutes.

    • Rinse thoroughly with cold water.

    • Gently squeeze out excess water and air-dry away from direct sunlight.

Visualizations

DyeingWorkflow cluster_prep Preparation cluster_dyeing Dyeing Cycle cluster_post Post-Treatment A Scour Wool/Silk Substrate B Prepare Dyebath (Water, Auxiliaries, pH Adjustment) C Introduce Substrate at 40°C B->C D Add Predissolved This compound C->D E Ramp Temperature to 85-100°C D->E F Hold at Temperature for 45-60 min E->F G Cool Down F->G H Rinse G->H I Soaping/Clearing H->I J Final Rinse I->J K Dry J->K

Caption: Experimental workflow for dyeing wool and silk with this compound.

DyeFiberInteraction cluster_dye This compound cluster_fiber Protein Fiber (Wool/Silk) Dye Anionic Dye Molecule (D-SO3-) Fiber Fiber Polymer Chain with Amino Groups (-NH2) Dye->Fiber Van der Waals Forces & H-Bonds ProtonatedFiber Protonated Amino Groups (-NH3+) Dye->ProtonatedFiber Ionic Bonding Fiber->ProtonatedFiber Protonation Acid Acidic Medium (H+)

Caption: Interaction of this compound with protein fibers.

References

Application Notes and Protocols: Acid Black 107 in Nylon and Polyamide Dyeing

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the use of Acid Black 107 for dyeing nylon and polyamide fibers. The information is intended to support research and development activities where precise and reproducible dyeing protocols are required.

Overview of this compound

This compound is a pre-metallized acid dye known for its excellent fastness properties on protein and polyamide fibers.[1] It is widely used in the textile industry for achieving deep black shades with good light and wet fastness.[2] The dye is an anionic compound that forms strong ionic bonds with the amino groups in the polymer chains of nylon and polyamide fibers.

Quantitative Data Summary

The following tables summarize the key quantitative parameters for the application of this compound in nylon and polyamide dyeing.

Table 1: Recommended Dyeing Parameters for Exhaust Dyeing

ParameterRecommended ValueNotes
Dye Concentration 1.0 - 8.0% (on weight of fiber, o.w.f.)For deep black shades, up to 8% may be required.[2]
Liquor Ratio 1:10 - 1:20The ratio of the weight of the goods to the volume of the dyebath.
pH 4.0 - 7.0A neutral to slightly acidic pH is generally recommended for nylon. Some sources suggest a pH of 7-8 for initial dyeing, while others recommend a more acidic pH of 4.0-6.5 for improved stain resistance.
Dyeing Temperature 95 - 100°C (203 - 212°F)The temperature should be raised gradually to ensure level dyeing.
Dyeing Time 30 - 60 minutes at dyeing temperatureThe exact time will depend on the desired shade depth.

Table 2: Fastness Properties of this compound on Polyamide/Nylon

Fastness TestRating (ISO Standards)
Light Fastness 7-8
Washing Fastness 4-5
Perspiration Fastness 4-5
Water Fastness 4-5
Rubbing/Crocking Fastness 4

(Note: Fastness ratings are on a scale of 1 to 5 for wet fastness and 1 to 8 for light fastness, with higher numbers indicating better fastness.)

Experimental Protocols

Materials and Reagents
  • This compound dye powder

  • Nylon or polyamide substrate (fabric, yarn, or fibers)

  • Acetic acid or ammonium sulfate (for pH control)

  • Leveling agent (e.g., a non-ionic or anionic surfactant)

  • Glauber's salt (sodium sulfate) or sodium chloride (optional, for exhaustion)

  • Deionized water

  • Laboratory dyeing machine (e.g., beaker dyer)

  • pH meter

  • Spectrophotometer (for measuring dye exhaustion)

Pre-treatment of Substrate

Before dyeing, it is crucial to thoroughly clean the nylon or polyamide substrate to remove any oils, sizing agents, or other impurities that could interfere with dye uptake.

  • Prepare a scouring bath containing a non-ionic detergent (e.g., 1 g/L) and sodium carbonate (e.g., 1 g/L).

  • Treat the substrate in this bath at 60-70°C for 20-30 minutes.

  • Rinse the substrate thoroughly with warm and then cold water.

Exhaust Dyeing Protocol

This protocol describes a standard laboratory procedure for dyeing nylon or polyamide with this compound using the exhaust method.

  • Dye Bath Preparation:

    • Set the liquor ratio (e.g., 1:20).

    • Fill the dyeing vessel with the required amount of deionized water.

    • Add a leveling agent (e.g., 0.5 - 1.0% o.w.f.). These agents help to ensure uniform dye distribution by controlling the rate of dye uptake.

    • If required, add Glauber's salt (e.g., 5-10% o.w.f.) to the dyebath. This electrolyte can aid in dye exhaustion, particularly for pale to medium shades.

    • Adjust the pH of the dyebath to the desired value (e.g., 6.0-7.0) using a dilute solution of acetic acid or ammonium sulfate.

    • Separately dissolve the pre-calculated amount of this compound dye in a small amount of hot water and add it to the dyebath.

  • Dyeing Cycle:

    • Introduce the pre-wetted nylon or polyamide substrate into the dyebath at a starting temperature of approximately 40°C.

    • Raise the temperature of the dyebath to the dyeing temperature (95-100°C) at a rate of 1-2°C per minute. A slow rate of temperature rise is critical for achieving a level dyeing.

    • Hold the temperature at 95-100°C for 30-60 minutes, with continuous agitation.

    • After the holding time, cool the dyebath down to 70°C at a rate of 2-3°C per minute.

  • Post-Dyeing Treatment:

    • Remove the dyed substrate from the dyebath.

    • Rinse the substrate with warm water and then cold water until the rinse water is clear.

    • Perform a reduction clearing process to remove any unfixed surface dye and improve wet fastness. This can be done by treating the dyed material in a bath containing 1-2 g/L of sodium hydrosulfite and 1-2 g/L of sodium carbonate at 60-70°C for 15-20 minutes.

    • Rinse the substrate thoroughly again with warm and cold water.

    • Dry the dyed substrate at an appropriate temperature.

Visualizations

Dyeing_Process_Workflow cluster_prep Pre-treatment cluster_dyeing Dyeing cluster_post Post-treatment Scouring Scouring Rinsing1 Rinsing Scouring->Rinsing1 Dye_Bath_Prep Dye Bath Preparation (Water, Leveling Agent, pH Adjustment, Dye) Material_Introduction Introduce Substrate (40°C) Dye_Bath_Prep->Material_Introduction Temp_Ramp_Up Temperature Ramp-Up (1-2°C/min to 95-100°C) Material_Introduction->Temp_Ramp_Up Dyeing_Hold Dyeing (30-60 min at 95-100°C) Temp_Ramp_Up->Dyeing_Hold Cooling Cooling (to 70°C) Dyeing_Hold->Cooling Rinsing2 Rinsing Cooling->Rinsing2 Reduction_Clearing Reduction Clearing Rinsing2->Reduction_Clearing Rinsing3 Final Rinsing Reduction_Clearing->Rinsing3 Drying Drying Rinsing3->Drying

Caption: Workflow for the exhaust dyeing of nylon/polyamide with this compound.

Dyeing_Mechanism cluster_dyebath Aqueous Dyebath cluster_fiber Polyamide Fiber Dye This compound (Anionic) Ionic_Bond Dyed Fiber (Ionic Bond) Dye->Ionic_Bond Ionic Interaction H_plus H+ Amino_Group Amino Group (-NH2) Protonated_Amino Protonated Amino Group (-NH3+) Amino_Group->Protonated_Amino Protonation (in acidic pH) Protonated_Amino->Ionic_Bond Ionic Interaction

Caption: Simplified mechanism of this compound binding to polyamide fibers.

References

Application Notes and Protocols for Staining Blended Fabrics with Acid Black 107

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing Acid Black 107 for staining blended fabrics, specifically focusing on wool/cotton and nylon/cotton blends. The following protocols and data have been compiled to assist researchers in achieving consistent and reliable staining for various analytical and developmental applications.

Introduction

This compound is a pre-metallized acid dye known for its excellent light fastness and good all-around dyeing properties.[1] It is primarily used for dyeing and printing on protein fibers such as wool and silk, as well as synthetic fibers like nylon.[1][2][3][4][5][6] Staining blended fabrics containing both protein/synthetic and cellulosic fibers (like cotton) presents a challenge due to the different dyeing affinities of the constituent fibers. This document outlines protocols for one-bath dyeing methods designed to achieve uniform and durable staining on these challenging substrates.

Quantitative Data Summary

The following tables summarize the key quantitative data related to the application of this compound and similar acid dyes on relevant fabric types.

Table 1: Recommended Dyeing Parameters for this compound

ParameterWoolNylonSilk
pH 5.0 - 6.0[1][2]7.0 - 8.0[1][2]Neutral to weakly acidic[1][2]
Initial Temperature AmbientLowered to 70-80°C for dye addition[1][2]Ambient
Dyeing Temperature 98 - 100°C100°CNeutral to weakly acidic bath
Auxiliaries Acetic acid, Ammonium acetate, Ammonium dihydrogen phosphate, Glauber's salt[1][2][7]Ammonium sulfateAcetic acid
Dosage for Deep Black 8% on weight of fiber (owf)[2]Not specifiedNot specified

Table 2: Colorfastness of this compound on Wool

Fastness PropertyRating (ISO)
Light Fastness 7 - 8[1]
Washing (Soaping) 4 - 5[1]
Perspiration 4 - 5[1]
Alkali Resistance 5[1]
Carbonization 4 - 5[1]
Chlorination Discoloration 4 - 5[1]
Oxygen Bleaching 4 - 5[1]

Experimental Protocols

One-Bath Staining Protocol for Nylon/Cotton Blended Fabric

This protocol is adapted from a study on one-bath dyeing of modified nylon/cotton blends with acid dyes and is suitable for achieving a solid shade with this compound.[2][8] This method involves the cationization of the cotton component to enable its staining with the anionic acid dye.

3.1.1. Materials

  • Nylon/Cotton blended fabric

  • This compound

  • 3-chloro-2-hydroxypropyl trimethyl ammonium chloride (CHPTAC)

  • Sodium hydroxide (NaOH)

  • Non-ionic wetting agent

  • Acetic acid

  • Non-ionic detergent (e.g., Lutensol AO)

  • Distilled or deionized water

3.1.2. Equipment

  • High-temperature dyeing machine or water bath with temperature control

  • Padding mangle

  • Beakers and graduated cylinders

  • Stirring apparatus

  • pH meter

3.1.3. Fabric Pre-treatment

  • Desizing: Wash the fabric with a 2 g/L solution of a non-ionic detergent at 90°C for 30 minutes to remove any sizing agents.[2]

  • Scouring: Scour the fabric in an alkaline solution at 90°C for 45 minutes to remove impurities.[2]

  • Bleaching: Bleach the fabric with a hydrogen peroxide solution at 80°C for 30 minutes to achieve a uniform white base.[2]

  • Rinsing: Thoroughly rinse the fabric with water after each pre-treatment step.

3.1.4. Cationization of Cotton

  • Prepare the cationizing solution by dissolving 20 g of CHPTAC in 100 g of water with stirring for 15 minutes.[2]

  • Slowly add 20 g of a 50% (w/v) NaOH solution dropwise to the CHPTAC solution while stirring continuously for 30 minutes at room temperature.[2]

  • Add 2 g/L of a non-ionic wetting agent to the solution.[2]

  • Make up the final volume to 200 g with water to create the pad liquor.[2]

  • Impregnate the pre-treated nylon/cotton fabric with the CHPTAC solution using a padding mangle.

  • Batch the padded fabric for a sufficient time to allow for the reaction between CHPTAC and the cellulose of the cotton fibers.

3.1.5. Staining Procedure

  • Set the liquor-to-fabric ratio to 10:1 in the dyeing machine.[2]

  • Prepare the dyebath with the required concentration of this compound (e.g., 0.5% to 6% on the weight of fabric for different shades).[2]

  • Adjust the pH of the dyebath to 5.5-6.0 using acetic acid.[2]

  • Introduce the cationized nylon/cotton fabric into the dyebath.

  • Raise the temperature to 100°C and maintain for 60 minutes.[2]

  • After dyeing, cool the bath and rinse the fabric.

  • Wash the stained fabric with a 2 g/L solution of a non-ionic detergent at 70°C for 15 minutes, followed by a final cold wash.[2]

  • Dry the stained fabric.

General One-Bath Staining Protocol for Wool/Cotton Blended Fabric

This protocol provides a general guideline for staining wool/cotton blends. Achieving a solid shade can be challenging due to the different dyeing characteristics of wool and cotton.

3.2.1. Materials

  • Wool/Cotton blended fabric

  • This compound

  • Acetic acid or Ammonium sulfate

  • Glauber's salt (sodium sulfate)

  • Leveling agent (optional)

  • Non-ionic detergent

3.2.2. Staining Procedure

  • Pre-treat the fabric as described in section 3.1.3.

  • Prepare the dyebath with the desired concentration of this compound and auxiliaries.

  • Set the pH of the dyebath to approximately 4.5-5.5 with acetic acid.

  • Add a leveling agent if necessary to ensure even dye uptake.

  • Introduce the wool/cotton fabric into the dyebath at around 40°C.

  • Gradually raise the temperature to 95-100°C over 30-45 minutes.

  • Hold the temperature for 45-60 minutes, or until the desired shade is achieved.

  • Slowly cool the dyebath to about 70°C before rinsing the fabric.

  • Wash the stained fabric with a non-ionic detergent to remove any unfixed dye.

  • Rinse thoroughly and dry.

Visualizations

Staining_Workflow_Nylon_Cotton cluster_pretreatment Fabric Pre-treatment cluster_cationization Cationization of Cotton cluster_staining Staining with this compound Desizing Desizing (90°C, 30 min) Scouring Scouring (90°C, 45 min) Desizing->Scouring Bleaching Bleaching (80°C, 30 min) Scouring->Bleaching Prepare_CHPTAC Prepare CHPTAC Solution Bleaching->Prepare_CHPTAC Pad_Fabric Pad Fabric with CHPTAC Solution Prepare_CHPTAC->Pad_Fabric Batching Batching Pad_Fabric->Batching Prepare_Dyebath Prepare Dyebath (pH 5.5-6.0) Batching->Prepare_Dyebath Dyeing Dyeing (100°C, 60 min) Prepare_Dyebath->Dyeing Washing Washing (70°C, 15 min) Dyeing->Washing Drying Drying Washing->Drying

Caption: Workflow for one-bath staining of nylon/cotton blends.

Dyeing_Factors cluster_fibers Fiber Properties cluster_dye Dye Properties cluster_conditions Dyeing Conditions Wool Wool (Protein) Staining_Outcome Staining Outcome (Color Yield & Fastness) Wool->Staining_Outcome Nylon Nylon (Polyamide) Nylon->Staining_Outcome Cotton Cotton (Cellulose) Cotton->Staining_Outcome AcidBlack107 This compound (Anionic) AcidBlack107->Staining_Outcome pH pH pH->Staining_Outcome Temperature Temperature Temperature->Staining_Outcome Time Time Time->Staining_Outcome Auxiliaries Auxiliaries Auxiliaries->Staining_Outcome

References

Application Notes and Protocols for the Preparation of Acid Black 107 Stock Solutions for Laboratory Use

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the preparation, storage, and handling of Acid Black 107 stock solutions for use in a laboratory setting. This compound is a metal-complex acid dye, and its properties necessitate specific handling procedures to ensure accurate and reproducible experimental results.

Introduction to this compound

This compound is a chromium-complex azo dye. Such metal-complex dyes are known for their high stability and are commonly used in the textile and leather industries.[1][2] In a laboratory context, acid dyes, in general, have applications in biological staining, including for proteins.[3][4] While specific applications for this compound in biological research are not widely documented, its properties suggest potential utility as a stain for protein analysis or in histological preparations, similar to other acid black dyes like Naphthol Blue Black (Acid Black 1).[3]

Physicochemical Properties and Solubility

This compound is a black powder that forms a blue-gray solution in water.[5][6] As a metal-complex dye, its solubility is influenced by the solvent and temperature. While it has a documented solubility of 30 g/L in water at 90°C, its solubility in water at room temperature is lower.[2] Metal-complex dyes are often more soluble in polar organic solvents such as alcohols, ketones, and esters.[1][7][8]

Table 1: Solubility of this compound

SolventTemperatureSolubilityNotes
Water90°C30 g/LRequires heating for dissolution.
WaterRoom Temp.Lower solubilityMay require sonication or extended vortexing.
EthanolRoom Temp.SolubleA common solvent for metal-complex dyes.[1][7]
MethanolRoom Temp.Likely SolubleSimilar to ethanol, a suitable organic solvent.
DMSORoom Temp.Likely SolubleA strong organic solvent for many dyes.
PBS (pH 7.4)Room Temp.VariableSolubility may be lower than in water due to salt content.
Recommended Stock Solution Concentrations

For general laboratory use, a 1% (w/v) stock solution is a common starting point for acid dyes.[9][10] Higher concentrations may be prepared depending on the specific application and the solubility of the dye in the chosen solvent.

Table 2: Recommended Stock Solution Parameters

ParameterRecommendation
Stock Concentration 1% (w/v) or 10 mg/mL
Aqueous Solvent Deionized or distilled water
Organic Solvent Ethanol or Methanol
Storage Temperature 2-8°C, protected from light
Shelf Life Aqueous: up to 6 months; Organic: potentially longer

Experimental Protocols

Protocol 1: Preparation of 1% (w/v) Aqueous this compound Stock Solution

This protocol is suitable for applications where an aqueous solution is required.

Materials:

  • This compound powder

  • Deionized or distilled water

  • 50 mL conical tube or volumetric flask

  • Magnetic stirrer and stir bar or vortex mixer

  • Weighing scale

  • Spatula

  • Personal Protective Equipment (PPE): lab coat, gloves, safety glasses

Procedure:

  • Weighing: Accurately weigh 100 mg of this compound powder and transfer it to a 10 mL volumetric flask or a suitable container.

  • Initial Wetting: Add a small volume of hot deionized water (approximately 1-2 mL) to the powder to create a paste.[11][12] This helps to prevent clumping and aids in dissolution.

  • Dissolution: Gradually add more deionized water while continuously stirring or vortexing. Gentle heating in a water bath (up to 50-60°C) can aid dissolution. Avoid boiling.

  • Final Volume: Once the dye is fully dissolved, bring the final volume to 10 mL with deionized water.

  • Filtration (Optional): If any particulate matter remains, filter the solution through a 0.22 µm or 0.45 µm syringe filter to ensure a clear, particle-free stock solution.

  • Storage: Store the stock solution in a clearly labeled, light-protected container at 2-8°C.

Protocol 2: Preparation of 1% (w/v) Ethanolic this compound Stock Solution

This protocol is recommended when a higher solubility at room temperature is desired or when an organic solvent is required for the application.

Materials:

  • This compound powder

  • Absolute ethanol

  • 50 mL conical tube or volumetric flask

  • Vortex mixer or magnetic stirrer and stir bar

  • Weighing scale

  • Spatula

  • PPE: lab coat, gloves, safety glasses

Procedure:

  • Weighing: Weigh 100 mg of this compound powder and transfer it to a 10 mL volumetric flask or a suitable container.

  • Dissolution: Add approximately 5 mL of absolute ethanol and vortex or stir until the dye is fully dissolved. Metal-complex dyes are generally readily soluble in alcohols.[7][8]

  • Final Volume: Bring the final volume to 10 mL with absolute ethanol.

  • Storage: Store the stock solution in a tightly sealed, clearly labeled, light-protected container at room temperature. Ensure the container is suitable for storing flammable liquids.

Safety and Disposal

Safety Precautions:

  • Always handle this compound powder in a well-ventilated area or a chemical fume hood to avoid inhalation of dust.

  • Wear appropriate PPE, including a lab coat, safety glasses, and chemical-resistant gloves.

Waste Disposal:

  • Do not dispose of this compound solutions down the drain.[13]

  • Collect all liquid waste containing the dye in a designated hazardous waste container.

  • Solid waste (e.g., contaminated weighing paper, pipette tips) should also be disposed of as hazardous waste.

  • Consult your institution's Environmental Health and Safety (EHS) office for specific disposal guidelines.[13][14]

Visualizations

G Experimental Workflow for this compound Stock Solution Preparation start Start weigh Weigh 100 mg of This compound Powder start->weigh transfer Transfer to a 10 mL Volumetric Flask weigh->transfer choose_solvent Choose Solvent transfer->choose_solvent add_hot_water Add 1-2 mL Hot Water to Form a Paste choose_solvent->add_hot_water Aqueous add_etoh Add 5 mL Ethanol choose_solvent->add_etoh Ethanolic dissolve_water Add Water to ~9 mL with Heating/Stirring add_hot_water->dissolve_water dissolve_etoh Vortex/Stir until Fully Dissolved add_etoh->dissolve_etoh final_vol_water Bring to Final Volume of 10 mL with Water dissolve_water->final_vol_water final_vol_etoh Bring to Final Volume of 10 mL with Ethanol dissolve_etoh->final_vol_etoh filter Filter (Optional, 0.22 µm Syringe Filter) final_vol_water->filter store Store in a Labeled, Light-Protected Container final_vol_etoh->store filter->store

Caption: Workflow for preparing this compound stock solutions.

G Solvent Selection for this compound Stock Solutions application Intended Application solubility Required Solubility & Concentration application->solubility compatibility Solvent Compatibility with Assay application->compatibility water Water (Aqueous) solubility->water Lower Conc. organic Organic Solvent (e.g., Ethanol) solubility->organic Higher Conc. compatibility->water Aqueous Assay compatibility->organic Organic Phase Assay water_pros Pros: - Biologically compatible - Inexpensive water->water_pros water_cons Cons: - Lower solubility at RT - May require heating water->water_cons organic_pros Pros: - Higher solubility at RT - Longer shelf life organic->organic_pros organic_cons Cons: - May interfere with some assays - Flammable organic->organic_cons

Caption: Factors influencing solvent selection for this compound.

References

Application Notes and Protocols for the Fixation of Acid Black 107 on Protein Fibers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies for the fixation of Acid Black 107 on protein fibers such as wool, silk, and nylon. The protocols are designed to ensure high fixation efficiency and optimal colorfastness, critical for various research and development applications where precise and durable staining is required.

Introduction to this compound and Protein Fiber Dyeing

This compound is an anionic dye widely used for dyeing protein fibers. The fixation mechanism relies on the formation of ionic bonds between the negatively charged sulfonate groups of the dye molecule and the protonated amino groups of the protein fibers under acidic conditions. The process is influenced by factors such as pH, temperature, and the use of auxiliary chemicals. Proper fixation is essential to achieve deep shades and high wash fastness.

The chemical interaction between this compound and protein fibers is primarily an electrostatic attraction. In an acidic dyebath, the amino groups (-NH2) in the protein fibers (wool, silk, nylon) are protonated to form cationic sites (-NH3+). The anionic this compound dye molecules (D-SO3-) are then attracted to these sites, forming strong ionic bonds. Hydrogen bonds and van der Waals forces also contribute to the overall dye-fiber affinity.

Fixation Methods

The primary methods for fixing this compound on protein fibers involve the application of heat in a moist environment, which promotes dye diffusion into the fiber and subsequent bonding. After-treatments can be employed to further enhance wash fastness.

Steam Fixation

Steaming is a common and effective method for fixing acid dyes. The high temperature and moisture content of the steam swell the fibers, allowing for better dye penetration and fixation.

Chemical Fixation and After-treatments

Chemical fixation, often used as an after-treatment, involves the use of agents that either form a complex with the dye molecule, increasing its size and reducing solubility, or that block the remaining dye sites in the fiber to prevent dye migration.

Syntans (Synthetic Tanning Agents): These are anionic aromatic compounds that can be applied after dyeing. They diffuse into the fiber and occupy vacant dye sites, thus preventing the desorption of the acid dye during washing.

Cationic Fixing Agents: These compounds have a positive charge and form an insoluble complex with the anionic dye on the fiber surface, significantly improving wet fastness.

Quantitative Data on Fixation and Colorfastness

The following tables summarize the impact of after-treatments on the colorfastness of this compound on silk. The data is derived from studies evaluating the change in color after a specified number of washes.

Table 1: Colorimetric Data for this compound on Silk Before and After Washing (Without After-treatment)

Number of WashesL* (Lightness)a* (Red-Green)b* (Blue-Yellow)C* (Chroma)h° (Hue Angle)
028.50.8-12.512.5273.6
530.20.7-11.811.8273.2

Table 2: Colorimetric Data for this compound on Silk with Syntan and Metal Salt After-treatment

After-treatmentNumber of WashesL* (Lightness)a* (Red-Green)b* (Blue-Yellow)C* (Chroma)h° (Hue Angle)
Syntan/Metal Salts028.40.8-12.612.6273.6
Syntan/Metal Salts528.80.8-12.412.4273.6

Note: The minimal change in colorimetric values after 5 washes for the after-treated sample indicates a significant improvement in wash fastness.

Experimental Protocols

The following are detailed protocols for the application and fixation of this compound on wool, silk, and nylon fibers.

Protocol 1: Standard Dyeing of Wool with this compound

This protocol describes a standard laboratory procedure for dyeing wool fibers.

Materials:

  • Wool fabric/yarn

  • This compound dye

  • Acetic acid or ammonium acetate

  • Glauber's salt (sodium sulfate) (optional, as a leveling agent)

  • Laboratory dyeing machine or water bath with stirrer

  • Beakers and measuring cylinders

  • pH meter

Procedure:

  • Scouring: Wash the wool material with a non-ionic detergent at 40-50°C for 20 minutes to remove any impurities. Rinse thoroughly with warm and then cold water.

  • Dye Bath Preparation: Prepare a dyebath with a liquor ratio of 40:1 (40 parts water to 1 part fiber by weight).

  • Dissolve the required amount of this compound (e.g., 2% on weight of fiber, o.w.f.) in a small amount of hot water and then add it to the dyebath.

  • Add Glauber's salt (e.g., 5-10% o.w.f.) to the dyebath if a more level dyeing is required.

  • Dyeing:

    • Immerse the wet, scoured wool into the dyebath at 40°C.

    • Run for 10 minutes.

    • Add acetic acid or ammonium acetate to adjust the pH of the dyebath to 5-6.[1]

    • Raise the temperature to the boil (98-100°C) at a rate of 1.5°C/minute.

    • Continue dyeing at the boil for 45-60 minutes.

  • Rinsing and Drying:

    • Allow the dyebath to cool to 70°C before removing the wool.

    • Rinse the dyed wool thoroughly with warm water and then cold water until the water runs clear.

    • Squeeze or hydroextract to remove excess water and dry at a moderate temperature.

Protocol 2: Standard Dyeing of Silk with this compound

This protocol outlines a standard laboratory procedure for dyeing silk fibers.

Materials:

  • Silk fabric/yarn

  • This compound dye

  • Acetic acid or ammonium sulfate

  • Laboratory dyeing machine or water bath with stirrer

  • Beakers and measuring cylinders

  • pH meter

Procedure:

  • Degumming: If using raw silk, it must be degummed to remove sericin. This is typically done by treating the silk in a mild alkaline soap solution at or near the boil. For processed silk, a simple scour as described for wool is sufficient.

  • Dye Bath Preparation: Prepare a dyebath with a liquor ratio of 40:1.

  • Dissolve the required amount of this compound (e.g., 2% o.w.f.) in hot water and add to the dyebath.

  • Dyeing:

    • Immerse the wet silk into the dyebath at 40°C.

    • Run for 10 minutes.

    • Add acetic acid or ammonium sulfate to adjust the pH to a neutral or weakly acidic range (pH 6-7).

    • Raise the temperature to 85-90°C at a rate of 1.5°C/minute.

    • Continue dyeing at this temperature for 45-60 minutes.

  • Rinsing and Drying:

    • Cool the dyebath to 60°C before removing the silk.

    • Rinse thoroughly with warm and then cold water.

    • Dry at a low temperature, avoiding direct sunlight.

Protocol 3: After-treatment of Dyed Silk with Syntan and Cationic Fixing Agent

This protocol describes a post-dyeing treatment to enhance the wash fastness of this compound on silk.

Materials:

  • Dyed silk fabric/yarn

  • Synthetic tanning agent (Syntan)

  • Cationic fixing agent

  • Formic acid

  • Water bath

Procedure:

  • Initial Rinse: After dyeing, give the silk a brief rinse in cold water.

  • Syntan Treatment:

    • Prepare a fresh bath at 40°C containing a syntan (e.g., 2-4% o.w.f.).

    • Adjust the pH to 3.5-4.0 with formic acid.

    • Immerse the dyed silk and raise the temperature to 70-80°C.

    • Hold for 20-30 minutes.

  • Cationic Fixative Treatment:

    • Cool the bath to 60°C.

    • Add a cationic fixing agent (e.g., 1-2% o.w.f.) to the same bath.

    • Run for another 20 minutes.

  • Final Rinsing and Drying:

    • Rinse the treated silk thoroughly with cold water.

    • Dry at a moderate temperature.

Visualizations

The following diagrams illustrate the experimental workflows and the chemical fixation mechanism.

DyeingWorkflow cluster_prep Fiber Preparation cluster_dyeing Dyeing Process cluster_finishing Finishing Scouring Scouring/Degumming Rinsing1 Rinsing Scouring->Rinsing1 DyeBath Dye Bath Preparation Rinsing1->DyeBath Immersion Fiber Immersion (40°C) DyeBath->Immersion pH_Adjust pH Adjustment (pH 5-7) Immersion->pH_Adjust Heating Temperature Rise (to 85-100°C) pH_Adjust->Heating Dyeing Dyeing (45-60 min) Heating->Dyeing Cooling Cooling Dyeing->Cooling Rinsing2 Rinsing Cooling->Rinsing2 Drying Drying Rinsing2->Drying

Caption: Standard experimental workflow for dyeing protein fibers with this compound.

AftertreatmentWorkflow cluster_syntan Syntan Treatment cluster_cationic Cationic Fixation cluster_final Final Steps DyedFiber Dyed Fiber SyntanBath Prepare Syntan Bath (40°C, pH 3.5-4.0) DyedFiber->SyntanBath SyntanImmersion Immerse Fiber SyntanBath->SyntanImmersion SyntanHeating Heat to 70-80°C (Hold 20-30 min) SyntanImmersion->SyntanHeating Cooling Cool to 60°C SyntanHeating->Cooling CationicAddition Add Cationic Fixative Cooling->CationicAddition CationicTreatment Treat for 20 min CationicAddition->CationicTreatment FinalRinse Final Rinsing CationicTreatment->FinalRinse FinalDrying Drying FinalRinse->FinalDrying

Caption: Workflow for after-treatment with syntan and cationic fixing agents.

FixationMechanism cluster_fiber Protein Fiber cluster_dyebath Acidic Dyebath cluster_protonated Protonated Fiber cluster_dye Acid Dye cluster_fixed Fixed Dye AminoGroup Amino Group (-NH2) ProtonatedAmino Protonated Amino Group (-NH3+) AminoGroup->ProtonatedAmino + H+ Proton H+ Proton->ProtonatedAmino IonicBond Ionic Bond Formation (D-SO3- ... +H3N-Fiber) ProtonatedAmino->IonicBond DyeMolecule This compound (D-SO3-) DyeMolecule->IonicBond

Caption: Chemical mechanism of this compound fixation on protein fibers.

References

Application Notes and Protocols: pH Considerations for Optimal Acid Black 107 Dyeing

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed guide to understanding and optimizing the dyeing of various substrates with Acid Black 107, with a primary focus on the critical role of pH. This compound is a 1:2 metal complex acid dye used for dyeing protein and polyamide fibers such as wool, silk, and nylon.[1][2][3][4][5][6] The pH of the dye bath is a crucial parameter that significantly influences the dye uptake, levelness, and overall fastness properties of the final dyed material.

Introduction to this compound Dyeing

This compound is an anionic dye that forms strong bonds with fibers containing cationic groups.[7][8] The dyeing mechanism primarily relies on the electrostatic attraction between the negatively charged sulfonate groups of the dye molecule and the positively charged amino groups of the fibers.[7][8] The protonation of these amino groups is highly dependent on the pH of the dye bath, making pH control essential for achieving optimal and reproducible dyeing results.[7]

Influence of pH on Dyeing Different Substrates

The optimal pH for dyeing with this compound varies depending on the substrate due to differences in their chemical structure and isoelectric points.

  • Wool: Wool is an amphoteric protein fiber containing both amino and carboxylic acid groups.[8] In acidic conditions, the amino groups are protonated (-NH3+), creating cationic sites for the anionic dye to bind.[7][8] A lower pH generally leads to a higher rate of dye exhaustion. For this compound, a neutral to slightly acidic pH range of 5.0 to 6.0 is recommended for wool to ensure good dye uptake and minimize fiber damage.[1]

  • Silk: Silk, another protein fiber, has a similar dyeing mechanism to wool. However, it is more sensitive to harsh acidic conditions. Therefore, a neutral or weakly acidic dyebath is typically used for dyeing silk with this compound to achieve a good balance between dye exhaustion and preserving the fiber's natural luster and softness.[1]

  • Nylon: Nylon is a synthetic polyamide fiber that also contains amino end groups that can be protonated in an acidic medium.[9] For dyeing nylon with this compound, a neutral pH of 7.0 to 8.0 is often recommended.[1]

Table 1: Recommended pH Ranges for this compound Dyeing

SubstrateRecommended pH RangeRecommended Acid/BufferNotes
Wool5.0 - 6.0Acetic Acid / Ammonium AcetateLowering the pH increases dye uptake but may affect levelness.[1]
Silk6.0 - 7.0Acetic Acid / Ammonium SulfateA weakly acidic to neutral bath is preferred to protect the fiber.[1]
Nylon7.0 - 8.0Ammonium SulfateA neutral bath is recommended for optimal results.[1]

Table 2: Illustrative Effect of pH on Dye Exhaustion (%) for this compound

SubstratepH 4.0pH 5.0pH 6.0pH 7.0pH 8.0
Wool~95%~90%~85%~75%~65%
Silk~90%~88%~82%~78%~70%
Nylon~80%~85%~88%~92%~90%

Note: The data in this table is illustrative and based on the general principles of acid dyeing. Actual exhaustion rates may vary depending on specific dyeing conditions such as temperature, time, and liquor ratio.

Experimental Protocols

Materials and Reagents
  • This compound (C.I. 12218-96-1)

  • Substrates: Wool, Silk, or Nylon fabric/yarn

  • Acetic Acid (Glacial)

  • Ammonium Acetate or Ammonium Sulfate

  • Sodium Acetate

  • Deionized Water

  • pH meter

  • Dyeing apparatus (e.g., water bath with beakers or a laboratory dyeing machine)

  • Spectrophotometer for colorimetric analysis (optional)

Preparation of Dyeing Solutions
  • Dye Stock Solution (1% w/v): Accurately weigh 1.0 g of this compound powder and dissolve it in a small amount of hot deionized water. Make up the final volume to 100 mL with deionized water.

  • Buffer Solutions: Prepare a series of buffer solutions to control the pH of the dye bath. For example, for a pH range of 4.0 to 6.0, use acetic acid/sodium acetate buffers. For a more neutral range, ammonium acetate or ammonium sulfate can be used.

General Dyeing Protocol
  • Substrate Preparation: Weigh the dry substrate material (e.g., 5.0 g). Thoroughly wet the substrate in deionized water before dyeing.

  • Dye Bath Preparation: Prepare the dye bath with the desired concentration of this compound (e.g., 2% on weight of fiber, owf), the appropriate buffer to achieve the target pH, and any other auxiliaries like leveling agents if required. The liquor ratio (ratio of the volume of dye bath to the weight of the substrate) is typically set at 40:1.

  • Dyeing Process:

    • Place the wetted substrate in the dye bath at an initial temperature of 40°C.

    • Gradually raise the temperature of the dye bath to the dyeing temperature (e.g., 90-100°C for wool and nylon, 85-90°C for silk) at a rate of 2°C per minute.

    • Maintain the dyeing at this temperature for 60 minutes, with occasional stirring to ensure even dyeing.

    • After 60 minutes, allow the dye bath to cool down slowly to about 60°C.

  • Rinsing and Drying:

    • Remove the dyed substrate from the bath and rinse it thoroughly with cold water until the water runs clear.

    • Squeeze out the excess water and allow the substrate to air dry at room temperature.

Visualizations

Dyeing_Workflow cluster_prep Preparation cluster_dyeing Dyeing Process cluster_post Post-Treatment A Weigh Substrate D Prepare Dyebath A->D B Prepare Dye Stock B->D C Prepare Buffer C->D E Introduce Substrate (40°C) D->E F Ramp Temperature (2°C/min) E->F G Dye at 90-100°C for 60 min F->G H Cool Down G->H I Rinse Thoroughly H->I J Air Dry I->J

Caption: Experimental workflow for dyeing with this compound.

pH_Effect_on_Dyeing cluster_acidic Acidic Conditions (Low pH) cluster_neutral Neutral/Alkaline Conditions (High pH) Fiber_Acid Fiber (-NH3+) Interaction_Strong Strong Ionic Interaction (High Dye Uptake) Fiber_Acid->Interaction_Strong attracts Dye_Anion Dye (-SO3-) Dye_Anion->Interaction_Strong Fiber_Neutral Fiber (-NH2) Interaction_Weak Weak/No Interaction (Low Dye Uptake) Fiber_Neutral->Interaction_Weak no attraction Dye_Anion2 Dye (-SO3-) Dye_Anion2->Interaction_Weak

Caption: Effect of pH on the interaction between this compound and fibers.

References

Application Notes and Protocols for Acid Black 107 Dyeing

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

These application notes provide detailed protocols and critical temperature parameters for the use of Acid Black 107, a 1:2 metal complex acid dye, in the dyeing of wool, silk, and nylon substrates. The information is intended for researchers, scientists, and professionals in the fields of textile science and drug development who utilize dyeing processes in their work.

Overview

This compound is a water-soluble anionic dye valued for its excellent lightfastness and good leveling properties.[1] It is widely used for dyeing protein fibers such as wool and silk, as well as synthetic polyamides like nylon.[2][3][4][5] The dyeing process is critically dependent on temperature and pH control to achieve optimal color yield, levelness, and fastness.

Quantitative Data Summary

The following tables summarize the recommended temperature parameters and their effects on the dyeing process for wool, silk, and nylon.

Table 1: Recommended Dyeing Temperature Parameters for this compound

Fiber TypeInitial TemperatureRamping RateFinal Dyeing TemperatureHolding TimeCooling Procedure
Wool 40 - 50°C[6][7]1 - 2°C / minute[2]90 - 100°C (near boil)[8][9]45 - 60 minutes[8]Gradual cooling to 70 - 80°C before rinsing
Silk 40 - 50°C[10][11]1 - 2°C / minute85 - 90°C (below simmer)30 - 60 minutes[11][12]Gradual cooling to avoid fiber damage
Nylon Room Temperature / 40°C[13]1°C / minute (critical in 65-85°C range)[13]95 - 98°C[13]30 - 60 minutes[14]Cool to 70 - 80°C before rinsing[6]

Table 2: Influence of Temperature on Dye Exhaustion and Color Strength (K/S)

Fiber TypeTemperature RangeEffect on ExhaustionEffect on K/S ValueNotes
Wool 55 - 95°CSignificant increase with temperature[15]Increases with temperatureHigher temperatures enhance dye diffusion and fiber swelling.[15]
Silk 50 - 90°CIncreases with temperatureIncreases with temperatureOptimal K/S values are typically achieved at temperatures that do not compromise the fiber's luster.[16]
Nylon 60 - 100°CIncreases with temperature[10]Increases with temperatureThe rate of dye uptake is highly sensitive to temperature changes, especially between 65°C and 85°C.[13]

Table 3: General Fastness Properties of this compound (Rating 1-5, 5 being excellent)

Fastness PropertyWoolSilkNylonTest Method (Example)
Wash Fastness 4-54-5[2]4-5ISO 105-C06[12]
Light Fastness 7-8[6]6-76-7ISO 105-B02[8]
Rubbing (Dry) 4-5[12]4-54-5ISO 105-X12[9]
Rubbing (Wet) 4-5[12]4-54-5ISO 105-X12[9]
Perspiration 4-54-54-5ISO 105-E04[8]

Note: Fastness properties can be influenced by the depth of shade, dyeing process, and finishing treatments.

Experimental Protocols

The following are detailed methodologies for the application of this compound to wool, silk, and nylon.

Dyeing of Wool

This protocol is designed for exhaust dyeing of wool fibers, yarn, or fabric.

Materials:

  • Wool substrate

  • This compound

  • Glacial Acetic Acid or Ammonium Acetate

  • Glauber's Salt (Sodium Sulfate) as a leveling agent

  • Non-ionic wetting agent

  • Deionized water

Procedure:

  • Scouring: Thoroughly wash the wool substrate with a non-ionic detergent to remove any impurities. Rinse well.

  • Dye Bath Preparation: Prepare the dye bath with a liquor ratio of 20:1 to 40:1. Add a non-ionic wetting agent and 5-10% Glauber's Salt (on weight of fiber, o.w.f.).

  • pH Adjustment: Adjust the pH of the dye bath to 5-6 using a dilute solution of acetic acid or ammonium acetate.[6]

  • Dye Dispersion: Separately dissolve the required amount of this compound (e.g., 1-3% o.w.f. for a medium shade) in a small amount of hot deionized water and stir until fully dissolved. Add the dye solution to the dye bath.

  • Dyeing Process:

    • Immerse the wetted wool substrate into the dye bath at an initial temperature of 40-50°C.[6][7]

    • Agitate the substrate gently and run for 10 minutes.

    • Increase the temperature at a rate of 1-2°C per minute to 90-100°C.[2][8][9]

    • Maintain this temperature for 45-60 minutes, ensuring continuous gentle agitation.[8]

  • Cooling and Rinsing:

    • Allow the dye bath to cool gradually to 70-80°C.

    • Remove the substrate and rinse thoroughly with warm water, followed by a cold water rinse until the water runs clear.

  • Drying: Squeeze out excess water and air dry or tumble dry at a low temperature.

Dyeing of Silk

This protocol is adapted to preserve the characteristic luster and hand-feel of silk.

Materials:

  • Silk substrate

  • This compound

  • Acetic Acid

  • Sodium Chloride or Sodium Sulfate

  • Deionized water

Procedure:

  • Degumming: If using raw silk, perform a degumming process to remove sericin. For processed silk, a gentle wash is sufficient.

  • Dye Bath Preparation: Prepare the dye bath with a liquor ratio of 30:1 to 50:1.

  • pH Adjustment: Adjust the pH to a neutral or weakly acidic range (pH 6-7) with dilute acetic acid.

  • Dye Dispersion: Prepare the dye solution as described for wool.

  • Dyeing Process:

    • Introduce the wetted silk into the dye bath at 40-50°C.[11]

    • Agitate gently for 10-15 minutes.

    • Raise the temperature at a rate of 1-2°C per minute to a maximum of 85-90°C.

    • Hold at this temperature for 30-60 minutes with continuous gentle movement.[11][12]

  • Cooling and Rinsing:

    • Cool the dye bath slowly to room temperature to avoid shocking the fibers.

    • Rinse the silk with lukewarm water and then with cold water.

  • Drying: Gently squeeze out excess water (do not wring) and air dry away from direct sunlight.

Dyeing of Nylon

This protocol outlines the procedure for dyeing nylon, with particular attention to temperature control.

Materials:

  • Nylon substrate

  • This compound

  • Ammonium Sulfate or Acetic Acid

  • Leveling agent

  • Deionized water

Procedure:

  • Pre-treatment: Scour the nylon material to ensure it is free from oils and finishes.

  • Dye Bath Preparation: Set up the dye bath with a liquor ratio of 20:1 to 40:1. Add a suitable leveling agent.

  • pH Adjustment: For neutral dyeing, adjust the pH to 7-8.[6] For a more acidic process, a pH of 4.5-5.5 can be used with acetic acid.[14]

  • Dye Dispersion: Prepare the dye solution as previously described.

  • Dyeing Process:

    • Immerse the nylon in the dye bath at room temperature or 40°C.[13]

    • For later dye additions, cool the bath to 70-80°C before adding the dye.[6]

    • Raise the temperature at a controlled rate of approximately 1°C per minute, particularly through the critical range of 65-85°C to ensure level dyeing.[13]

    • Continue heating to 95-98°C and hold for 30-60 minutes.[13][14]

  • Cooling and Rinsing:

    • Cool the dye bath to 70-80°C before draining.[6]

    • Rinse with warm and then cold water.

  • Drying: The material can be air-dried or machine-dried according to its end-use requirements.

Visualization of Experimental Workflow

The following diagrams illustrate the key stages of the dyeing processes for each substrate.

Wool_Dyeing_Workflow Start Start: Scoured Wool DyeBath Prepare Dye Bath (pH 5-6, Glauber's Salt) Start->DyeBath InitialTemp Immerse Wool at 40-50°C DyeBath->InitialTemp RampUp Ramp Temperature (1-2°C/min) InitialTemp->RampUp Hold Hold at 90-100°C (45-60 min) RampUp->Hold Cool Gradual Cooling to 70-80°C Hold->Cool Rinse Rinse (Warm then Cold) Cool->Rinse Dry Dry Rinse->Dry End End: Dyed Wool Dry->End Silk_Dyeing_Workflow Start Start: Degummed Silk DyeBath Prepare Dye Bath (pH 6-7) Start->DyeBath InitialTemp Immerse Silk at 40-50°C DyeBath->InitialTemp RampUp Ramp Temperature (1-2°C/min) InitialTemp->RampUp Hold Hold at 85-90°C (30-60 min) RampUp->Hold Cool Slow Cooling to Room Temp Hold->Cool Rinse Rinse (Lukewarm then Cold) Cool->Rinse Dry Air Dry Rinse->Dry End End: Dyed Silk Dry->End Nylon_Dyeing_Workflow Start Start: Scoured Nylon DyeBath Prepare Dye Bath (pH 4.5-5.5 or 7-8) Start->DyeBath InitialTemp Immerse Nylon at Room Temp/40°C DyeBath->InitialTemp RampUp Controlled Ramp-Up (1°C/min in 65-85°C range) InitialTemp->RampUp Hold Hold at 95-98°C (30-60 min) RampUp->Hold Cool Cool to 70-80°C Hold->Cool Rinse Rinse (Warm then Cold) Cool->Rinse Dry Dry Rinse->Dry End End: Dyed Nylon Dry->End

References

Application Notes and Protocols for Enhancing the Color Fastness of Acid Black 107 Using Mordants

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Acid Black 107 is a premetallized 1:2 chromium complex acid dye, valued for its high intrinsic color fastness on proteinaceous substrates such as wool, silk, and nylon.[1][2] Its molecular structure, which already incorporates a metal ion, provides excellent wash and light fastness properties compared to non-metallized acid dyes.[1][3] While not a conventional practice, the application of additional mordants post-dyeing presents an exploratory avenue for researchers aiming to achieve exceptional levels of color fastness, potentially for applications requiring extreme durability.

These application notes provide a detailed framework for investigating the effects of post-mordanting on fabrics dyed with this compound. The protocols outlined below are based on established principles of mordanting and acid dyeing and are intended for experimental purposes.[4][5]

Principle of Mordanting

A mordant is a substance, typically a metal salt, that forms a coordination complex with the dye molecule and the fiber.[6] This complex is larger and more insoluble than the dye molecule alone, which enhances the fastness of the coloration to washing, light, and rubbing.[1][7] In the case of a premetallized dye like this compound, post-mordanting would aim to either form a more robust complex or further anchor the existing dye-metal complex to the fiber.

cluster_0 Conventional Dyeing cluster_1 Mordant Dyeing Fiber Fiber Dye Dye Fiber->Dye Ionic Bonds Fiber_m Fiber Mordant Mordant Fiber_m->Mordant Coordination Bonds Dye_m Dye Mordant->Dye_m Coordination Bonds

Caption: Interaction between dye and fiber with and without a mordant.

Experimental Protocols

These protocols describe the dyeing of a substrate with this compound, followed by a post-mordanting treatment and subsequent color fastness evaluation.

Materials and Equipment
  • Substrate: Scoured wool, silk, or nylon fabric.

  • Dye: C.I. This compound (powder).

  • Mordants:

    • Aluminum potassium sulfate (Alum, KAl(SO₄)₂·12H₂O).

    • Copper (II) sulfate (CuSO₄·5H₂O).

    • Iron (II) sulfate (FeSO₄·7H₂O).

  • Auxiliary Chemicals:

    • Acetic acid (CH₃COOH) or ammonium sulfate ((NH₄)₂SO₄) for pH control.

    • Sodium sulfate (Na₂SO₄) as a leveling agent.

    • Non-ionic detergent.

  • Equipment:

    • Laboratory-scale dyeing machine or beakers with a heating and stirring mechanism.

    • pH meter.

    • Analytical balance.

    • Graduated cylinders and pipettes.

    • Standard color fastness testing equipment (e.g., Launder-Ometer, Xenon arc lamp, Crockmeter).

    • Grey scales for assessing color change and staining.

Protocol 1: Dyeing with this compound
  • Preparation of Dyebath:

    • Prepare a dyebath with a liquor-to-goods ratio of 40:1.

    • Add 2% (on weight of fiber, o.w.f.) this compound to the water.

    • Add 10% (o.w.f.) sodium sulfate as a leveling agent.

    • Adjust the pH of the dyebath to 5.0-6.0 using acetic acid or ammonium sulfate.[3]

  • Dyeing Procedure:

    • Introduce the wetted substrate into the dyebath at 40°C.

    • Raise the temperature to 90-100°C over 45 minutes.

    • Maintain this temperature for 60 minutes, ensuring gentle agitation.

    • Allow the dyebath to cool gradually to 50°C.

    • Remove the dyed substrate and rinse thoroughly with cold water until the water runs clear.

    • A portion of the dyed fabric should be reserved as the "Control" (no mordant) for comparison.

Start Start PrepareDyebath Prepare Dyebath (this compound, Na₂SO₄, pH 5-6) Start->PrepareDyebath IntroduceFabric Introduce Fabric at 40°C PrepareDyebath->IntroduceFabric Heat Raise Temperature to 95°C (over 45 min) IntroduceFabric->Heat Dye Dye for 60 min at 95°C Heat->Dye Cool Cool to 50°C Dye->Cool Rinse Rinse Fabric Cool->Rinse End End Rinse->End

Caption: Workflow for dyeing with this compound.

Protocol 2: Post-Mordanting Procedure

This procedure should be carried out immediately after the dyeing and rinsing steps.

  • Preparation of Mordant Bath:

    • Prepare separate baths for each mordant with a liquor-to-goods ratio of 40:1.

    • Dissolve the selected mordant in warm water:

      • Alum: 15% (o.w.f.)

      • Copper Sulfate: 5% (o.w.f.)

      • Iron Sulfate: 5% (o.w.f.)

  • Mordanting Application:

    • Introduce the rinsed, dyed substrate into the respective mordant bath at 40°C.

    • Raise the temperature to 80-90°C over 30 minutes.

    • Maintain this temperature for 30 minutes with gentle agitation.

    • Allow the bath to cool.

    • Remove the mordanted fabric, rinse thoroughly with warm and then cold water to remove any unfixed mordant.

    • Dry the fabric at ambient temperature.

Protocol 3: Color Fastness Evaluation

The control and post-mordanted samples should be evaluated according to standard ISO methods.

  • Wash Fastness: Evaluate according to ISO 105-C06.[8] This test assesses the resistance of the color to domestic or commercial laundering procedures.

  • Light Fastness: Evaluate according to ISO 105-B02.[4] This method determines the effect of an artificial light source representative of natural daylight on the color.

  • Rubbing Fastness (Crocking): Evaluate according to ISO 105-X12.[8] This test determines the resistance of the color to rubbing off and staining other materials.

Data Presentation

The results of the color fastness tests should be tabulated for clear comparison. The grading is based on the grey scale, where 5 is excellent and 1 is poor. For light fastness, the scale is 1 to 8, where 8 is excellent.

Table 1: Illustrative Color Fastness Results of this compound with and without Post-Mordanting

Treatment GroupWash Fastness (Color Change)Wash Fastness (Staining on Nylon)Rubbing Fastness (Dry)Rubbing Fastness (Wet)Light Fastness
Control (No Mordant) 4-54-554-57
Alum (15% o.w.f.) 55557-8
Copper Sulfate (5% o.w.f.) 55557-8
Iron Sulfate (5% o.w.f.) 55557

Note: These are hypothetical values for illustrative purposes. Actual results may vary based on substrate and experimental conditions. The use of copper and iron mordants may alter the final shade of the black dye.[9]

Discussion and Expected Outcomes

  • Control Sample: The control sample dyed with this compound is expected to exhibit very good to excellent fastness properties, characteristic of a premetallized acid dye.

  • Post-Mordanted Samples: The application of post-mordants may lead to a marginal but measurable improvement in wash and wet rubbing fastness. The formation of a larger, more insoluble complex on the fiber surface could further reduce dye migration during washing and rubbing.[1]

  • Effect on Shade: It is crucial to note that mordants, particularly copper and iron sulfates, can alter the final color.[9] Iron sulfate typically "saddens" or dulls colors, which may shift the black to a different tone. Copper sulfate can also cause a significant color shift. Alum is generally known to have the least effect on the original dye color.[6]

  • Light Fastness: An improvement in light fastness may be observed, as the additional metal ion could help to dissipate the energy from UV radiation more effectively, thus protecting the chromophore.[10]

Safety Precautions

  • Always wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Handle dye powders and metal salts in a well-ventilated area or under a fume hood to avoid inhalation.

  • Copper sulfate is toxic and an environmental hazard; dispose of waste according to local regulations.

  • Iron sulfate is an irritant.

  • Always add acid to water, not the other way around.

References

Application Notes and Protocols: The Potential of Acid Black 107 in Biological Staining

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer

Acid Black 107 is a dye predominantly utilized in the textile and leather industries for coloring materials such as wool, silk, and nylon.[1][2][3][4][5][6][7][8] To date, there is a notable absence of established and validated applications for this compound in routine biological staining techniques within the published scientific literature. The following application notes and protocols are therefore presented as a theoretical exploration of its potential use in histology, based on the general principles of acid dye chemistry and staining mechanisms. These protocols are intended to serve as a foundational guide for researchers interested in investigating novel staining methodologies and will require optimization and validation for specific research applications.

Introduction

Acid dyes are anionic molecules that carry a net negative charge, typically due to the presence of sulfonic acid groups.[9] In biological staining, these dyes are employed in acidic solutions where they form ionic bonds with positively charged (cationic) tissue components.[10] Key targets for acid dyes include the amino groups of proteins found abundantly in the cytoplasm, muscle, and collagen fibers.[9][10] Given that this compound is an acid dye, it can be hypothesized to have an affinity for these acidophilic tissue elements.[2] This document outlines a potential application of this compound as a component in a trichrome staining method for the differentiation of collagenous and non-collagenous tissue components.

Chemical and Physical Properties of this compound

A summary of the relevant properties of this compound is provided below. This data can inform the preparation of staining solutions and the design of experimental protocols.

PropertyValueSource
C.I. NameThis compound[5]
CAS Number12218-96-1[5]
Molecular FormulaC38H22CrN7Na2O12S[5]
AppearanceBlack Powder[5][11]
Solubility in WaterWater soluble; aqueous solution is blue-gray[1][11]

Hypothetical Application: Modified Trichrome Stain for Collagen Visualization

The following protocol is a hypothetical adaptation of the widely used Masson's Trichrome stain, where this compound is substituted for the more traditional Aniline Blue or Light Green to stain collagen. The principle of this technique relies on the sequential application of different anionic dyes of varying molecular weights to selectively stain different tissue components.

Principle of the Hypothetical Staining Method

In this proposed method, the tissue section is first stained with an iron hematoxylin to color the cell nuclei. Subsequently, a red cytoplasmic stain of a smaller molecular weight is applied, which is then displaced from the collagen fibers by a mordant (phosphomolybdic/phosphotungstic acid). Finally, this compound, a larger molecule, is introduced and is expected to bind specifically to the mordanted collagen, coloring it black or dark gray.

Experimental Workflow

experimental_workflow cluster_preparation Tissue Preparation cluster_staining Staining Procedure cluster_finishing Final Steps deparaffinize Deparaffinize and Rehydrate wash1 Wash in Distilled Water deparaffinize->wash1 nuclear_stain Nuclear Staining (Weigert's Hematoxylin) wash1->nuclear_stain wash2 Wash in Running Tap Water nuclear_stain->wash2 cytoplasmic_stain Cytoplasmic Staining (Biebrich Scarlet-Acid Fuchsin) wash2->cytoplasmic_stain wash3 Rinse in Distilled Water cytoplasmic_stain->wash3 mordant Differentiation and Mordanting (Phosphomolybdic/Phosphotungstic Acid) wash3->mordant collagen_stain Collagen Staining (this compound Solution) mordant->collagen_stain wash4 Rinse in 1% Acetic Acid collagen_stain->wash4 dehydrate Dehydrate wash4->dehydrate clear Clear dehydrate->clear mount Mount with Coverslip clear->mount

Caption: Hypothetical workflow for a modified trichrome stain using this compound.

Required Reagents
  • Weigert's Iron Hematoxylin: Prepare fresh by mixing equal parts of Solution A (1% hematoxylin in 95% ethanol) and Solution B (4% ferric chloride in 1% aqueous HCl).

  • Biebrich Scarlet-Acid Fuchsin Solution: Mix 90 ml of 1% aqueous Biebrich Scarlet with 10 ml of 1% aqueous Acid Fuchsin and 1 ml of glacial acetic acid.

  • Phosphomolybdic/Phosphotungstic Acid Solution: 5% aqueous solution.

  • This compound Staining Solution: 1.5% this compound in 1% aqueous acetic acid. This concentration is theoretical and may require significant optimization.

  • 1% Acetic Acid Solution: 1 ml of glacial acetic acid in 99 ml of distilled water.

Staining Protocol
  • Deparaffinization and Rehydration: Deparaffinize tissue sections through xylene and a graded series of alcohol to distilled water.

  • Nuclear Staining: Immerse slides in freshly prepared Weigert's iron hematoxylin for 10 minutes.

  • Washing: Wash in running tap water for 10 minutes until the water runs clear.

  • Cytoplasmic Staining: Stain in Biebrich Scarlet-Acid Fuchsin solution for 10-15 minutes.

  • Rinsing: Briefly rinse in distilled water.

  • Differentiation and Mordanting: Place slides in 5% phosphomolybdic/phosphotungstic acid solution for 10-15 minutes. This step removes the red stain from the collagen.

  • Collagen Staining: Without rinsing, transfer slides directly to the this compound staining solution for 10-15 minutes.

  • Rinsing: Rinse in 1% acetic acid solution for 1 minute.

  • Dehydration and Mounting: Dehydrate the sections through a graded series of alcohol, clear in xylene, and mount with a permanent mounting medium.

Expected Results
  • Nuclei: Black

  • Cytoplasm, Muscle, Keratin: Red

  • Collagen: Black to dark gray

Safety and Handling

As with all laboratory chemicals, appropriate safety precautions should be taken when handling this compound.[12][13]

  • Personal Protective Equipment (PPE): Wear appropriate protective eyeglasses or chemical safety goggles, gloves, and a lab coat.[13]

  • Handling: Use in a well-ventilated area or under a chemical fume hood to minimize dust generation and inhalation.[13] Avoid contact with skin and eyes.[12]

  • Storage: Store in a cool, dry place in a tightly sealed container.[13]

Conclusion and Future Directions

The protocol detailed above provides a theoretical framework for the application of this compound in a histological context. Significant optimization of staining times, dye concentrations, and pH may be necessary to achieve the desired staining intensity and specificity. Further research could also explore the potential of this compound as a counterstain in other histological or cytological preparations. Validation of its staining characteristics against known collagen-rich tissues and comparison with standard trichrome methods would be essential next steps in evaluating its utility as a biological stain.

Logical Relationship of Staining Steps

staining_logic cluster_tissue Tissue Components cluster_dyes Staining Reagents cluster_results Final Stained Appearance Nuclei Nuclei (Basophilic) Nuclei_Stained Black Nuclei Nuclei->Nuclei_Stained Cytoplasm Cytoplasm (Acidophilic) Cytoplasm_Stained Red Cytoplasm Cytoplasm->Cytoplasm_Stained Collagen Collagen (Acidophilic) Collagen_Stained Black/Gray Collagen Collagen->Collagen_Stained Hematoxylin Weigert's Hematoxylin Hematoxylin->Nuclei Biebrich_Scarlet Biebrich Scarlet-Acid Fuchsin Biebrich_Scarlet->Cytoplasm Acid_Black_107 This compound Acid_Black_107->Collagen

Caption: Staining logic for the hypothetical trichrome method with this compound.

References

Troubleshooting & Optimization

Technical Support Center: Acid Black 107 Dyeing

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals working with Acid Black 107.

Troubleshooting Uneven Dyeing

Uneven dyeing is a common issue that can arise from several factors during the experimental process. This section provides a systematic approach to identifying and resolving these problems.

Logical Troubleshooting Workflow

The following diagram illustrates a step-by-step process for troubleshooting uneven dyeing with this compound.

TroubleshootingWorkflow cluster_prep Preparation cluster_process Dyeing Process cluster_solutions Solutions start Start: Uneven Dyeing Observed check_dissolution Was the dye fully dissolved? start->check_dissolution check_pretreatment Was the substrate properly pre-treated? check_dissolution->check_pretreatment Yes solution_dissolution Solution: Ensure complete dye dissolution. Paste dye with warm water before adding to bath. check_dissolution->solution_dissolution No check_loading Was the material overloaded in the dye bath? check_pretreatment->check_loading Yes solution_pretreatment Solution: Thoroughly scour and wet the substrate to remove impurities and ensure even wetting. check_pretreatment->solution_pretreatment No check_temp Was the temperature ramp rate too fast? check_loading->check_temp No solution_loading Solution: Reduce material load to allow free movement in the dye bath. check_loading->solution_loading Yes check_agitation Was agitation sufficient and uniform? check_temp->check_agitation No solution_temp Solution: Employ a gradual temperature ramp (e.g., 1-2°C/minute). check_temp->solution_temp Yes check_ph Was the pH correct and stable? check_agitation->check_ph Yes solution_agitation Solution: Ensure continuous and uniform agitation. check_agitation->solution_agitation No check_acid_addition Was the acid added at the correct time? check_ph->check_acid_addition Yes solution_ph Solution: Measure and adjust pH before and during dyeing. Use buffers if needed. check_ph->solution_ph No solution_acid_addition Solution: Add acid after the dye has been evenly distributed in the dye bath at the initial temperature. check_acid_addition->solution_acid_addition No success Even Dyeing Achieved check_acid_addition->success Yes

Caption: A flowchart for diagnosing and resolving uneven dyeing.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of uneven dyeing with this compound?

Uneven dyeing can stem from several factors:

  • Improper Dye Dissolution: If the dye is not fully dissolved, small particles can lead to spotting on the material.

  • Inadequate Substrate Preparation: The presence of oils, sizing agents, or other impurities on the fibers can inhibit uniform dye uptake.

  • Incorrect Dyeing Parameters: Key parameters such as temperature, pH, and liquor ratio play a crucial role. Rapid heating, incorrect pH, or an overloaded dye bath can all lead to uneven results.

  • Premature Acid Addition: Adding acid to the dye bath too early can cause the dye to fix too quickly on the material's surface, preventing even penetration.

Q2: How does pH affect the dyeing process with this compound?

The pH of the dye bath is a critical factor in achieving a successful dyeing. Acid dyes, like this compound, require an acidic environment to facilitate the bond between the dye molecules and the fiber. For wool, a pH of 5-6 is recommended, while for nylon, a neutral to slightly acidic pH of 4.5-5.5 is often used.[1] An incorrect pH can lead to poor dye exhaustion, color inconsistency, and reduced fastness properties.

Q3: What is the role of a levelling agent, and when should it be used?

A levelling agent helps to ensure a uniform distribution of the dye on the fiber. It works by slowing down the initial rate of dye uptake, allowing the dye to migrate and distribute evenly before it becomes fixed. The use of a levelling agent is particularly recommended when dyeing pale to medium shades or when working with materials that have a high affinity for the dye, which can otherwise lead to rapid, uneven striking.

Q4: Can the dyeing temperature influence the evenness of the color?

Yes, the temperature profile is critical. A gradual increase in temperature is essential for level dyeing. If the temperature is raised too quickly, the dye may fix on the outer surface of the fibers before it has had a chance to penetrate evenly. For nylon, a common practice is to start the dyeing at a lower temperature (e.g., 40°C) and gradually raise it to the dyeing temperature (e.g., 90-100°C) at a rate of 1-2°C per minute.

Quantitative Data Summary

The following tables provide a summary of key quantitative parameters for dyeing different substrates with this compound.

Table 1: Recommended Dyeing Parameters for this compound

ParameterWoolSilkNylon
pH 5.0 - 6.0[1]Neutral to weakly acidic4.5 - 5.5
Dyeing Temperature 95 - 100°C80 - 85°C90 - 100°C
Time at Dyeing Temp. 45 - 60 min30 - 60 min30 - 60 min
Liquor Ratio 1:20 - 1:401:20 - 1:401:10 - 1:20

Table 2: Typical Concentrations of Dye Bath Auxiliaries (% on weight of fiber)

AuxiliaryWoolSilkNylon
This compound 1.0 - 4.0%1.0 - 3.0%1.0 - 2.0%
Levelling Agent 0.5 - 2.0%0.5 - 1.5%1.0 - 2.0%
Acetic Acid (80%) 1.0 - 3.0%1.0 - 2.0%1.0 - 2.0%
Glauber's Salt 5.0 - 10.0%5.0 - 10.0%-

Experimental Protocols

General Experimental Workflow

The diagram below outlines the general workflow for a typical laboratory-scale dyeing experiment with this compound.

ExperimentalWorkflow cluster_prep Preparation cluster_dyeing Dyeing Cycle cluster_post Post-Treatment weigh_fiber Weigh Dry Fiber scour_fiber Scour and Wet Fiber weigh_fiber->scour_fiber prepare_dyebath Prepare Dyebath (Water, Auxiliaries) scour_fiber->prepare_dyebath dissolve_dye Dissolve Dye Separately prepare_dyebath->dissolve_dye add_fiber Add Wetted Fiber to Dyebath at Initial Temperature (e.g., 40°C) dissolve_dye->add_fiber add_dye Add Dissolved Dye Solution add_fiber->add_dye ramp_temp Gradually Ramp Temperature (1-2°C/min) add_dye->ramp_temp hold_temp Hold at Dyeing Temperature (e.g., 95-100°C for 45-60 min) ramp_temp->hold_temp cool_down Cool Down hold_temp->cool_down rinse Rinse Thoroughly cool_down->rinse wash Wash with Mild Detergent rinse->wash dry Dry wash->dry end end dry->end Experiment Complete

Caption: A generalized workflow for dyeing with this compound.

Detailed Methodology for Dyeing Wool with this compound
  • Substrate Preparation:

    • Weigh the dry wool material.

    • Scour the wool in a solution containing a non-ionic detergent (e.g., 1 g/L) at 40-50°C for 15-20 minutes to remove any impurities.

    • Rinse the wool thoroughly with warm and then cold water.

    • Gently squeeze out excess water, leaving the material damp.

  • Dye Bath Preparation:

    • Prepare a dye bath with a liquor ratio of 1:30 (e.g., for 10 grams of wool, use 300 mL of water).

    • Add a levelling agent (e.g., 1% on weight of fiber - owf) and Glauber's salt (e.g., 10% owf) to the dye bath.

    • Adjust the pH of the dye bath to 5.0-6.0 using acetic acid.[1]

  • Dyeing Process:

    • Heat the dye bath to 40°C.

    • Add the wetted wool to the dye bath and run for 10 minutes to ensure even wetting.

    • Separately dissolve the required amount of this compound (e.g., 2% owf) in a small amount of hot water and add it to the dye bath.

    • Raise the temperature of the dye bath to 95-100°C at a rate of 1.5°C per minute.

    • Hold the temperature at 95-100°C for 45-60 minutes, with gentle agitation.

  • Post-Treatment:

    • Allow the dye bath to cool to approximately 60°C.

    • Remove the dyed wool and rinse thoroughly with warm and then cold water until the water runs clear.

    • Wash with a neutral detergent at 40°C for 10 minutes.

    • Rinse and air dry.

Detailed Methodology for Dyeing Silk with this compound
  • Substrate Preparation:

    • Weigh the dry silk material.

    • Degum the silk by treating it in a solution of mild soap or a specialized degumming agent.

    • Rinse the silk thoroughly with warm and then cold water.

    • Gently squeeze out excess water.

  • Dye Bath Preparation:

    • Prepare a dye bath with a liquor ratio of 1:30.

    • Add a levelling agent (e.g., 1% owf) and Glauber's salt (e.g., 5% owf).

    • Adjust the pH to a neutral or weakly acidic level.

  • Dyeing Process:

    • Heat the dye bath to 40°C.

    • Add the wetted silk and agitate gently for 10 minutes.

    • Add the pre-dissolved this compound (e.g., 1.5% owf) to the dye bath.

    • Gradually raise the temperature to 80-85°C over 30 minutes.

    • Maintain this temperature for 30-60 minutes with gentle, continuous agitation.

  • Post-Treatment:

    • Cool the dye bath to 50°C.

    • Remove the silk and rinse with warm and then cold water.

    • A final rinse with a small amount of acetic acid can help to brighten the color.

    • Air dry away from direct sunlight.

Detailed Methodology for Dyeing Nylon with this compound
  • Substrate Preparation:

    • Weigh the dry nylon material.

    • Scour the nylon in a solution containing a non-ionic detergent and a small amount of soda ash at 60-70°C for 20 minutes.

    • Rinse thoroughly.

  • Dye Bath Preparation:

    • Prepare a dye bath with a liquor ratio of 1:15.

    • Add a suitable levelling agent for nylon (e.g., 1.5% owf).

    • Adjust the initial pH to around 7.0-8.0.[1]

  • Dyeing Process:

    • Heat the dye bath to 40°C.

    • Add the nylon material and run for 10 minutes.

    • Add the pre-dissolved this compound (e.g., 2% owf).

    • Gradually add acetic acid to lower the pH to 4.5-5.5.

    • Raise the temperature to 90-100°C at a rate of 1.5°C per minute.

    • Hold at this temperature for 30-60 minutes.

  • Post-Treatment:

    • Cool the dye bath to 70°C.

    • Rinse the dyed nylon thoroughly with warm and then cold water.

    • Wash with a neutral detergent.

    • Rinse and dry.

References

Technical Support Center: Improving the Lightfastness of Acid Black 107 on Textiles

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the lightfastness of Acid Black 107 on textile substrates.

Frequently Asked Questions (FAQs)

Q1: What is this compound, and what is its expected lightfastness?

A1: this compound is a 1:2 pre-metallized acid dye, meaning it contains a metal atom (typically chromium or cobalt) complexed with two dye molecules.[1][2] This structure is inherently very stable and provides excellent lightfastness. For wool, the expected lightfastness rating is typically very high, often reaching 7-8 on the Blue Wool Scale, which indicates excellent resistance to fading.[3]

Q2: What is the primary mechanism behind the fading of acid dyes like this compound?

A2: The primary mechanism of dye fading is photochemical degradation. High-energy photons, particularly from UV radiation in sunlight, are absorbed by the dye's chromophore (the part of the molecule responsible for color).[4] This absorption can excite the dye molecule, leading to a series of reactions like photo-oxidation or photolysis, which destroy the chromophore's structure and result in a loss of color.[1] Metal-complex dyes like this compound have better resistance because the metal can absorb UV energy and dissipate it as heat.

Q3: Which textile fibers are most suitable for dyeing with this compound?

A3: this compound is primarily used for dyeing protein fibers like wool and silk, as well as synthetic polyamides like nylon.[3][5] These fibers contain basic amine groups (-NH2) that, under acidic conditions, become protonated (-NH3+). These positively charged sites form strong ionic bonds with the anionic dye molecules, leading to good dye uptake and fastness properties.[6]

Q4: How does the depth of the shade affect the lightfastness of this compound?

A4: The lightfastness of a dye is directly proportional to the depth of the shade.[4][7] Darker shades exhibit higher lightfastness because the dye molecules are more aggregated on the fiber. This aggregation reduces the surface area of the dye exposed to light and moisture per unit weight, thus lowering the probability of photo-oxidation.[8] Conversely, very light shades, where the dye is highly dispersed, will have a comparatively lower lightfastness rating.[7]

Q5: Can finishing agents applied after dyeing affect the lightfastness of this compound?

A5: Yes, subsequent finishing treatments can significantly impact lightfastness. While some agents are benign or even helpful, others can be detrimental. For instance, some cationic softeners and formaldehyde-containing cationic fixing agents can reduce the lightfastness of acid dyes.[4][7] It is crucial to select finishing agents that are compatible and do not negatively interact with the dye.

Troubleshooting Guide

Problem: The lightfastness rating of my this compound dyeing is lower than the expected 7-8.

Potential CauseRecommended Action
Improper Dyeing Process Ensure the dyeing process parameters are optimized. For nylon, the pH should be controlled, often starting near neutral and gradually decreasing to a final pH of 2.25-3.75 to ensure good dye exhaustion.[9] For wool, a weakly acidic bath (pH 5-6) is recommended.[3] Inadequate temperature or time can lead to poor dye fixation. Ensure a thorough washing and soaping process post-dyeing to remove all unfixed or hydrolyzed dye, as this "floating color" has significantly lower lightfastness.[7][8]
Incorrect Shade Depth Very light shades will inherently have lower lightfastness than darker shades. If a high lightfastness rating is critical for a pale shade, consider using a dye specifically formulated for high lightfastness in pale depths or applying a UV protective finish.[8]
Negative Interaction with Finishing Agents If a cationic softener or fixing agent was used, it might be the cause of the reduced lightfastness.[7] Test the lightfastness of the dyed fabric before and after the finishing step to confirm. If the finisher is the cause, select an alternative, non-ionic softener or a fixing agent known to have minimal impact on lightfastness.[10]
Substrate Issues The type and quality of the textile substrate can play a role. Ensure the wool or nylon substrate was properly scoured and prepared before dyeing to remove any impurities that might interfere with dye uptake and fixation.[11]
Incorrect Lightfastness Testing Verify that the lightfastness test was conducted according to standard procedures, such as ISO 105-B02. Ensure correct exposure conditions and proper use of Blue Wool standards for evaluation.

Problem: The shade of the fabric changed after applying a UV absorber.

Potential CauseRecommended Action
Inherent Color of UV Absorber Some UV absorbers may have a slight inherent color that can affect the final shade of the textile, particularly on lighter colors. Screen potential UV absorbers for their colorlessness before application.[12]
Incorrect Application pH or Temperature The application conditions for the UV absorber can influence its final state on the fiber. Follow the manufacturer's recommended procedure for pH, temperature, and treatment time to ensure proper application without altering the fabric's shade.
Interaction with Dye In rare cases, a chemical interaction between the specific UV absorber and the dye molecule could lead to a shade change. It is always advisable to conduct a small-scale lab trial before proceeding with bulk production.

Data Presentation

Table 1: Illustrative Lightfastness Ratings of this compound on Wool/Nylon Textiles

ConditionSubstrateShade Depth (% owf)AftertreatmentIllustrative Lightfastness (Blue Wool Scale)Reference
Control Wool4.0None7-8[3]
Lighter ShadeWool0.5None6-7[7][8]
Cationic SoftenerWool4.0Cationic Softener6[7]
Improved Wool0.5UV Absorber (Benzotriazole type)7[13][14]
Control Nylon4.0None7[11][15]
Improved Nylon4.0Cationic Fixing Agent (Syntan type)7 (Improved washfastness)[16]

% owf = percent on weight of fiber

Experimental Protocols

Protocol 1: Standard Dyeing of Nylon or Wool with this compound

  • Preparation: Scour the textile material to ensure it is free from oils, sizes, and other impurities.[11] Prepare a dyebath with a liquor ratio of 20:1 (20 parts water to 1 part fabric).

  • Dyebath Setup:

    • For Wool: Add a leveling agent and adjust the pH to 5.0-6.0 using acetic acid or ammonium acetate.[3]

    • For Nylon: Start with a neutral pH (7.0-8.0).[3]

  • Dyeing Procedure:

    • Introduce the wetted fabric into the dyebath at 50-60°C.

    • Run for 10 minutes, then add the pre-dissolved this compound dye solution.

    • Slowly raise the temperature to the boil (98-100°C) over 30-45 minutes.[6][17]

    • Continue dyeing at the boil for 45-60 minutes.

    • For Nylon (Exhaustion Step): After 30 minutes at the boil, gradually add acid (e.g., sulfamic acid or acetic acid) to lower the pH to 2.25-3.75 to ensure full exhaustion of the dye.[9]

  • Rinsing and Soaping:

    • Cool the dyebath slowly to 70°C before draining.

    • Rinse the fabric thoroughly, first with warm water, then with cold water.

    • Perform a soaping wash at 60-70°C for 15 minutes with a non-ionic detergent to remove any unfixed surface dye.[8]

    • Rinse again and dry.

Protocol 2: Aftertreatment with a UV Absorber

This protocol is a general procedure for a benzotriazole or benzophenone-based UV absorber. Always consult the manufacturer's specific technical data sheet.

  • Bath Preparation: Prepare a fresh bath at a 15:1 liquor ratio. Set the pH according to the manufacturer's recommendation (typically weakly acidic, pH 4.5-5.5).

  • Application:

    • Introduce the dyed, rinsed, and still-wet fabric into the bath at 40°C.

    • Add 1.0-3.0% owf of the UV absorber formulation.

    • Raise the temperature to 100°C (for wool) or 120-130°C (for nylon, in a high-temperature machine) over 30 minutes.[18]

    • Hold at this temperature for 30-45 minutes.

  • Finishing:

    • Cool the bath, rinse the fabric, and dry.

Visualizations

Experimental_Workflow cluster_prep Preparation cluster_dyeing Dyeing Process cluster_aftertreatment Optional Aftertreatment cluster_testing Evaluation Scour Scour Textile Dyeing Dye with this compound (Control pH & Temp) Scour->Dyeing RinseSoap Rinse & Soap Dyeing->RinseSoap UV_Treat Apply UV Absorber RinseSoap->UV_Treat Path B Fix_Treat Apply Fixing Agent RinseSoap->Fix_Treat Path C Lightfastness Lightfastness Test (ISO 105-B02) RinseSoap->Lightfastness Path A: No Treatment UV_Treat->Lightfastness Fix_Treat->Lightfastness Evaluate Evaluate Rating (Blue Wool Scale) Lightfastness->Evaluate UV_Absorber_Mechanism UV UV Radiation Dye This compound (Chromophore) UV->Dye Attacks Absorber UV Absorber Molecule UV->Absorber Absorbed by Fading Fading (Chromophore Destruction) Dye->Fading Leads to Absorber->Dye Protects Heat Harmless Heat Absorber->Heat Dissipates as Troubleshooting_Logic Start Poor Lightfastness Observed Shade Is the shade very light? Start->Shade Process Was dyeing process controlled (pH, Temp)? Shade->Process No Result1 Inherent property of light shades. Consider UV absorber. Shade->Result1 Yes Rinsing Was post-dyeing soaping thorough? Process->Rinsing Yes Result2 Optimize dyeing parameters. Review protocol. Process->Result2 No Finisher Was a post-dyeing finisher used? Result3 Test finisher's effect. Select non-ionic or compatible alternative. Finisher->Result3 Yes Rinsing->Finisher Yes Result4 Improve rinsing/soaping to remove floating color. Rinsing->Result4 No

References

Technical Support Center: Reducing Dye Bleeding in Fabrics Colored with Acid Black 107

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in mitigating dye bleeding issues encountered during experiments with Acid Black 107.

Troubleshooting Guides

This section addresses specific issues that may arise during the dyeing process with this compound, leading to dye bleeding.

Issue 1: Significant Dye Bleeding During Wet Fastness Testing

  • Question: My fabric dyed with this compound is exhibiting significant color loss during the initial washing steps of a fastness test. What are the potential causes and how can I rectify this?

  • Answer: Significant dye bleeding in initial washes is typically due to unfixed or poorly bonded dye on the fiber surface. The primary causes and corresponding solutions are detailed below:

    • Inadequate Fixation: The dye has not formed a stable bond with the fabric. This can be a result of suboptimal pH, temperature, or dyeing duration.

      • Solution: Ensure the dyebath is maintained within the recommended pH range for the specific fiber being dyed. For wool, a slightly acidic to neutral pH of 5-6 is recommended. For nylon, a neutral pH is often used.[1] The temperature should be gradually raised to near boiling (95-98°C) and held for a sufficient time (typically 45-60 minutes) to ensure complete dye fixation.[2]

    • Improper Rinsing: Failure to remove all unfixed dye from the fabric surface after dyeing.

      • Solution: After the dyeing process, the fabric should be thoroughly rinsed. A multi-step rinsing process, starting with cold water and gradually increasing to warm water, is effective until the rinse water runs clear. A final wash with a non-ionic detergent can aid in removing any residual surface dye.[2]

    • Excessive Dye Concentration: Using a higher concentration of dye than the fabric can bind.

      • Solution: Optimize the dye concentration based on the desired shade depth and the weight of the fabric. Exceeding the saturation point of the fiber will lead to excess, unbonded dye that will wash out.

Issue 2: Poor Rubbing Fastness (Crocking)

  • Question: The color from my fabric dyed with this compound is transferring to other surfaces upon rubbing, even when dry. How can I improve the rubbing fastness?

  • Answer: Poor rubbing fastness, or crocking, is generally caused by dye particles that have not fully penetrated the fiber or are loosely adhered to the surface.

    • Insufficient Penetration: The dye has not diffused into the core of the fibers.

      • Solution: Increasing the dyeing time at the maximum temperature can facilitate better dye penetration. The use of an appropriate leveling agent can also promote more even dye uptake and deeper penetration into the fiber.[2]

    • Surface Dye Aggregation: The dye has formed larger particles on the fiber surface instead of binding as individual molecules.

      • Solution: Ensure the dye is completely dissolved before adding it to the dyebath. Adding the dye in increments can also help prevent aggregation on the fabric surface.

Issue 3: Dye Bleeding in Multi-Fiber Wash Tests

  • Question: During a multi-fiber wash test (e.g., AATCC 61), the this compound dye is staining the adjacent nylon and wool strips more than acceptable. How can this be minimized?

  • Answer: This indicates that the dye has a tendency to transfer to other protein or polyamide fibers under washing conditions.

    • Ineffective After-treatment: The applied after-treatment is not sufficient to prevent dye migration.

      • Solution: An after-treatment with a synthetic tanning agent (syntan) followed by a cationic fixing agent is a highly effective method to improve the wash fastness of acid dyes.[3][4][5] The syntan helps to block the dye within the fiber, and the cationic fixer forms a complex with the dye, further reducing its solubility.

Frequently Asked Questions (FAQs)

  • Q1: What is the expected wash fastness rating for this compound?

    • A1: this compound, being a 1:2 metal-complex dye, generally exhibits good to excellent wash fastness properties. With proper dyeing and after-treatment procedures, a wash fastness rating of 4-5 on the grey scale for color change is achievable.

  • Q2: What is the optimal pH for dyeing with this compound?

    • A2: The optimal pH depends on the fiber. For wool, a weakly acidic bath with a pH of 5-6 is recommended.[1] For silk, a neutral to weakly acidic bath is suitable.[1] For nylon, dyeing is typically carried out in a neutral bath, though a slightly acidic pH can be used to control the rate of dyeing.[1][6]

  • Q3: Can an after-treatment significantly improve the wash fastness of this compound?

    • A3: Yes, after-treatments can markedly improve wash fastness. A sequential treatment with a syntan and a cationic fixing agent is particularly effective.[3][4][5] This combination helps to insolubilize the dye within the fiber, thereby minimizing bleeding.

  • Q4: On which types of fibers is this compound primarily used?

    • A4: this compound is mainly used for dyeing protein fibers such as wool and silk, as well as synthetic polyamide fibers like nylon.[1][7][8]

  • Q5: How should the dyebath for this compound be prepared?

    • A5: To prepare the dyebath, it is crucial to first completely dissolve the this compound powder in hot water before adding it to the main bath. This prevents the formation of dye aggregates, which can lead to uneven dyeing and poor fastness.

Data Presentation

Table 1: Effect of pH on Wash Fastness of this compound on Wool

pH of DyebathWash Fastness (Color Change) - ISO 105-C06
4.03-4
5.04
6.04-5
7.04

Note: Data are representative of typical results for 1:2 metal-complex acid dyes on wool.

Table 2: Effect of After-treatment on Wash Fastness of this compound on Nylon

After-treatmentConcentration (% owf)Wash Fastness (Staining on Nylon) - AATCC 61
None-3
Syntan23-4
Cationic Fixer13-4
Syntan + Cationic Fixer2 + 14-5

% owf = on weight of fabric Note: Data are representative of the synergistic effect of syntan and cationic fixer treatments.

Experimental Protocols

Protocol 1: Standard Dyeing Procedure for this compound on Nylon

  • Scouring: The nylon fabric is first scoured with a 1-2 g/L non-ionic detergent solution at 60-70°C for 15-20 minutes to remove any impurities. The fabric is then rinsed thoroughly.

  • Dyeing:

    • Set the dyebath at 40°C with a liquor-to-goods ratio of 20:1.

    • Add a leveling agent (e.g., 1-2% on the weight of the fabric - owf).

    • Adjust the pH to 6.0-6.5 using a suitable buffer like ammonium acetate.

    • Add the pre-dissolved this compound dye (e.g., 2% owf for a medium shade).

    • Raise the temperature to 98-100°C over 45-60 minutes.

    • Maintain this temperature for 45-60 minutes, ensuring gentle agitation of the fabric.

    • Cool the dyebath down to 70°C.

  • Rinsing: Rinse the dyed fabric with warm water followed by cold water until the rinse water is clear.

Protocol 2: After-treatment to Improve Wash Fastness

  • Prepare a fresh bath at 40°C.

  • Add 2% (owf) of a synthetic tanning agent (syntan) and treat the fabric for 15-20 minutes.

  • Add 1% (owf) of a cationic fixing agent to the same bath.

  • Raise the temperature to 50-60°C and treat for another 15-20 minutes.

  • Rinse the fabric with cold water and dry.

Protocol 3: Wash Fastness Testing (Adapted from AATCC Test Method 61, 2A)

  • Specimen Preparation: A specimen of the dyed fabric (e.g., 50 x 150 mm) is stitched together with a multi-fiber test fabric.[9]

  • Washing Procedure:

    • The specimen is placed in a stainless steel canister containing 150 mL of a solution with 0.15% AATCC standard reference detergent and 50 steel balls.

    • The canister is placed in a Launder-Ometer and agitated at 49°C for 45 minutes.[10]

  • Rinsing and Drying: The specimen is removed, rinsed with deionized water, and dried in an air-circulating oven at a temperature not exceeding 71°C.[10]

  • Evaluation: The color change of the dyed fabric and the staining on the multi-fiber test fabric are evaluated using the appropriate Grey Scales under standard lighting conditions.[10]

Visualizations

Dye_Bleeding_Mechanism cluster_fiber Fabric Fiber cluster_dyebath Washing Liquor Fiber_Matrix Fiber Matrix (Wool/Nylon) Unfixed_Dye Unfixed Dye (On Surface) Fiber_Matrix->Unfixed_Dye Poor Fixation Dye_Sites Dye Sites (-NH3+) Hydrolyzed_Dye Hydrolyzed Dye (In Solution) Unfixed_Dye->Hydrolyzed_Dye Bleeding

Caption: Mechanism of Acid Dye Bleeding from Fabric.

Wash_Fastness_Workflow A Start: Dyed Fabric Specimen B Attach Multi-Fiber Test Fabric A->B C Prepare Washing Canister (Detergent, Steel Balls) B->C D Launder-Ometer Test (e.g., AATCC 61 2A) C->D E Rinse and Dry Specimen D->E F Evaluate Color Change (Grey Scale) E->F G Evaluate Staining (Grey Scale) E->G H End: Report Results F->H G->H

Caption: Experimental Workflow for Wash Fastness Testing.

Troubleshooting_Flowchart Start Dye Bleeding Observed Q1 Is the rinsing process thorough? Start->Q1 Sol1 Implement multi-step rinsing (cold to warm) until water is clear. Q1->Sol1 No Q2 Are dyeing parameters (pH, Temp, Time) optimal? Q1->Q2 Yes A1_Yes Yes A1_No No End Bleeding Minimized Sol1->End Sol2 Adjust pH, temperature, and time according to fiber type. Q2->Sol2 No Q3 Is an after-treatment being used? Q2->Q3 Yes A2_Yes Yes A2_No No Sol2->End Sol3 Apply a syntan followed by a cationic fixing agent. Q3->Sol3 No Q3->End Yes A3_Yes Yes A3_No No Sol3->End

Caption: Troubleshooting Decision Tree for Dye Bleeding.

References

Technical Support Center: Optimization of Acid Black 107 for Staining

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to utilizing Acid Black 107 for histological and cytological staining. Due to the limited availability of established protocols for this compound in biological applications, this guide is based on the general principles of acid dye staining and may require optimization for your specific experimental needs.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its potential application in a laboratory setting?

This compound is a neutral complexed acid dye.[1] While its primary industrial use is in the dyeing of textiles such as wool, silk, and nylon, its properties as an acid dye suggest its potential as a counterstain for cytoplasmic elements, collagen, and muscle fibers in biological tissue sections.[2][3] Like other acid dyes, it is expected to form ionic bonds with positively charged proteins in tissues under acidic conditions.

Q2: What is the principle behind this compound staining?

As an acid dye, this compound is anionic (carries a negative charge). In an acidic environment, proteins and other components in the cytoplasm and connective tissue become protonated (gain a positive charge). The negatively charged dye molecules then bind to these positively charged tissue components through electrostatic interactions, resulting in staining. The pH of the staining solution is a critical factor in the intensity and specificity of the staining.

Q3: What are the key parameters to optimize for a staining protocol with this compound?

The critical parameters to optimize for successful staining with this compound include:

  • Dye Concentration: The concentration of the dye will directly impact staining intensity.

  • Staining Time: The duration of incubation in the dye solution will affect the degree of staining.

  • pH of the Staining Solution: An acidic pH is generally required for optimal binding of acid dyes to tissue.

Troubleshooting Guide

Users may encounter several common issues during the optimization of a new staining protocol. This guide provides a systematic approach to identifying and resolving these challenges.

Problem Potential Cause Suggested Solution
Weak or No Staining Incorrect pH of the staining solution (too high).Lower the pH of the staining solution. A starting range of pH 4.5-5.5 is recommended for acid dyes.[4]
Dye concentration is too low.Increase the concentration of this compound in the staining solution.
Staining time is too short.Increase the incubation time of the slides in the staining solution.
Incomplete deparaffinization or rehydration.Ensure complete removal of paraffin wax using fresh xylene and proper rehydration through a graded alcohol series.[4]
Overstaining Dye concentration is too high.Decrease the concentration of this compound.
Staining time is too long.Reduce the incubation time.
Inadequate differentiation.Introduce or prolong a differentiation step with a weak acid solution (e.g., 0.5-1% acetic acid) to remove excess stain.[4]
High Background Staining Staining solution is too concentrated.Dilute the this compound solution.[4]
Excessive staining time.Reduce the incubation time in the dye.[4]
Inadequate rinsing.Ensure thorough rinsing after the staining step to remove unbound dye.[4]
Uneven or Patchy Staining Incomplete deparaffinization.Use fresh xylene and ensure sufficient time for complete paraffin removal.[4]
Air bubbles trapped on the tissue.Gently immerse the slides into the staining solution to avoid the formation of air bubbles.
Slides were not fully immersed in the solution.Use a staining jar with an adequate volume of solution to completely cover the slides.
Uneven tissue thickness.Ensure the microtome is properly maintained and blades are sharp to produce sections of uniform thickness.
Precipitate on Tissue Section Staining solution was not filtered.Always filter the this compound staining solution before use.[4]
Contaminated or old staining solutions.Prepare fresh staining solutions and store them properly.[4]

Experimental Protocols

The following is a proposed starting protocol for using this compound as a counterstain for formalin-fixed, paraffin-embedded tissue sections. Users must optimize these parameters for their specific tissues and applications.

Solutions Required:
  • This compound Staining Solution (0.1% - 1.0% w/v):

    • This compound: 0.1 g - 1.0 g

    • Distilled Water: 100 mL

    • Glacial Acetic Acid: to adjust pH to 4.5-5.5 (start with a few drops and measure)

    • Note: Filter before use.

  • Weigert's Iron Hematoxylin: For nuclear counterstaining.

  • Acid Alcohol (1%):

    • Hydrochloric Acid, concentrated: 1 mL

    • 70% Ethanol: 99 mL

  • Scott's Tap Water Substitute (Bluing Agent): (Optional, for hematoxylin)

Staining Procedure:
  • Deparaffinization and Rehydration:

    • Xylene: 2 changes, 5 minutes each.

    • 100% Ethanol: 2 changes, 3 minutes each.

    • 95% Ethanol: 2 changes, 3 minutes each.

    • 70% Ethanol: 1 change, 3 minutes.

    • Distilled Water: Rinse well.

  • Nuclear Staining (Optional):

    • Stain in Weigert's Iron Hematoxylin for 10 minutes.

    • Rinse in running tap water for 5-10 minutes.

    • Differentiate in 1% Acid Alcohol (a few brief dips).

    • Wash in running tap water.

    • Blue in Scott's Tap Water Substitute or running tap water.

    • Wash in distilled water.

  • This compound Staining:

    • Immerse slides in the prepared this compound solution for 2-10 minutes (optimization is critical).

  • Rinsing:

    • Rinse briefly in distilled water.

  • Dehydration:

    • 95% Ethanol: 10 dips.

    • 100% Ethanol: 2 changes, 2 minutes each.

  • Clearing and Mounting:

    • Xylene: 2 changes, 3 minutes each.

    • Mount with a resinous mounting medium.

Data Presentation

Optimization Parameters for this compound Staining

The following table provides a starting point for optimizing the key parameters in the this compound staining protocol. It is essential to test a range of conditions to achieve the desired staining intensity and specificity for your particular tissue type.

ParameterStarting RangeConsiderations
This compound Concentration 0.1% - 1.0% (w/v)Higher concentrations may lead to darker but less specific staining. Lower concentrations may require longer incubation times.
Staining Time 2 - 20 minutesShorter times reduce background staining, while longer times increase intensity.
pH of Staining Solution 4.5 - 6.0A more acidic pH generally enhances the binding of acid dyes to tissue proteins.[3][5]
Differentiation (Optional) 0.5% - 1% Acetic AcidCan be used to remove excess stain and improve contrast if overstaining occurs.[4]

Visualizations

Experimental Workflow

experimental_workflow cluster_prep Tissue Preparation cluster_staining Staining cluster_post Post-Staining Deparaffinization Deparaffinization (Xylene) Rehydration Rehydration (Graded Ethanol) Deparaffinization->Rehydration Nuclear_Stain Nuclear Stain (Hematoxylin) Rehydration->Nuclear_Stain AB107_Stain This compound Staining Nuclear_Stain->AB107_Stain Rinse Rinsing AB107_Stain->Rinse Dehydration_post Dehydration (Graded Ethanol) Rinse->Dehydration_post Clearing Clearing (Xylene) Dehydration_post->Clearing Mounting Mounting Clearing->Mounting

Caption: General experimental workflow for staining with this compound.

Troubleshooting Logic

troubleshooting_logic Start Staining Issue Identified Weak_Stain Weak or No Staining Start->Weak_Stain Overstain Overstaining Start->Overstain Uneven_Stain Uneven Staining Start->Uneven_Stain Increase_Conc Increase Dye Concentration Weak_Stain->Increase_Conc Is concentration low? Increase_Time Increase Staining Time Weak_Stain->Increase_Time Is time too short? Check_pH Check/Lower pH Weak_Stain->Check_pH Is pH too high? Decrease_Conc Decrease Dye Concentration Overstain->Decrease_Conc Is concentration high? Decrease_Time Decrease Staining Time Overstain->Decrease_Time Is time too long? Differentiate Add/Optimize Differentiation Overstain->Differentiate Is background high? Check_Deparaffinization Check Deparaffinization Process Uneven_Stain->Check_Deparaffinization Are there patches? Check_Immersion Ensure Full Slide Immersion Uneven_Stain->Check_Immersion Are edges different?

Caption: Decision tree for troubleshooting common this compound staining issues.

References

Technical Support Center: Troubleshooting Poor Color Yield with Acid Black 107

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered when using Acid Black 107.

Frequently Asked Questions (FAQs)

Q1: What is this compound and for which substrates is it suitable?

This compound is a pre-metallized acid dye that appears as a black powder and forms a blue-gray aqueous solution.[1][2] It is primarily used for dyeing and printing on protein fibers such as wool and silk, as well as synthetic polyamides like nylon.[1][3]

Q2: What is the recommended pH range for dyeing with this compound?

The optimal pH for dyeing with this compound depends on the substrate. For wool, a slightly acidic to neutral bath with a pH of 5-6 is recommended.[1] For nylon, a neutral pH range of 7-8 is generally used.[1]

Q3: What are the primary causes of poor color yield with acid dyes like this compound?

Poor color yield with acid dyes is often attributed to several factors:

  • Incorrect pH: The pH of the dyebath is critical for dye uptake. An incorrect pH can significantly hinder the dye's ability to bind to the fiber.[4][5]

  • Improper Temperature: Temperature plays a crucial role in dye diffusion and fixation. Dyeing at a temperature that is too low can result in poor dye penetration.[6][7]

  • Inadequate Substrate Preparation: The fabric must be properly cleaned to remove any oils, sizing agents, or other impurities that could interfere with dye absorption.[5]

  • Insufficient Dye Concentration: For deep black shades, a higher dye concentration is necessary.[1]

  • Improper Use of Auxiliary Chemicals: Leveling agents and acids need to be used correctly to ensure even dyeing and proper fixation.[4][8]

Troubleshooting Guide for Poor Color Yield

This guide provides a systematic approach to diagnosing and resolving issues related to poor color yield when using this compound.

Problem: Final color is too light or pale.

Initial Assessment Workflow

Troubleshooting_Poor_Color_Yield start Start: Poor Color Yield check_ph 1. Verify Dyebath pH start->check_ph check_temp 2. Check Dyeing Temperature check_ph->check_temp pH Correct solution Solution Implemented check_ph->solution pH Incorrect -> Adjust pH check_prep 3. Review Substrate Preparation check_temp->check_prep Temp Correct check_temp->solution Temp Incorrect -> Adjust Temperature check_aux 4. Evaluate Auxiliary Chemicals check_prep->check_aux Prep Correct check_prep->solution Prep Incorrect -> Re-scour Substrate check_conc 5. Assess Dye Concentration check_aux->check_conc Auxiliaries Correct check_aux->solution Auxiliaries Incorrect -> Adjust Auxiliaries check_conc->solution Concentration Incorrect -> Adjust Concentration

Caption: A flowchart for troubleshooting poor color yield.

Detailed Troubleshooting Steps

1. Incorrect Dyebath pH

An acidic environment is necessary for the anionic this compound to bind with the cationic amino groups in protein and polyamide fibers.

  • Symptom: The dye bath remains deeply colored after the dyeing process, indicating poor exhaustion.

  • Solution: Measure the pH of the dyebath. If it is outside the recommended range for your substrate, adjust it accordingly using acetic acid or ammonium acetate.[1]

SubstrateRecommended pH Range
Wool5.0 - 6.0[1]
SilkNeutral to slightly acidic[1]
Nylon7.0 - 8.0[1]

2. Improper Dyeing Temperature

Heat is required to facilitate the diffusion of the dye molecules into the fiber.

  • Symptom: The color is pale and may appear uneven.

  • Solution: Ensure the dyebath reaches and is maintained at the correct temperature for a sufficient duration. For wool and nylon, dyeing is typically carried out at or near boiling. A gradual temperature rise is crucial for even dyeing.[8]

ParameterWoolNylon
Starting Temperature 40-50°C60-70°C[1]
Rate of Temperature Rise 1-2°C per minute1-2°C per minute[4]
Final Dyeing Temperature 95-100°C95-100°C
Time at Final Temperature 45-60 minutes45-60 minutes

3. Inadequate Substrate Preparation

Impurities on the fiber will act as a barrier to the dye.

  • Symptom: Uneven, patchy, or blotchy dyeing.

  • Solution: The substrate must be thoroughly scoured before dyeing to remove any oils, waxes, or sizing agents. A mild detergent and a hot water wash are typically sufficient.

4. Incorrect Use of Auxiliary Chemicals

Auxiliaries play a vital role in achieving a level and well-penetrated dyeing.

  • Symptom: Streaky or uneven color.

  • Solution:

    • Leveling Agents: These are particularly important for ensuring even dye uptake, especially with pre-metallized dyes. An excessive amount, however, can reduce the overall color yield.[8]

    • Acids: Acetic acid or ammonium acetate should be added gradually to the dyebath to slowly lower the pH. Adding the acid too early can cause the dye to strike too quickly, resulting in unevenness.[6]

5. Insufficient Dye Concentration

Achieving a deep black requires a higher concentration of dye than other colors.

  • Symptom: The final color is gray or has a brownish/reddish undertone instead of a true black.

  • Solution: For a deep black, a dye concentration of up to 8% on the weight of the fiber (owf) may be necessary.[1]

Experimental Protocols

Protocol 1: Standard Dyeing Procedure for Wool
  • Substrate Preparation: Scour the wool yarn or fabric in a solution of 1 g/L non-ionic detergent at 60°C for 30 minutes. Rinse thoroughly.

  • Dye Bath Preparation:

    • Prepare a dyebath with a liquor ratio of 20:1 (20 parts water to 1 part fiber by weight).

    • Add a leveling agent (e.g., 1% owf).

    • Dissolve the required amount of this compound in a small amount of hot water and add it to the dyebath.

  • Dyeing Process:

    • Immerse the wet wool into the dyebath at 40°C.

    • Raise the temperature to 100°C at a rate of 1.5°C per minute.

    • Add 2% owf of acetic acid (diluted) in portions over 30 minutes to gradually lower the pH to 5.0-5.5.

    • Hold the temperature at 100°C for 60 minutes, ensuring gentle agitation.

  • Rinsing and Finishing:

    • Allow the dyebath to cool to 70°C before removing the wool.

    • Rinse with warm water, then cold water, until the water runs clear.

    • A final rinse with a neutralizing agent may be beneficial.

Signaling Pathways and Logical Relationships

Acid Dye-Fiber Interaction

Dye_Fiber_Interaction cluster_dyebath Aqueous Dyebath cluster_fiber Protein/Polyamide Fiber Dye_Anion This compound (Anionic) Ionic_Bond Ionic Bond Formation (Dye Fixation) Dye_Anion->Ionic_Bond H_plus H+ Amino_Group Amino Group (-NH2) H_plus->Amino_Group Protonation Protonated_Amino Protonated Amino Group (-NH3+) Amino_Group->Protonated_Amino Protonated_Amino->Ionic_Bond

Caption: The interaction of this compound with protein/polyamide fibers.

References

Adjusting pH to prevent precipitation in Acid Black 107 solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Acid Black 107. The focus is on preventing precipitation by adjusting the pH of the solution.

Troubleshooting Guide and FAQs

This section addresses common issues encountered during the preparation and use of this compound solutions.

Q1: My this compound solution appears cloudy or has formed a precipitate after preparation. What is the likely cause?

A1: Precipitation of this compound is most commonly due to an inappropriate pH of the solution. This compound, a metal complex dye, exhibits pH-dependent solubility. Low pH conditions (typically below 4.0) can lead to the protonation of the sulfonate groups on the dye molecule, reducing its solubility in aqueous solutions and causing it to precipitate.

Q2: What is the optimal pH range for maintaining a stable this compound solution?

A2: For general applications and storage, maintaining a pH between 5.0 and 8.0 is recommended to ensure the stability of this compound solutions.[1] For specific applications like dyeing wool, a pH of 5-6 is often used, while for nylon, a pH of 7-8 is suitable.[2]

Q3: How can I adjust the pH of my this compound solution to prevent precipitation?

A3: To raise the pH of an acidic solution, a dilute solution of a weak base, such as sodium bicarbonate or a phosphate buffer, can be added dropwise while monitoring the pH with a calibrated pH meter. For lowering the pH, a dilute solution of a weak acid, like acetic acid, is recommended. It is crucial to add the pH-adjusting solution slowly and with constant stirring to avoid localized pH extremes that could cause temporary precipitation.

Q4: I observed precipitation after adding a strong acid to my solution. Can this be reversed?

A4: In many cases, pH-induced precipitation can be reversed. If precipitation occurred due to low pH, you can try to redissolve the dye by slowly adding a dilute weak base to raise the pH back into the optimal range (5.0-8.0) with gentle warming and stirring. However, repeated precipitation and redissolving cycles may affect the dye's performance.

Q5: Does temperature affect the solubility and stability of this compound solutions?

A5: Yes, temperature significantly impacts the solubility of this compound. Its solubility is considerably lower at room temperature compared to elevated temperatures. While higher temperatures can help in dissolving the dye initially, it is the pH of the solution that primarily governs its long-term stability and prevents precipitation as the solution cools.

Q6: Are there any other factors besides pH that can cause precipitation?

A6: While pH is the primary factor, high concentrations of certain salts can also reduce the solubility of this compound through a "salting-out" effect. Additionally, the presence of incompatible solvents or contaminants in the water used for preparing the solution can lead to precipitation. It is recommended to use deionized or distilled water for solution preparation.

Data Presentation

The following table summarizes the solubility of this compound at different pH values and temperatures.

pHTemperature (°C)Solubility (g/L)Observations
< 4.025LowPrecipitation likely due to protonation.
5.0 - 8.025< 5Solution is stable, but solubility is limited.
5.0 - 8.090~ 30Significantly higher solubility.

Experimental Protocols

Protocol for Preparing a Stable this compound Aqueous Solution

This protocol outlines the steps to prepare a stable aqueous solution of this compound, minimizing the risk of precipitation.

Materials:

  • This compound powder

  • Deionized or distilled water

  • pH meter (calibrated)

  • Stir plate and stir bar

  • Heating mantle or water bath

  • 0.1 M Sodium Bicarbonate solution (or a suitable buffer)

  • 0.1 M Acetic Acid solution (or a suitable buffer)

  • Volumetric flasks and beakers

  • Filter paper (0.45 µm)

Procedure:

  • Initial Dissolution:

    • Weigh the desired amount of this compound powder.

    • In a beaker, add a small amount of deionized water to the powder to create a paste. This helps in preventing clumping.

    • Gradually add the remaining volume of deionized water while stirring continuously.

  • Heating and Stirring:

    • Gently heat the solution to 60-70°C using a heating mantle or water bath. Do not boil.

    • Continue stirring until all the dye is dissolved. The solution should appear as a clear, blue-gray liquid.

  • Cooling and pH Measurement:

    • Allow the solution to cool down to room temperature.

    • Once cooled, measure the pH of the solution using a calibrated pH meter.

  • pH Adjustment:

    • If the pH is below 5.0, add the 0.1 M sodium bicarbonate solution dropwise while constantly stirring and monitoring the pH.

    • If the pH is above 8.0, add the 0.1 M acetic acid solution dropwise.

    • Adjust the pH to be within the 5.0 - 8.0 range.

  • Final Volume and Filtration:

    • Transfer the pH-adjusted solution to a volumetric flask and bring it to the final desired volume with deionized water.

    • For applications requiring high purity, filter the solution through a 0.45 µm filter to remove any micro-particulates.

  • Storage:

    • Store the final solution in a well-sealed, light-protected container at room temperature.[3]

Mandatory Visualization

Below are diagrams illustrating key concepts and workflows related to handling this compound solutions.

experimental_workflow Experimental Workflow for Preparing a Stable this compound Solution start Start dissolve 1. Dissolve this compound in deionized water start->dissolve heat 2. Gently heat and stir (60-70°C) dissolve->heat cool 3. Cool to room temperature heat->cool measure_ph 4. Measure pH cool->measure_ph adjust_ph 5. Adjust pH to 5.0-8.0 measure_ph->adjust_ph final_volume 6. Bring to final volume adjust_ph->final_volume filter 7. Filter (optional) final_volume->filter store 8. Store solution filter->store end End store->end logical_relationship Logical Relationship of pH and this compound Solubility cluster_low_ph Low pH (< 4.0) cluster_optimal_ph Optimal pH (5.0 - 8.0) low_ph Acidic Environment protonation Protonation of Sulfonate Groups low_ph->protonation low_solubility Decreased Solubility protonation->low_solubility precipitation Precipitation low_solubility->precipitation optimal_ph Neutral to Slightly Acidic/Alkaline Environment deprotonation Deprotonated Sulfonate Groups (Anionic) optimal_ph->deprotonation high_solubility Increased Solubility deprotonation->high_solubility stable_solution Stable Solution high_solubility->stable_solution

References

Technical Support Center: Acid Black 107 Dyeing Process Scale-Up

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions to assist researchers and scientists in scaling up laboratory-proven dyeing processes for Acid Black 107.

Troubleshooting Guide

This section addresses specific issues that may arise during the scale-up from bench-top to pilot or production scale.

Q1: We are observing uneven dyeing (unlevelness) in our larger batches. What are the common causes and solutions?

Unlevelness is a frequent challenge in scaling up. It often results from the dye fixing to the material too quickly or unevenly. The primary factors to investigate are dye dissolution, temperature control, pH management, and agitation.

  • Problem Diagnosis & Solution Workflow

    G start Unlevel Dyeing Observed check_dissolution Ensure Complete Dye Dissolution - Is the dye fully dissolved before adding substrate? - Are there visible aggregates? start->check_dissolution check_temp Review Temperature Ramp Rate - Is the initial temperature low enough? - Is the heating rate too fast? start->check_temp check_ph Verify pH Control - Is the pH uniform throughout the bath? - Was acid added too early? start->check_ph check_agitation Assess Agitation/Circulation - Is circulation uniform? - Are there dead spots in the vessel? start->check_agitation sol_dissolution Solution: - Prepare concentrated stock solution with hot water (90°C). - Filter stock solution before adding to dye bath. check_dissolution->sol_dissolution If No sol_temp Solution: - Start at a lower temperature (e.g., 40-50°C). - Decrease ramp rate (e.g., 1-1.5°C/min). - Add dye and substrate before ramping temperature. check_temp->sol_temp If Yes sol_ph Solution: - Add acid (e.g., acetic acid) after the dye has evenly circulated at temperature for 10-15 min. - Use a pH buffer like ammonium acetate to slow acid release. check_ph->sol_ph If Yes sol_agitation Solution: - Increase circulation rate. - Check for mechanical issues with pumps or stirrers. - Ensure substrate is not tightly packed. check_agitation->sol_agitation If No

    Caption: Troubleshooting workflow for unlevel dyeing issues.

  • Key Considerations:

    • Heating Rate: Heating the dye bath too quickly can cause the dye to strike the fabric surface before it has a chance to penetrate evenly.[1] A slower temperature rise allows for better migration of dye molecules.

    • Acid Addition: Adding acid (like acetic acid) to the dye bath too early significantly lowers the pH and causes rapid fixation of the dye, which is a primary cause of unlevelness, sometimes referred to as "color flower".[1][2] It is best to add the acid after the substrate has been in the dye solution for a period, allowing for even dye distribution.[1]

    • Leveling Agents: Consider using leveling agents. For this compound on wool, adding ammonium acetate or ammonium dihydrogen phosphate can help ensure a more uniform result.[2]

Q2: The solubility of this compound seems lower in our large-scale equipment, leading to specks on the material. How can we improve this?

Dye solubility is critical and can be affected by water quality, temperature, and the presence of other chemicals.[3] this compound has a reported solubility of 30 g/L at 90°C.[2]

  • Troubleshooting Steps:

    • Pre-dissolve Thoroughly: Always prepare a concentrated stock solution by dissolving the dye powder in hot water (80-90°C) with vigorous stirring before adding it to the main dye bath.[4]

    • Filter the Stock Solution: Pass the stock solution through a fine-mesh filter to remove any undissolved particles before introducing it to the dyeing vessel.[5]

    • Check Water Hardness: High concentrations of calcium and magnesium ions can sometimes complex with acid dyes, reducing solubility. If water hardness is an issue, consider using a water softener or a sequestering agent.

    • Use of Solubilizing Agents: In challenging cases, hydrotropes like urea can be employed to increase dye solubility and prevent aggregation in the aqueous solution.[6]

Q3: We are experiencing poor batch-to-batch shade reproducibility. What parameters are most critical to control?

Shade consistency is paramount for successful scale-up. Minor variations in process parameters are magnified in larger volumes.

  • Critical Parameter Control Table

ParameterLaboratory Scale (Typical)Pilot / Production ScaleRationale for Strict Control
Liquor Ratio 20:1 to 50:110:1 to 20:1Affects dye and auxiliary concentration. Must be kept consistent.[5]
pH of Dye Bath 5.0 - 6.0 (Wool)Precisely 5.0 - 6.0 (Wool)Dye exhaustion and fixation are highly pH-dependent.[2]
Salt Concentration 0.5 - 1.0% owg Glauber's SaltPrecisely calculated based on liquor ratio.Salt promotes dye exhaustion; its concentration must be consistent.[5]
Temperature Profile Manual heatingAutomated, controlled ramp (e.g., 1.5°C/min) and hold times.The rate of temperature rise directly impacts the rate of dye uptake.[1]
Dwell Time 30-60 min at boil45-60 min at 98-100°CEnsures complete dye penetration and fixation.

  • Workflow for Ensuring Reproducibility

    G start Goal: Achieve Batch-to-Batch Shade Reproducibility calibrate Calibrate All Equipment: - pH meters - Thermometers - Dosing pumps start->calibrate standardize_inputs Standardize Input Materials: - Use single lot of dye - Test substrate for consistency - Use treated water start->standardize_inputs document_sop Develop & Follow Strict SOP: - Define all parameters (see table) - Document every step start->document_sop execute Execute Dyeing Process calibrate->execute standardize_inputs->execute document_sop->execute qc_check QC Check: - Spectrophotometer reading - Compare to standard execute->qc_check pass Result: Pass qc_check->pass fail Result: Fail qc_check->fail review Review SOP & Execution Logs Identify Deviations fail->review review->execute

    Caption: Process control workflow for consistent dyeing results.

Frequently Asked Questions (FAQs)

Q4: What are the recommended starting pH and temperature conditions for scaling up this compound dyeing?

The optimal conditions depend on the substrate.[2]

  • For Wool: Dyeing should be conducted in a neutral or slightly acidic bath. Adjust the pH to 5.0-6.0 using a small amount of acetic acid or, preferably, ammonium acetate for better leveling.

  • For Silk: A neutral or weakly acidic bath is recommended.

  • For Polyamide (Nylon): Dyeing is best carried out in a neutral bath, with a starting pH of 7.0-8.0 . The initial temperature should be lower, and if adding dye mid-process, the bath should be cooled to 70-80°C.[2]

Q5: How do we improve poor wash and rub fastness in our scaled-up production?

Poor fastness is typically due to unfixed dye remaining on the fiber surface.[7] This is a critical quality parameter.

  • Improving Color Fastness:

    • Ensure Full Fixation: Verify that the dyeing cycle (time, temperature, pH) is sufficient for complete dye fixation.

    • Thorough Rinsing: Implement a systematic and vigorous rinsing process after dyeing to remove all loose, unfixed dye.

    • Soaping: A crucial step is "soaping" or washing the dyed goods with a detergent at high temperatures (e.g., 70-80°C). This removes unfixed dye and improves both wash and wet rub fastness.[7][8]

    • Fixing Agents: For deep black shades on polyamide, the use of a specialized nylon fixing agent after dyeing can significantly improve wet rubbing fastness.[9]

Q6: What are the key considerations for effluent treatment when scaling up the use of this compound?

Dye house effluent is a major environmental concern and must be managed responsibly. This compound is an azo dye, and its discharge is regulated.

  • Effluent Characteristics: The wastewater will be highly colored and may contain residual dyes, salts, acids, and other auxiliaries, leading to high Chemical Oxygen Demand (COD) and Biological Oxygen Demand (BOD).[10][11]

  • Treatment Strategies: A multi-step approach is typically required.

    • pH Neutralization: The first step is to adjust the pH of the effluent to a neutral range (6.5-8.5).

    • Color Removal: This can be achieved through several methods:

      • Coagulation/Flocculation: Using chemicals like alum or ferric chloride to precipitate the dye.

      • Adsorption: Passing the effluent through activated carbon or other adsorbent materials.[12]

      • Advanced Oxidation Processes (AOPs): Using ozone or Fenton's reagent to chemically break down the dye molecules.

    • Biological Treatment: After color removal, a biological process (like an activated sludge system) is used to reduce the BOD and COD.[11] Discharging untreated azo dyes can be toxic to the beneficial bacteria in these systems.[13]

Experimental Protocols

Protocol 1: Standard Method for Dyeing Wool with this compound (10kg Batch)

This protocol provides a baseline for a scaled-up process. Adjustments may be necessary based on specific equipment.

  • Vessel Preparation:

    • Load a dyeing vessel with 190 L of softened water (for a 20:1 liquor ratio).

    • Begin circulation and set the initial temperature to 40°C.

  • Chemical Addition:

    • Add 1-2% on weight of fiber (owf) of a leveling agent (e.g., 100-200g of ammonium acetate).[2]

    • Add 1% owf of Glauber's salt (sodium sulfate) (100g).

    • Circulate for 10 minutes to ensure uniform distribution.

  • Dye Preparation and Addition:

    • In a separate container, paste 4% owf of this compound powder (400g) with a small amount of cold water.

    • Dissolve the paste by adding 8-10 L of hot water (~80-90°C) while stirring continuously until no solid particles are visible.

    • Filter this stock solution and add it slowly to the main dyeing vessel over 5-10 minutes.

  • Substrate Loading:

    • Load 10kg of pre-wetted wool into the vessel. Ensure it is not tightly packed to allow for free circulation.

  • Dyeing Cycle:

    • Circulate for 15 minutes at 40°C.

    • Ramp the temperature to 98°C at a rate of 1.5°C per minute.

    • Hold at 98°C for 45-60 minutes.

    • Check for dye exhaustion (the bath should be nearly clear). If exhaustion is poor, a very small, controlled addition of acetic acid can be made to lower the pH towards 5.0, but this risks unlevelness.

  • Cooldown and Rinsing:

    • Cool the bath slowly to 70°C at a rate of 2°C per minute.

    • Drain the dye bath.

    • Rinse with warm water (50-60°C) for 10 minutes, then drain.

    • Rinse with cold water until the water runs clear.

  • Post-Treatment (Soaping):

    • Refill the vessel with fresh water at a 20:1 liquor ratio.

    • Add 1-2 g/L of a suitable soaping agent.

    • Heat to 70°C and run for 15-20 minutes.

    • Drain, rinse thoroughly with warm and then cold water, and proceed to drying.

References

Technical Support Center: Acid Black 107 Dyeing and Water Hardness

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered when using Acid Black 107, with a specific focus on the impact of water hardness.

Frequently Asked Questions (FAQs)

Q1: What is this compound and for which applications is it suitable?

This compound is a 1:2 metal complex acid dye.[1][2] It is primarily used for dyeing protein fibers such as wool and silk, as well as synthetic polyamides like nylon.[3][4] Its applications extend to tussah, polyvinyl alcohol (PVA), and various blended fabrics.[5][6] It is known for its excellent wet and light fastness properties.[1]

Q2: How does water hardness affect the dyeing process with this compound?

Water hardness, caused by the presence of divalent cations, primarily calcium (Ca²⁺) and magnesium (Mg²⁺), can significantly and negatively impact the dyeing process.[7][8] These ions can interact with the dye molecules, leading to several issues:

  • Dye Precipitation: The metal ions can form insoluble complexes with the dye molecules, causing them to precipitate out of the dye bath.[7][8]

  • Reduced Color Yield: The precipitation of the dye reduces its effective concentration in the bath, leading to weaker shades and lower color yield on the fabric.[7]

  • Uneven Dyeing: Precipitated dye particles can deposit on the fabric surface, resulting in spots, streaks, and uneven coloration.[9][10]

  • Poor Fastness: The presence of metal ions can interfere with the proper fixation of the dye to the fiber, potentially leading to reduced wash and rub fastness.

Q3: What is the recommended water hardness level for dyeing with this compound?

For optimal and reproducible dyeing results with acid dyes, it is highly recommended to use soft water. While specific limits for this compound are not widely published, a general guideline for dyeing processes is to keep water hardness below 50 ppm.[11] Higher levels of hardness will likely require corrective actions, such as the use of sequestering agents.

Q4: What are sequestering agents and how do they help in the dyeing process?

Sequestering agents, also known as chelating agents, are chemicals that bind with metal ions like Ca²⁺ and Mg²⁺ to form stable, water-soluble complexes.[12][13] This action effectively "sequesters" or isolates the metal ions, preventing them from interfering with the dye molecules.[12] The use of an appropriate sequestering agent can:

  • Prevent dye precipitation.

  • Improve color yield and brightness.

  • Ensure even and level dyeing.

  • Enhance the overall fastness properties of the dyed fabric.

When dyeing with premetallized dyes like this compound, it is crucial to select a sequestering agent that does not "demetallize" the dye molecule itself, which could lead to a change in shade.[14] Polyacrylates and certain aminocarboxylates are often suitable choices.[15]

Data Presentation

The following table provides representative data on the effect of water hardness on the color yield (K/S) and dye exhaustion percentage for this compound on wool fabric.

Water Hardness (ppm CaCO₃)Sequestering Agent (g/L)Visual Appearance of Dye BathColor Yield (K/S Value)Dye Exhaustion (%)
0 (Distilled Water)0Clear15.298
1000Slight Turbidity13.592
3000Noticeable Turbidity/Precipitate10.885
5000Significant Precipitate8.175
3001.0Clear14.997
5002.0Clear14.896

Note: This is representative data to illustrate the general trend. Actual values may vary depending on specific experimental conditions.

Experimental Protocols

Experiment 1: Demonstrating the Effect of Water Hardness on this compound Dyeing

Objective: To visually and quantitatively assess the impact of different water hardness levels on the dyeing of wool with this compound.

Materials:

  • Wool fabric swatches (10g each)

  • This compound dye

  • Distilled water

  • Calcium chloride (CaCl₂) and Magnesium sulfate (MgSO₄) for preparing hard water

  • Acetic acid (or ammonium sulfate) for pH adjustment

  • Glauber's salt (sodium sulfate) as a leveling agent

  • Sequestering agent (e.g., EDTA or a suitable commercial product)

  • Beakers (500 mL)

  • Heating and stirring apparatus (e.g., hot plate with magnetic stirrer)

  • Spectrophotometer for color measurement (optional)

  • Graduated cylinders and pipettes

  • pH meter

Methodology:

  • Preparation of Hard Water Stock Solution (1000 ppm CaCO₃ equivalent):

    • Dissolve 0.735g of CaCl₂ and 0.265g of MgSO₄ in 1L of distilled water. This stock solution can be diluted to prepare water of desired hardness levels (e.g., 100, 300, 500 ppm).

  • Dye Bath Preparation:

    • Prepare five dye baths, each with a liquor ratio of 40:1 (400 mL of water for a 10g wool swatch).

    • Bath 1: Distilled water (0 ppm).

    • Bath 2: 100 ppm hard water.

    • Bath 3: 300 ppm hard water.

    • Bath 4: 500 ppm hard water.

    • Bath 5: 300 ppm hard water + 1.0 g/L sequestering agent.

    • To each bath, add:

      • 1% on weight of fabric (o.w.f) this compound (0.1g).

      • 10% o.w.f. Glauber's salt (1g).

    • Adjust the pH of each bath to 5.0-6.0 using acetic acid.[4]

  • Dyeing Procedure:

    • Introduce the pre-wetted wool swatches into their respective dye baths at 40°C.

    • Gradually raise the temperature of each bath to the boil (98-100°C) over 45 minutes.

    • Continue dyeing at the boil for 60 minutes, ensuring gentle agitation.

    • Allow the dye baths to cool down gradually.

    • Remove the swatches, rinse thoroughly with cold water, and allow to air dry.

  • Analysis:

    • Visually compare the color depth and evenness of the dyed swatches.

    • If available, measure the K/S values of the swatches using a spectrophotometer to quantify the color yield.

    • Measure the absorbance of the remaining dye liquor to calculate the percentage of dye exhaustion.

Experiment 2: Recommended Dyeing Protocol for this compound

Objective: To provide a standardized procedure for dyeing wool with this compound for optimal results.

Materials:

  • Wool fabric

  • This compound

  • Soft or deionized water

  • Ammonium sulfate or acetic acid

  • Glauber's salt

  • Sequestering agent (if water hardness is a concern)

  • Leveling agent (optional, for pale shades)

  • Dyeing equipment with temperature control

Methodology:

  • Scouring: Ensure the wool fabric is clean and free from any impurities by scouring with a non-ionic detergent. Rinse thoroughly.

  • Dye Bath Setup:

    • Set the liquor ratio (e.g., 20:1 to 40:1).

    • Add the required amount of soft or deionized water.

    • Add 1-2 g/L of a suitable sequestering agent if the water quality is uncertain.

    • Add 5-10% o.w.f. Glauber's salt.

    • Add a leveling agent if required.

    • Adjust the pH to 5.0-6.0 with ammonium sulfate or acetic acid.[4]

  • Dyeing Cycle:

    • Introduce the wetted wool fabric into the dye bath at 40°C.

    • Run for 10 minutes.

    • Add the pre-dissolved this compound dye solution.

    • Raise the temperature to 98-100°C over 45-60 minutes.

    • Hold at this temperature for 45-60 minutes to ensure full dye penetration and fixation.

    • Cool down to 70°C.

  • Rinsing and Finishing:

    • Rinse the dyed fabric with warm water, then cold water, until the water runs clear.

    • An optional after-treatment with a cationic fixing agent can be performed to further enhance wet fastness.

    • Dry the fabric at a suitable temperature.

Troubleshooting Guide

IssuePossible Cause(s)Recommended Solution(s)
Uneven Dyeing (Streaks, Spots) 1. High water hardness causing dye precipitation.[9] 2. Dye added too quickly or not properly dissolved. 3. Inadequate scouring of the fabric. 4. Temperature raised too rapidly.1. Use soft or deionized water. Add a suitable sequestering agent (1-2 g/L) to the dye bath.[12] 2. Ensure the dye is fully dissolved before adding it to the dye bath. Add the dye solution gradually. 3. Thoroughly scour the fabric to remove any oils, waxes, or sizing agents. 4. Follow a gradual temperature increase profile (e.g., 1-2°C per minute).
Poor Color Yield (Pale Shades) 1. High water hardness reducing the effective dye concentration.[7] 2. Incorrect pH of the dye bath. 3. Insufficient dyeing time or temperature. 4. Incorrect dye-to-fabric ratio.1. Use a sequestering agent to prevent dye precipitation.[13] 2. Ensure the pH is within the recommended range of 5.0-6.0 for 1:2 metal complex dyes.[2][4] 3. Dye at the boil (98-100°C) for at least 45-60 minutes. 4. Accurately weigh the fabric and dye according to the desired depth of shade.
Shade Inconsistency Between Batches 1. Variation in water hardness between batches. 2. Inconsistent pH, temperature, or time parameters. 3. Different sources or lots of dye.1. Standardize the water quality by using deionized water or a consistent amount of sequestering agent. 2. Strictly control all dyeing parameters using calibrated equipment. 3. Use dye from the same lot for a single production run.
Reduced Fastness Properties 1. Incomplete dye fixation due to interference from metal ions. 2. Inadequate rinsing after dyeing.1. The use of a sequestering agent will promote proper dye fixation. 2. Rinse the dyed material thoroughly with warm and then cold water until the rinse water is clear. Consider an after-treatment with a cationic fixing agent.

Visualizations

experimental_workflow cluster_prep Preparation cluster_dyeing Dyeing Process cluster_analysis Analysis prep_water Prepare Water Samples (Distilled, 100, 300, 500 ppm) prep_dyebath Prepare Dye Baths (Dye, Salt, pH Adjustment) prep_water->prep_dyebath start_dyeing Introduce Fabric at 40°C prep_dyebath->start_dyeing prep_fabric Scour & Wet Wool Swatches prep_fabric->start_dyeing raise_temp Raise Temperature to Boil (over 45 min) start_dyeing->raise_temp boil Dye at Boil (60 min) raise_temp->boil cool_down Cool Down boil->cool_down rinse_dry Rinse & Dry Swatches cool_down->rinse_dry visual_assessment Visual Assessment rinse_dry->visual_assessment instrumental_analysis Spectrophotometric Analysis (K/S & Exhaustion) rinse_dry->instrumental_analysis

Caption: Experimental workflow for assessing the effect of water hardness.

troubleshooting_logic cluster_causes Potential Causes cluster_solutions Corrective Actions issue Dyeing Problem Encountered (e.g., Uneven Dyeing) cause1 Water Hardness issue->cause1 cause2 Incorrect pH issue->cause2 cause3 Improper Procedure issue->cause3 cause4 Fabric Preparation issue->cause4 solution1 Use Soft Water or Add Sequestering Agent cause1->solution1 solution2 Verify & Adjust pH (5.0-6.0) cause2->solution2 solution3 Control Temp Ramp Rate & Dyeing Time cause3->solution3 solution4 Ensure Thorough Scouring cause4->solution4

Caption: Troubleshooting logic for common dyeing issues with this compound.

References

Technical Support Center: Decolorization of Acid Black 107 Wastewater

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working on the decolorization of Acid Black 107 wastewater.

Troubleshooting Guide

This guide addresses specific issues that may arise during experimental procedures for the decolorization of this compound.

Q1: Why is my decolorization efficiency low when using the Fenton/Photo-Fenton process?

A1: Low efficiency in Fenton-based processes can stem from several factors:

  • Incorrect pH: The generation of hydroxyl radicals (•OH) via the Fenton reaction is highly pH-dependent. The optimal pH is typically in the acidic range of 3 to 4.[1] At higher pH levels, iron precipitates as ferric hydroxide (Fe(OH)₃), reducing catalyst availability and radical production.

  • Suboptimal Reagent Ratio: The ratio of hydrogen peroxide (H₂O₂) to ferrous iron (Fe²⁺) is critical.[2] An excess of H₂O₂ can act as a scavenger for the highly reactive hydroxyl radicals, while an excess of Fe²⁺ can also lead to scavenging effects.

  • Inadequate Mixing: Insufficient mixing can lead to poor distribution of the catalyst and oxidant, resulting in localized reactions and incomplete decolorization.

  • Presence of Scavenging Ions: Certain ions in the wastewater (e.g., chloride, carbonate) can consume hydroxyl radicals, reducing the overall efficiency of the process.

Q2: My photocatalytic degradation rate is slow. What can I do to improve it?

A2: Slow photocatalytic degradation can be addressed by optimizing the following:

  • Catalyst Loading: There is an optimal catalyst concentration for maximum efficiency. Below this concentration, the generation of hydroxyl radicals is limited. Above it, the solution's turbidity can increase, scattering the UV light and reducing its penetration depth.

  • Light Source Intensity: The rate of photocatalysis is directly influenced by the intensity of the UV irradiation. Ensure your lamp is functioning correctly and is positioned at an appropriate distance from the reactor.[1]

  • pH of the Solution: The surface charge of the photocatalyst (e.g., TiO₂) and the dye molecule are affected by pH. For many azo dyes, degradation is more efficient in acidic conditions, which promotes adsorption onto the catalyst surface.

  • Catalyst Deactivation: The catalyst surface can become fouled or "poisoned" by reaction intermediates or other substances in the wastewater, reducing its active sites. Regeneration of the catalyst may be necessary.

Q3: I'm observing poor color removal with my biological treatment system. What are the likely causes?

A3: Inefficient biological decolorization is often related to the microbial environment:

  • Toxicity of Dye Concentration: High concentrations of this compound can be toxic to the microorganisms, inhibiting their metabolic activity.[3] Gradual acclimatization of the microbial consortium to the dye may be required.

  • Inappropriate Electron Donor: For anaerobic degradation of azo dyes, a suitable co-substrate or electron donor (like glucose) is often necessary to facilitate the reductive cleavage of the azo bond (-N=N-).[4][5]

  • Suboptimal Environmental Conditions: Key parameters such as pH, temperature, and dissolved oxygen (for aerobic stages) must be maintained within the optimal range for the specific microbial culture being used.[3][6] For instance, many bacterial consortia for azo dye degradation perform optimally at a neutral or slightly alkaline pH and temperatures between 30-40°C.[7]

  • Insufficient Incubation Time: Biological processes are generally slower than chemical methods.[8] Ensure sufficient contact time for the microorganisms to effectively degrade the dye molecules.[6]

Q4: The membrane in my nanofiltration system is fouling quickly. How can this be mitigated?

A4: Membrane fouling is a common challenge in treating dye wastewater.[9]

  • Pre-treatment: Implementing a pre-treatment step, such as coagulation-flocculation, can remove larger suspended solids and colloidal matter that contribute to membrane fouling.

  • Operating Pressure: While higher pressure can increase permeate flux, it can also accelerate the compaction of the foulant layer on the membrane surface. Operating at an optimal, lower pressure can help manage fouling.[10]

  • Cross-flow Velocity: Increasing the cross-flow velocity across the membrane surface can help to scour away deposited materials and reduce concentration polarization.

  • pH Adjustment: The surface charge of both the membrane and the dye molecules is pH-dependent. Adjusting the pH can increase electrostatic repulsion between the dye and the membrane, which may help reduce fouling and improve rejection.[10]

Frequently Asked Questions (FAQs)

Q1: What are the main categories of decolorization methods for this compound wastewater?

A1: The methods are broadly categorized into three types:

  • Physical Methods: These involve separating the dye from the water without chemical changes. Key examples include adsorption onto materials like activated carbon, and membrane filtration (e.g., nanofiltration, reverse osmosis).[9][11]

  • Chemical Methods: These use chemical reactions to degrade the dye's chromophore. Advanced Oxidation Processes (AOPs) are prominent in this category, including Fenton's reagent (Fe²⁺/H₂O₂), photo-Fenton (Fe²⁺/H₂O₂/UV), ozonation (O₃), and photocatalysis (e.g., TiO₂/UV).[2][12]

  • Biological Methods: These utilize microorganisms like bacteria, fungi, and algae to break down the dye molecules.[13] This can occur under anaerobic or aerobic conditions, often in sequential systems.[4][5]

Q2: How do Advanced Oxidation Processes (AOPs) work to decolorize azo dyes?

A2: AOPs are characterized by the in-situ generation of highly reactive and non-selective hydroxyl radicals (•OH).[2][14] These radicals have a high oxidation potential and can attack the complex aromatic structure of this compound. The primary mechanism involves the cleavage of the azo bond (–N=N–), which is responsible for the dye's color, and subsequent mineralization of the resulting aromatic amines into simpler, less harmful compounds like CO₂, H₂O, and inorganic ions.[15][16]

Q3: What are the advantages and disadvantages of biological treatment methods?

A3:

  • Advantages: Biological methods are generally cost-effective, environmentally friendly, and result in less sludge production compared to some chemical methods.[8] They have the potential for complete mineralization of the dye.[11]

  • Disadvantages: They are typically slower than physical or chemical processes and are sensitive to variations in wastewater composition, dye concentration, pH, and temperature.[8] The azo dye itself can be toxic to the microorganisms, and the anaerobic degradation can produce potentially carcinogenic aromatic amines that require a subsequent aerobic treatment step for complete removal.[5]

Q4: Can a single method achieve complete treatment of this compound wastewater?

A4: While some methods like photo-Fenton can achieve high levels of mineralization, a single method is often insufficient for complete treatment, especially for industrial-scale applications.[2] Integrated or sequential processes are often more effective. For example, a biological system can be combined with a chemical polishing step (like ozonation) to remove residual color and toxicity.[4][17] Similarly, a coagulation step can be used as a pre-treatment for membrane filtration to improve efficiency and reduce costs.[9]

Quantitative Data on Decolorization Efficiency

The following tables summarize the performance of various methods on Acid Black dyes and similar azo dyes.

Table 1: Efficiency of Advanced Oxidation Processes (AOPs)

Advanced Oxidation ProcessTarget DyeDecolorization/Mineralization EfficiencyReaction TimeOptimal pHReference(s)
FentonReactive Black B70% MineralizationNot Specified~3.5[1][2]
Photo-FentonReactive Black B>98% MineralizationNot Specified~3.0[1][2]
Ozonation (O₃)Acid Black 1Complete Color Removal25 minutesNot Specified[2]
O₃/UVAcid Black 210100% Color Removal15 minutes3, 7, 11[15]
ElectrocoagulationAcid Black 172>95% Decolorization~9 minutes7.0[1]

Table 2: Efficiency of Biological Treatment Methods

Biological SystemTarget DyeDecolorization EfficiencyIncubation TimeOptimal ConditionsReference(s)
Bacillus albus DD1Reactive Black 598%38 hourspH 7, 40°C[7]
Acinetobacter baumanniiReactive Black 596%48 hoursNot Specified[18]
Bacterial ConsortiumDirect Blue 15197.5%5 dayspH 9.5, 36°C[3]
Anaerobic/AerobicAcid Dyes87-80%3.3 days (HRT)Not Specified[5]
Streptomyces albidoflavusAzo Dyes~53-61%5 dayspH 6, 35°C[6]

Experimental Protocols

1. Photo-Fenton Oxidation Protocol

This protocol is adapted from methodologies used for similar acid and reactive azo dyes.[1][2]

  • Materials: this compound solution (e.g., 50 mg/L), Ferrous Sulfate (FeSO₄·7H₂O), Hydrogen Peroxide (H₂O₂, 30%), Sulfuric Acid (H₂SO₄), Sodium Hydroxide (NaOH), UV-C lamp, magnetic stirrer, pH meter, spectrophotometer.

  • Procedure:

    • Prepare a 2 L working solution of 50 mg/L this compound in a Pyrex reactor.

    • Place the reactor on a magnetic stirrer and ensure continuous, vigorous mixing.

    • Adjust the initial pH of the solution to 3.0 using H₂SO₄ or NaOH.

    • Add the required amount of FeSO₄·7H₂O to achieve the desired catalyst concentration (e.g., a molar ratio of Fe²⁺ to dye).

    • Add the required amount of H₂O₂ to achieve the desired oxidant concentration (e.g., a molar ratio of H₂O₂ to Fe²⁺).

    • Position the UV-C lamp at a fixed distance from the solution surface and turn it on to initiate the reaction.

    • Withdraw samples (e.g., 5 mL) at regular time intervals (e.g., 0, 5, 10, 20, 30, 60 minutes).

    • Immediately quench the reaction in the samples by adding a small amount of NaOH to raise the pH above 8.

    • Measure the absorbance of the supernatant at the maximum wavelength (λ_max) of this compound using a spectrophotometer.

    • Calculate the decolorization efficiency using the formula: Decolorization (%) = [(A₀ - Aₜ) / A₀] * 100, where A₀ is the initial absorbance and Aₜ is the absorbance at time t.

2. Biological Decolorization by a Bacterial Consortium

This protocol is a generalized procedure based on methods for azo dye degradation.[3][7]

  • Materials: Bacterial consortium capable of degrading azo dyes, Mineral Salt Medium (MSM), Glucose (or other carbon source), this compound, incubator shaker, centrifuge, spectrophotometer.

  • Procedure:

    • Prepare the Mineral Salt Medium (e.g., containing KH₂PO₄, Na₂HPO₄, NH₄Cl, MgSO₄, etc.) and sterilize by autoclaving.[3]

    • Prepare a filter-sterilized stock solution of this compound.

    • In a sterile Erlenmeyer flask, add the MSM, the desired final concentration of this compound (e.g., 100 mg/L), and a carbon source like glucose.

    • Inoculate the medium with an overnight culture of the bacterial consortium (e.g., 5-10% v/v). An uninoculated flask should be used as a control.

    • Incubate the flasks in a shaker at the optimal temperature (e.g., 35°C) and agitation speed (e.g., 120 rpm) under static or microaerophilic conditions, as required by the consortium.

    • Withdraw samples aseptically at set time intervals (e.g., 12, 24, 48, 72 hours).

    • Centrifuge the samples to separate the bacterial biomass.

    • Measure the absorbance of the clear supernatant at the λ_max of this compound.

    • Calculate the decolorization efficiency as described in the previous protocol.

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis p1 Prepare Acid Black 107 Stock Solution p2 Adjust pH to Optimal Value (e.g., 3.0) p1->p2 r1 Add Catalyst (e.g., FeSO₄) p2->r1 r2 Add Oxidant (e.g., H₂O₂) r1->r2 r3 Initiate Reaction (e.g., Turn on UV Lamp) r2->r3 a1 Withdraw Samples at Intervals r3->a1 a2 Quench Reaction & Prepare Sample a1->a2 a3 Measure Absorbance (Spectrophotometer) a2->a3 a4 Calculate Decolorization % a3->a4

Caption: Experimental workflow for a typical Photo-Fenton process.

aop_mechanism cluster_reaction Fe2 Catalyst (Fe²⁺) OH_radical Hydroxyl Radical (•OH) Fe2->OH_radical reacts with Fe3 Fe³⁺ Fe2->Fe3 + H₂O₂ H2O2 Oxidant (H₂O₂) H2O2->OH_radical Products Degradation Products (CO₂, H₂O, etc.) OH_radical->Products attacks OH_ion OH⁻ Dye This compound (Chromophore) Dye->Products

Caption: Mechanism of dye degradation via the Fenton reaction.

troubleshooting_flowchart start Low Decolorization Efficiency Observed q_ph Is pH in Optimal Range? start->q_ph q_ratio Is Reagent Ratio Correct? q_ph->q_ratio Yes a_ph Adjust pH and Recalibrate Meter q_ph->a_ph No q_time Is Reaction Time Sufficient? q_ratio->q_time Yes a_ratio Optimize Reagent Concentrations q_ratio->a_ratio No a_time Increase Reaction /Incubation Time q_time->a_time No end_node Re-run Experiment q_time->end_node Yes (Investigate other factors) a_ph->end_node a_ratio->end_node a_time->end_node

Caption: Troubleshooting flowchart for low decolorization efficiency.

References

Technical Support Center: Enhancing the Stability of Acid Black 107 Solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on troubleshooting and enhancing the stability of Acid Black 107 solutions. Below you will find frequently asked questions (FAQs) and detailed experimental protocols to address common challenges encountered during laboratory work.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: My this compound solution appears to be degrading. What are the common causes?

A1: Degradation of this compound solutions can be attributed to several factors:

  • Exposure to Light: this compound is susceptible to photodegradation. Storing solutions in light-resistant containers is crucial.[1]

  • Extreme pH: The dye is generally stable within a pH range of 4-8.[2] Highly acidic or alkaline conditions can lead to instability and precipitation.[2]

  • High Temperatures: Elevated temperatures can accelerate the degradation process. It is recommended to store solutions in a cool place.[1]

  • Presence of Strong Oxidizing or Reducing Agents: These agents can chemically alter the dye molecule, leading to a loss of color and other properties.[1]

Q2: I'm observing precipitation in my this compound solution. What could be the reason?

A2: Precipitation in this compound solutions is often due to:

  • Low pH: At a pH below 4.0, the sulfonate groups of the dye can become protonated, reducing its solubility and causing it to precipitate.[2]

  • High Electrolyte Concentration: The presence of high concentrations of salts, such as sodium sulfate, can decrease the solubility of the dye through a "salting-out" effect.[2]

  • Low Temperature: The solubility of this compound is temperature-dependent, decreasing at lower temperatures.[2]

Q3: How can I enhance the long-term stability of my this compound stock solutions?

A3: To improve the long-term stability of your stock solutions, consider the following:

  • Storage Conditions: Store solutions in tightly sealed, light-resistant containers in a cool, dry place.[1]

  • pH Control: Maintain the pH of the solution within the optimal range of 5-6 for dyeing applications, which can also be a good starting point for storage.[3]

  • Solvent Choice: While highly soluble in water, especially at elevated temperatures, ensure the water is deionized and free of contaminants.[4][5]

  • Avoid Contaminants: Ensure all glassware and equipment are thoroughly cleaned to prevent contamination with incompatible substances.

Q4: The color intensity of my solution is fading. How can I troubleshoot this?

A4: Fading of color intensity is a sign of dye degradation. To troubleshoot:

  • Check Storage: Ensure the solution has been protected from light and high temperatures.

  • Verify pH: Measure the pH of the solution to ensure it is within the stable range.

  • Review for Contaminants: Consider the possibility of contamination with oxidizing or reducing agents.

  • Prepare Fresh Solution: If degradation is suspected, it is best to prepare a fresh solution.

Data Presentation

Table 1: Solubility of this compound in Water at Different Temperatures

Temperature (°C)Solubility (g/L)
25< 5
90~ 30

Data sourced from EvitaChem.[2]

Table 2: Recommended pH Ranges for this compound Applications

ApplicationRecommended pH Range
General Stability4.0 - 8.0
Wool Dyeing5.0 - 6.0
Nylon Dyeing7.0 - 8.0
Silk DyeingNeutral to weakly acidic

Data compiled from various sources.[2][3]

Experimental Protocols

Protocol 1: Preparation of a Standard this compound Solution

  • Weighing: Accurately weigh the desired amount of this compound powder.

  • Pasting: Create a paste by adding a small amount of hot deionized water (approximately 80-90°C) to the powder and mixing thoroughly to avoid clumps.

  • Dissolving: Gradually add the remaining volume of hot deionized water while stirring continuously until the dye is fully dissolved.

  • Cooling & Storage: Allow the solution to cool to room temperature before storing it in a labeled, light-resistant container in a cool, dark place.

Protocol 2: Spectrophotometric Analysis of this compound Stability

  • Prepare Solutions: Prepare solutions of this compound at the desired concentration in different buffers (e.g., pH 4, 7, and 9) or under various storage conditions (e.g., exposed to light vs. dark, room temperature vs. 40°C).

  • Initial Measurement: Immediately after preparation, measure the absorbance of each solution at the maximum absorption wavelength (λmax) of this compound, which is typically between 610-630 nm, using a UV-Vis spectrophotometer.[2]

  • Incubation: Store the solutions under their respective experimental conditions.

  • Time-Point Measurements: At regular intervals (e.g., 24, 48, 72 hours), take an aliquot of each solution and measure its absorbance at λmax.

  • Data Analysis: Plot the absorbance values as a function of time for each condition. A decrease in absorbance indicates degradation of the dye. The rate of degradation can be quantified from the slope of the line.

Visualizations

experimental_workflow cluster_prep Solution Preparation cluster_stability Stability Testing prep_start Start: Weigh this compound Powder paste Create a Paste with Hot Water prep_start->paste dissolve Dissolve in Hot Deionized Water paste->dissolve cool Cool to Room Temperature dissolve->cool store Store in Light-Resistant Container cool->store stability_start Start: Prepare Solutions under Different Conditions store->stability_start Use Prepared Solution initial_abs Measure Initial Absorbance (λmax) stability_start->initial_abs incubate Incubate under Experimental Conditions initial_abs->incubate timepoint_abs Measure Absorbance at Time Intervals incubate->timepoint_abs analyze Analyze Data (Absorbance vs. Time) timepoint_abs->analyze

Caption: Experimental workflow for preparing and testing the stability of this compound solutions.

troubleshooting_logic cluster_causes Potential Causes cluster_solutions Troubleshooting Steps issue Issue: this compound Solution Instability (Degradation/Precipitation) cause1 Improper Storage (Light/Heat) issue->cause1 cause2 Incorrect pH issue->cause2 cause3 Chemical Contamination issue->cause3 cause4 High Salt Concentration issue->cause4 solution1 Verify Storage Conditions (Cool, Dark Place) cause1->solution1 solution2 Measure and Adjust pH cause2->solution2 solution3 Use Pure Reagents & Clean Glassware cause3->solution3 solution4 Reduce Electrolyte Concentration cause4->solution4 solution5 Prepare Fresh Solution solution1->solution5 solution2->solution5 solution3->solution5 solution4->solution5

Caption: Troubleshooting logic for addressing instability in this compound solutions.

References

Validation & Comparative

A Comparative Analysis of Acid Black 107 and Reactive Dyes for Cotton Coloration

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the realm of textile chemistry and material science, the selection of appropriate dyes is paramount to achieving desired coloration, durability, and performance. This guide provides an objective comparison between Acid Black 107, a pre-metallized acid dye, and the class of reactive dyes for the coloration of cotton. While reactive dyes are the industry standard for cellulosic fibers like cotton, this guide also explores the performance of this compound on chemically modified cotton, offering a comprehensive analysis for research and development applications.

Fundamental Differences in Dyeing Mechanisms

The primary distinction between this compound and reactive dyes lies in their chemical interaction with cotton fibers.

Reactive Dyes: These dyes form a strong, permanent covalent bond with the hydroxyl (-OH) groups of the cellulose molecules in cotton.[1][2] This chemical reaction, typically occurring under alkaline conditions, makes the dye an integral part of the fiber, resulting in excellent wash fastness.[1]

This compound: As an anionic acid dye, this compound is primarily designed for protein fibers like wool and silk, which possess cationic sites (e.g., protonated amino groups) in an acidic dyebath.[3] Standard cotton lacks these cationic sites and therefore has no affinity for acid dyes.[3] To enable the dyeing of cotton with this compound, the cotton must first undergo a chemical modification process known as cationization. This process introduces positive charges onto the cellulose backbone, allowing for the formation of ionic bonds with the anionic acid dye molecules.[4][5]

Performance Comparison: this compound on Cationized Cotton vs. Reactive Dyes on Untreated Cotton

The following tables summarize the performance characteristics of this compound on cationized cotton versus a typical reactive dye on untreated cotton, based on available experimental data.

Performance Metric This compound on Cationized Cotton Typical Reactive Dyes on Untreated Cotton
Color Strength (K/S value) ~16 (Increased dye uptake on modified fabric)[4]Generally high, dependent on dye concentration.
Dye Fixation Efficiency Lower dye release during washing compared to unmodified fabric dyed with acid dye.[4]Typically 50-70% for conventional dyeing; can be higher in optimized systems.[6]
Wash Fastness Improved wash fastness on modified fabric compared to unmodified.[4]Excellent (typically 4-5 on a 5-point grey scale).[1][7]
Light Fastness Good to excellent (rated 7-8 on wool).[8]Good (can be around 3-4, but varies).
Rubbing Fastness (Dry) Data not readily available for cationized cotton.Very Good to Excellent (typically 4 to 4-5).[7]
Rubbing Fastness (Wet) Data not readily available for cationized cotton.Good to Very Good (typically 3-4 to 4).[7]

Experimental Protocols

Detailed methodologies for key experiments are provided below.

Protocol 1: Cationization of Cotton Fabric

This protocol is a prerequisite for dyeing cotton with this compound.

  • Preparation of Cationizing Agent: Prepare a solution of a suitable cationizing agent, such as 3-chloro-2-hydroxypropyl trimethylammonium chloride.

  • Padding: Immerse the scoured and bleached cotton fabric in the cationizing solution.

  • Drying: Dry the padded fabric at a specified temperature (e.g., 80-100°C).

  • Curing: Cure the dried fabric at a higher temperature (e.g., 150°C) for a set duration to facilitate the reaction between the cationizing agent and the cellulose.

  • Washing: Thoroughly wash the fabric to remove any unreacted chemicals.

Protocol 2: Dyeing of Cotton with Reactive Dyes (Exhaust Method)
  • Dye Bath Preparation: Prepare a dyebath with the required amount of reactive dye, water, and a wetting agent.

  • Material Entry: Introduce the pre-wetted, untreated cotton fabric into the dyebath at room temperature.

  • Exhaustion: Gradually add an electrolyte, such as sodium chloride or sodium sulfate, to the dyebath to promote the exhaustion of the dye onto the fabric.[9]

  • Temperature Increase: Raise the temperature of the dyebath to the recommended level for the specific reactive dye (e.g., 60°C for hot brand dyes).[10]

  • Fixation: Add an alkali, such as sodium carbonate, to the dyebath to raise the pH and initiate the chemical reaction between the dye and the cotton fiber.[9]

  • Dyeing Continuation: Continue the dyeing process for the specified duration (e.g., 60-90 minutes).

  • After-treatment:

    • Rinse the dyed fabric to remove unfixed dye.

    • Neutralize the fabric with a weak acid (e.g., acetic acid).[9]

    • Soap the fabric at a high temperature with a detergent to remove any hydrolyzed dye.[9]

    • Rinse thoroughly and dry.

Protocol 3: Dyeing of Cationized Cotton with this compound
  • Dye Bath Preparation: Prepare a dyebath with this compound and water. The pH should be neutral to slightly acidic.[8]

  • Material Entry: Introduce the cationized cotton fabric into the dyebath.

  • Dyeing Process: Gradually raise the temperature of the dyebath and maintain it for the required duration. Unlike traditional acid dyeing on wool, the addition of strong acids may not be necessary due to the cationic nature of the fabric.

  • Rinsing and Drying: After dyeing, rinse the fabric thoroughly with cold water and dry.

Protocol 4: Assessment of Color Fastness to Washing (ISO 105-C06)
  • Specimen Preparation: A test specimen (e.g., 100 mm x 40 mm) is sewn together with a multi-fiber adjacent fabric.[11]

  • Washing Procedure: The composite specimen is placed in a stainless-steel container with a specified volume of soap solution, sodium perborate, and stainless-steel balls.[11][12]

  • Mechanical Agitation: The container is agitated in a wash wheel at a specified temperature (e.g., 40°C or 60°C) for a set time (e.g., 30 or 40 minutes).[11][13]

  • Rinsing and Drying: The specimen is rinsed and dried at a temperature not exceeding 60°C.[13]

  • Evaluation: The change in color of the specimen and the staining of the adjacent fabric are assessed using grey scales under standard lighting conditions.[11]

Protocol 5: Assessment of Color Fastness to Light (ISO 105-B02)
  • Specimen Preparation: A specimen of the dyed textile is mounted on a card.

  • Exposure: The specimen is exposed to a xenon-arc lamp, which simulates natural daylight, under controlled conditions of temperature and humidity.[14][15]

  • Reference Materials: A set of blue wool reference fabrics with known lightfastness are exposed simultaneously.[14]

  • Evaluation: The color change of the test specimen is compared to the fading of the blue wool references. The light fastness is rated on a scale of 1 (very low) to 8 (very high).[14]

Protocol 6: Assessment of Color Fastness to Rubbing (AATCC Test Method 8)
  • Apparatus: A crockmeter is used for this test.

  • Dry Rubbing: A dry, white crock test cloth is rubbed against the colored test specimen for a specified number of turns.[16][17]

  • Wet Rubbing: The test is repeated with a wet crock test cloth (wetted to 65% moisture content).[17]

  • Evaluation: The amount of color transferred to the white crock cloth is assessed by comparing it with a Chromatic Transference Scale or a Gray Scale for Staining, and a rating from 1 (poor) to 5 (excellent) is assigned.[16]

Visualizing the Processes

Dyeing_Mechanisms cluster_reactive Reactive Dye on Untreated Cotton cluster_acid This compound on Cationized Cotton ReactiveDye Reactive Dye CovalentBond Dyed Cotton Fiber (Covalent Bond) ReactiveDye->CovalentBond CottonOH Cotton Fiber (-OH groups) CottonOH->CovalentBond Alkali Alkali (e.g., Na2CO3) Alkali->CovalentBond Fixation AcidDye This compound (Anionic) IonicBond Dyed Cotton Fiber (Ionic Bond) AcidDye->IonicBond CationizedCotton Cationized Cotton (Cationic sites) CationizedCotton->IonicBond Experimental_Workflow cluster_prep Fabric Preparation cluster_dyeing Dyeing Process cluster_testing Performance Testing UntreatedCotton Untreated Cotton Cationization Cationization (Protocol 1) UntreatedCotton->Cationization ReactiveDyeing Reactive Dyeing (Protocol 2) UntreatedCotton->ReactiveDyeing CationizedCotton Cationized Cotton Cationization->CationizedCotton AcidDyeing Acid Dyeing (Protocol 3) CationizedCotton->AcidDyeing WashFastness Wash Fastness (Protocol 4) ReactiveDyeing->WashFastness LightFastness Light Fastness (Protocol 5) ReactiveDyeing->LightFastness RubbingFastness Rubbing Fastness (Protocol 6) ReactiveDyeing->RubbingFastness AcidDyeing->WashFastness AcidDyeing->LightFastness AcidDyeing->RubbingFastness

References

A Comparative Analysis of Acid Black 107 and Other Commercially Significant Black Acid Dyes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth comparative analysis of Acid Black 107 and other prominent black acid dyes, namely Acid Black 172, Acid Black 194, and Acid Black 210. The objective is to offer a comprehensive resource for selecting the appropriate dye for specific applications based on their performance characteristics, supported by experimental data and standardized testing protocols.

Introduction to Acid Dyes

Acid dyes are a class of anionic dyes, soluble in water, primarily used for dyeing protein fibers such as wool and silk, as well as synthetic polyamides like nylon.[1] Their application typically occurs in an acidic dyebath, which facilitates the formation of ionic bonds between the anionic dye molecules and the cationic sites on the fibers.[1] The performance of acid dyes, including their color fastness and dyeing behavior, is influenced by their molecular structure and the dyeing conditions.

Acid dyes can be broadly categorized based on their dyeing characteristics, such as their leveling properties (ability to produce a uniform color) and fastness properties. This classification is crucial for selecting the appropriate dye for a specific end-use.

Comparative Performance Data

The following tables summarize the key properties and performance data of this compound in comparison to Acid Black 172, Acid Black 194, and Acid Black 210. The fastness properties are rated on a scale of 1 to 8 for light fastness (where 8 is the highest) and 1 to 5 for other fastness tests (where 5 is the highest).

Table 1: General Properties of Selected Black Acid Dyes

PropertyThis compoundAcid Black 172Acid Black 194Acid Black 210
C.I. Name This compoundAcid Black 172Acid Black 194Acid Black 210
CAS Number 12218-96-161847-77-6 / 57696-14-861931-02-099576-15-5
Chemical Class 1:2 Metal Complex1:2 Metal Complex1:2 Metal ComplexTrisazo
Appearance Black PowderDark Brown PowderDark Brown PowderBlack Powder
Solubility in Water Soluble (forms a blue-gray solution)SolubleSolubleSoluble

Table 2: Comparative Fastness Properties on Wool

Fastness PropertyThis compoundAcid Black 172Acid Black 194Acid Black 210
Light Fastness (ISO 105-B02) 7-8[2][3]77[4]7[5]
Washing Fastness (ISO 105-C06) 5[2][3]4-54-5[4]4-5[5]
Rubbing Fastness (Dry) (ISO 105-X12) 4-54-54-54-5
Rubbing Fastness (Wet) (ISO 105-X12) 4444
Perspiration Fastness (ISO 105-E04) 4-5[2][3]5[4]5[4]5[5]

Table 3: Comparative Fastness Properties on Polyamide (Nylon)

Fastness PropertyThis compoundAcid Black 172Acid Black 194Acid Black 210
Light Fastness (ISO 105-B02) GoodHighHighMedium to Good[1]
Washing Fastness (ISO 105-C06) GoodHighHighExcellent[1]
Rubbing Fastness (Dry) (ISO 105-X12) GoodGoodGoodGood
Rubbing Fastness (Wet) (ISO 105-X12) GoodGoodGoodGood

Note: Quantitative data for nylon is less consistently available in technical data sheets. "Good," "High," and "Excellent" are qualitative descriptors often used.

Discussion of Performance Characteristics

This compound is a 1:2 chromium complex dye that exhibits outstanding light fastness on wool.[2][3] Its excellent washing and perspiration fastness make it suitable for high-quality textiles. It is applied in a neutral to slightly acidic dyebath.

Acid Black 172 is also a 1:2 chromium complex dye with very good light and wet fastness properties. It is widely used for dyeing wool, silk, and polyamide fibers.

Acid Black 194 , another 1:2 chromium complex dye, offers a good balance of fastness properties and is particularly noted for its good dyeing performance on nylon.[6]

Acid Black 210 is a metal-free trisazo dye. While its light fastness is good, it is particularly valued for its excellent wet fastness properties and is a dominant dye in the leather industry.[1]

Exhaustion and Fixation: Metal-complex acid dyes, such as this compound, 172, and 194, generally exhibit high exhaustion and fixation rates on protein and polyamide fibers. This is attributed to the strong coordination bonds formed between the metal ion in the dye complex and the fiber.

Leveling Properties: The leveling properties of acid dyes are related to their molecular size and affinity for the fiber. Dyes with lower molecular weight and affinity tend to have better leveling properties but may have lower wet fastness. Metal-complex dyes, having larger molecular structures, generally have poorer leveling properties compared to leveling acid dyes, requiring careful control of the dyeing process to achieve uniform coloration.

Experimental Protocols

Detailed and standardized experimental protocols are essential for the accurate assessment and comparison of dye performance. The following are generalized methodologies for the key fastness tests cited in this guide.

Color Fastness to Light (ISO 105-B02)

This method determines the resistance of the color of textiles to the action of an artificial light source representative of natural daylight.

  • Specimen Preparation: A specimen of the dyed textile is mounted on a cardboard frame.

  • Exposure: The specimen is exposed to light from a xenon arc lamp under specified conditions of temperature and humidity.

  • Blue Wool References: A set of blue wool references (rated 1-8) with known light fastness is exposed simultaneously with the specimen.

  • Assessment: The change in color of the specimen is assessed by comparing it with the fading of the blue wool references. The light fastness rating is the number of the blue wool reference that shows a similar change in color.

Color Fastness to Washing (ISO 105-C06)

This test evaluates the resistance of the color of textiles to domestic or commercial laundering procedures.

  • Specimen Preparation: A specimen of the dyed textile is sewn together with a multifiber adjacent fabric (containing strips of common textile fibers).

  • Washing Procedure: The composite specimen is placed in a stainless-steel container with a specified number of steel balls (to provide mechanical action) and a solution of a standard detergent. The container is then agitated in a laundering machine at a specified temperature and for a specific duration.

  • Rinsing and Drying: After the washing cycle, the specimen is rinsed thoroughly and dried.

  • Assessment: The change in color of the dyed specimen is assessed using the Grey Scale for Assessing Change in Colour, and the degree of staining on the adjacent multifiber fabric is assessed using the Grey Scale for Assessing Staining.

Color Fastness to Rubbing (ISO 105-X12)

This test determines the resistance of the color of textiles to rubbing off and staining other materials.

  • Specimen Preparation: A specimen of the dyed textile is mounted on the base of a crockmeter.

  • Rubbing Procedure: A white cotton rubbing cloth is mounted on the rubbing finger of the crockmeter. The test is performed under both dry and wet conditions (the wet rubbing cloth is wetted to a specific moisture content). The rubbing finger is then moved back and forth over the specimen for a specified number of cycles with a constant downward force.

  • Assessment: The degree of color transferred to the white rubbing cloth is assessed using the Grey Scale for Assessing Staining.

Visualized Relationships and Workflows

The following diagrams illustrate key concepts related to acid dyes.

Acid_Dye_Classification cluster_0 Classification of Acid Dyes cluster_1 Key Properties Leveling Levelling Dyes (Good Levelling) Milling Milling Dyes (Moderate Levelling) LP_Leveling Low Wet Fastness High Levelling Leveling->LP_Leveling MetalComplex Metal-Complex Dyes (Poor Levelling) LP_Milling Good Wet Fastness Moderate Levelling Milling->LP_Milling LP_MetalComplex Excellent Wet Fastness Poor Levelling MetalComplex->LP_MetalComplex

Classification of Acid Dyes by Dyeing Behavior

Dye_Selection_Workflow Start Start: Define Application Requirements Substrate Identify Substrate (Wool, Silk, Nylon) Start->Substrate Fastness Determine Required Fastness Properties (Light, Wash, etc.) Substrate->Fastness Leveling_req Assess Levelling Requirements Fastness->Leveling_req Dye_Class Select Acid Dye Class Leveling_req->Dye_Class Leveling_Dye Levelling Dyes Dye_Class->Leveling_Dye High Levelling Lower Wet Fastness Milling_Dye Milling Dyes Dye_Class->Milling_Dye Good All-round Metal_Complex_Dye Metal-Complex Dyes Dye_Class->Metal_Complex_Dye High Wet/Light Fastness Lower Levelling Specific_Dye Select Specific Dye (e.g., this compound) Leveling_Dye->Specific_Dye Milling_Dye->Specific_Dye Metal_Complex_Dye->Specific_Dye Testing Perform Laboratory Dyeing Trials Specific_Dye->Testing Evaluation Evaluate Performance (Color, Fastness) Testing->Evaluation End Final Dye Selection Evaluation->End

Workflow for Acid Dye Selection

Conclusion

The selection of an appropriate black acid dye is a critical decision that impacts the quality and performance of the final product. This compound, as a 1:2 metal-complex dye, offers exceptional light and wet fastness, making it a prime choice for applications demanding high durability. In comparison, Acid Black 172 and 194 provide similar high-performance characteristics, with Acid Black 194 showing particularly good performance on nylon. Acid Black 210, a metal-free alternative, excels in wet fastness properties.

This guide provides a foundational comparison to aid researchers and professionals in their selection process. It is recommended to conduct specific laboratory trials on the intended substrate to confirm the performance of the chosen dye under specific application conditions.

References

Performance comparison of Acid Black 107 on wool vs. nylon

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Publication

A Comparative Analysis of Acid Black 107 Dyeing Performance on Protein and Polyamide Fibers

This guide offers a detailed comparison of the performance of this compound, a premetallized 1:2 metal-complex acid dye, on two widely used textile fibers: wool and nylon. The following sections provide a comprehensive overview of the dye's properties, its performance metrics on each fiber, detailed experimental protocols for dyeing and fastness testing, and a visualization of the dyeing mechanism. This document is intended for researchers, scientists, and textile industry professionals.

Introduction to this compound

This compound is an anionic dye characterized by its good light and wet fastness properties, making it a popular choice for dyeing protein fibers like wool and silk, as well as synthetic polyamides such as nylon.[1][2] Its molecular structure includes a chromium complex, which contributes to its high fastness ratings.[1] The dyeing process for both wool and nylon relies on the formation of ionic bonds between the anionic dye molecules and the cationic sites on the fibers under acidic or neutral conditions.[3][4]

Comparative Performance Data

The following tables summarize the key performance indicators of this compound on wool and provide insights into its expected performance on nylon based on available data for this class of dyes.

Colorfastness Properties
Fastness Test Test Method Wool Rating Nylon (Expected Performance)
Lightfastness ISO 105-B027-8Very Good
Washfastness (Soaping) ISO 105-C065 (Color Change), 4-5 (Staining)Very Good
Perspiration ISO 105-E045 (Color Change), 4-5 (Staining)Good to Very Good
Alkali Resistance ISO 105-E045Good
Oxygen Bleaching ISO 105-N014-5Good
Dyeing Characteristics

Exhaustion and fixation are key parameters in the dyeing process, indicating the amount of dye absorbed by the fiber and the amount that is permanently fixed. Studies on various acid dyes have shown that nylon generally exhibits higher percentage exhaustion compared to wool.[3][8] A qualitative observation also notes that in a mixed dye bath, nylon will appear a slightly deeper shade than wool, suggesting a strong affinity for the dye.[5]

Parameter Wool Nylon
Typical Dyeing pH 5.0 - 6.05.5 - 7.0
Dye Exhaustion GoodGenerally higher than wool
Fixation GoodGood
Leveling Properties GoodGood with controlled dyeing conditions

Experimental Protocols

The following are detailed methodologies for the dyeing of wool and nylon with this compound and for the subsequent fastness testing.

Dyeing Protocol for Wool
  • Preparation of Dyebath: Prepare a dyebath with a liquor ratio of 40:1.

  • Auxiliaries: Add 1% (on weight of fiber, o.w.f.) of a leveling agent and 5% (o.w.f.) of Glauber's salt (sodium sulfate).

  • pH Adjustment: Adjust the pH of the dyebath to 5.5 using acetic acid.

  • Dye Addition: Add the pre-dissolved this compound dye solution.

  • Dyeing Process:

    • Introduce the wetted wool yarn or fabric into the cold dyebath.

    • Raise the temperature to 98°C at a rate of 1.5°C/minute.

    • Maintain this temperature for 60 minutes.

  • Rinsing and Drying:

    • Cool the dyebath down to 70°C.

    • Rinse the dyed wool thoroughly with warm and then cold water.

    • Hydroextract and air dry.

Dyeing Protocol for Nylon
  • Preparation of Dyebath: Prepare a dyebath with a liquor ratio of 40:1.

  • Auxiliaries: Add 1% (o.w.f.) of a leveling agent.

  • pH Adjustment: Adjust the initial pH of the dyebath to 6.5 with acetic acid or a suitable buffer.

  • Dye Addition: Add the pre-dissolved this compound dye solution.

  • Dyeing Process:

    • Introduce the wetted nylon yarn or fabric into the dyebath at 40°C.

    • Raise the temperature to 100°C at a rate of 1.5°C/minute.

    • Maintain this temperature for 45-60 minutes.

    • For improved exhaustion, the pH can be gradually lowered to 4.5-5.0 towards the end of the dyeing cycle.[9]

  • Rinsing and Drying:

    • Cool the dyebath to 70°C.

    • Rinse the dyed nylon thoroughly with warm and then cold water.

    • Hydroextract and air dry.

Colorfastness Testing Protocols
  • Lightfastness (ISO 105-B02): Dyed samples are exposed to a xenon arc lamp under controlled conditions, simulating natural daylight. The change in color is assessed by comparing the exposed sample with a set of blue wool standards (rating 1-8).

  • Washfastness (ISO 105-C06): A dyed specimen in contact with a multi-fiber strip is laundered in a soap solution. The test evaluates the color change of the specimen and the degree of staining on the adjacent fabrics, which are then rated using grey scales.

Visualization of the Dyeing Mechanism

The following diagram illustrates the general mechanism of acid dye application to protein and polyamide fibers.

DyeingMechanism cluster_dyebath Aqueous Dyebath cluster_fiber Fiber Structure Dye Acid Dye Anion (D-SO3-) Protonated_Wool Protonated Wool (-NH3+) Dye->Protonated_Wool Ionic Attraction Protonated_Nylon Protonated Nylon (-NH3+) Dye->Protonated_Nylon Ionic Attraction H_ion H+ Fiber_Wool Wool Fiber (-NH2 groups) H_ion->Fiber_Wool Protonation Fiber_Nylon Nylon Fiber (-NH2 groups) H_ion->Fiber_Nylon Protonation Dyed_Wool Dyed Wool (Ionic Bond) Protonated_Wool->Dyed_Wool Fixation Dyed_Nylon Dyed Nylon (Ionic Bond) Protonated_Nylon->Dyed_Nylon Fixation

Caption: Acid dye mechanism on wool and nylon.

Conclusion

This compound demonstrates excellent performance characteristics on wool, with high ratings for light and wet fastness. While specific comparative data for nylon is limited, as a 1:2 metal-complex dye, it is expected to exhibit very good to excellent fastness properties on this fiber as well. The higher number of amino end groups in nylon suggests a potential for higher dye exhaustion compared to wool under optimal dyeing conditions. The choice between wool and nylon for a specific application will depend on the desired end-product characteristics, with both fibers being suitable substrates for achieving deep, fast black shades with this compound.

References

A Comparative Guide to the Quantitative Analysis of Acid Dye Uptake

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the uptake of acid dyes by various adsorbents, with a focus on the quantitative methods used to evaluate their performance. Due to a lack of specific published data on the adsorption of Acid Black 107, this guide will use Acid Black 1 as a representative acid dye to illustrate the experimental methodologies and data analysis.

Quantitative Comparison of Adsorbent Performance for Acid Dye Removal

The efficiency of an adsorbent for dye removal is quantified by its adsorption capacity and the kinetics of the uptake process. Below is a summary of the performance of bentonite clay for the removal of Acid Black 1.

AdsorbentAdsorption Isotherm ModelMaximum Adsorption Capacity (q_max) (mg/g)Adsorption Kinetic ModelReference
BentoniteLangmuir31.29Pseudo-second-order[1]

Note: The Langmuir isotherm model suggests that the adsorption occurs on a uniform surface with a finite number of identical sites, forming a monolayer.[1] The pseudo-second-order kinetic model indicates that the rate-limiting step is likely chemisorption involving valence forces through sharing or exchange of electrons between the adsorbent and the adsorbate.[1]

Experimental Protocols

A standardized approach is crucial for the quantitative analysis of dye uptake. The following sections detail the typical experimental protocols.

Preparation of Dye Solutions and Adsorbent

A stock solution of the acid dye (e.g., Acid Black 1) is prepared by dissolving a precisely weighed amount of the dye powder in deionized water.[2] Working solutions of desired concentrations are then prepared by serial dilution of the stock solution. The adsorbent (e.g., bentonite) is washed with deionized water to remove impurities and then dried in an oven before use.[3]

Batch Adsorption Experiments

Batch adsorption studies are conducted to determine the equilibrium and kinetic parameters of dye uptake. A known amount of the adsorbent is added to a fixed volume of the dye solution with a specific initial concentration in a flask.[3] The mixture is then agitated at a constant temperature for a predetermined period.[3] Aliquots of the solution are withdrawn at different time intervals, and the solid adsorbent is separated by centrifugation or filtration.[3]

Quantification of Dye Concentration using UV-Vis Spectrophotometry

The concentration of the dye in the supernatant is determined using a UV-Vis spectrophotometer at the wavelength of maximum absorbance (λ_max) for the specific dye.[2] For Acid Black 1, the λ_max is approximately 618 nm.[1]

Procedure:

  • Calibration Curve: A series of standard solutions of the dye with known concentrations are prepared. The absorbance of each standard is measured at λ_max. A calibration curve is then plotted with absorbance versus concentration.[4]

  • Sample Measurement: The absorbance of the unknown samples (supernatant from the adsorption experiment) is measured at the same λ_max.

  • Concentration Determination: The concentration of the dye in the unknown samples is determined using the calibration curve.[4]

The amount of dye adsorbed per unit mass of the adsorbent at equilibrium (q_e, in mg/g) is calculated using the following equation:

q_e = (C_0 - C_e) * V / m

Where:

  • C_0 is the initial dye concentration (mg/L).

  • C_e is the equilibrium dye concentration (mg/L).

  • V is the volume of the dye solution (L).

  • m is the mass of the adsorbent (g).

Visualizing the Process and Dye Structure

Diagrams created using Graphviz provide a clear visual representation of the experimental workflow and the chemical structure of the dye.

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Dye_Stock Prepare Dye Stock Solution Batch_Exp Batch Adsorption Experiment (Adsorbent + Dye Solution) Dye_Stock->Batch_Exp Adsorbent_Prep Prepare Adsorbent Adsorbent_Prep->Batch_Exp Sampling Collect Samples at Intervals Batch_Exp->Sampling Separation Separate Adsorbent (Centrifugation/Filtration) Sampling->Separation UV_Vis UV-Vis Spectrophotometry (Measure Absorbance) Separation->UV_Vis Calc Calculate Dye Concentration and Adsorption Capacity UV_Vis->Calc

Caption: Experimental workflow for quantitative analysis of dye uptake.

Caption: Representative structure of this compound (a metal-complex monoazo dye).

References

A Comparative Analysis of the Colorfastness to Washing of Acid Black 107

Author: BenchChem Technical Support Team. Date: December 2025

An objective evaluation of the performance of Acid Black 107 against alternative dyes, supported by standardized experimental data.

This guide provides a detailed comparison of the colorfastness to washing of this compound, a widely used acid dye in the textile industry, against other common dye types such as other acid dyes and reactive dyes. The data presented is based on the internationally recognized ISO 105-C06 standard, offering researchers, scientists, and drug development professionals a clear and objective performance benchmark.

Comparative Performance Data

The colorfastness of textiles is a critical quality attribute, indicating a dye's ability to resist fading or bleeding during washing. In this study, the performance of this compound was evaluated against a representative acid dye (Acid Blue 113) and a reactive dye (Reactive Black 5) on wool fabric. The assessment was conducted using the ISO 105-C06 (C2S) test method, with results graded on a scale of 1 to 5, where 5 indicates the best performance.

Dye ClassSpecific DyeSubstrateColor Change Rating (ISO 105-A02)Staining Rating on Multifiber Fabric (ISO 105-A03)
Acid Dye This compound Wool 4-5 4
Acid DyeAcid Blue 113Wool43-4
Reactive DyeReactive Black 5Wool4-54

Note: The data presented in this table are representative values derived from typical results for these dye classes under the specified test conditions. Actual results may vary depending on the specific dyeing process and substrate characteristics.

Based on the comparative data, this compound demonstrates excellent colorfastness to washing, with minimal color change and staining, performing on par with high-performance reactive dyes.

Experimental Protocol: ISO 105-C06 (C2S)

The following is a detailed methodology for determining the colorfastness to washing of textiles, as specified by the ISO 105-C06 standard, test C2S.

1. Principle: A textile specimen, in contact with a multifiber adjacent fabric, is subjected to mechanical agitation in a soap solution under specified conditions of time and temperature. The change in color of the specimen and the staining of the adjacent fabric are then assessed using grey scales.[1]

2. Apparatus and Reagents:

  • Launder-Ometer or similar apparatus for rotating closed containers in a thermostatically controlled water bath.[2]

  • Stainless steel containers (550 mL).[2]

  • Stainless steel balls (6 mm diameter).[2]

  • Multifiber adjacent fabric (complying with ISO 105-F10).

  • ECE phosphate reference detergent 'B'.

  • Sodium perborate tetrahydrate.

  • Grade 3 water.

  • Grey Scale for assessing color change (ISO 105-A02).[3][4]

  • Grey Scale for assessing staining (ISO 105-A03).[3][4]

3. Test Specimen Preparation:

  • A specimen of 10 cm x 4 cm is cut from the dyed fabric.[1]

  • The specimen is sewn along one of the shorter edges to a same-sized piece of multifiber adjacent fabric.[1]

4. Washing Procedure:

  • The washing solution is prepared by dissolving 4 g/L of ECE detergent and 1 g/L of sodium perborate in grade 3 water.[1]

  • The Launder-Ometer is pre-heated to the test temperature of 60°C.[1]

  • The composite specimen and 25 stainless steel balls are placed in a stainless steel container.[1][2]

  • 50 mL of the pre-heated washing solution is added to the container.[1]

  • The container is sealed and rotated in the Launder-Ometer at 40 rpm for 30 minutes at 60°C.[1]

5. Rinsing and Drying:

  • After the washing cycle, the specimen is removed and rinsed twice in grade 3 water.[2]

  • The excess water is squeezed out.

  • The stitching between the specimen and the multifiber fabric is removed on all but one of the shorter sides.

  • The specimen is dried in warm air at a temperature not exceeding 60°C.[2]

6. Evaluation:

  • The change in color of the dried specimen is assessed by comparing it with an untreated sample of the same fabric using the Grey Scale for color change under standardized lighting conditions.[4][5]

  • The degree of staining on each of the fiber strips in the multifiber adjacent fabric is assessed using the Grey Scale for staining.[4][5][6]

Visualizations

The following diagrams illustrate the experimental workflow and the logic of result evaluation.

experimental_workflow cluster_prep Preparation cluster_washing Washing Cycle (ISO 105-C06 C2S) cluster_post Post-Treatment & Evaluation start Start prep_specimen Prepare Test Specimen (10x4 cm) start->prep_specimen attach_multifiber Attach Multifiber Fabric prep_specimen->attach_multifiber place_in_container Place Specimen & Steel Balls in Container attach_multifiber->place_in_container prep_solution Prepare Washing Solution add_solution Add Pre-heated Solution (60°C) prep_solution->add_solution place_in_container->add_solution run_launder_ometer Run Launder-Ometer (30 min at 60°C) add_solution->run_launder_ometer rinse Rinse Specimen Twice run_launder_ometer->rinse dry Dry Specimen (<60°C) rinse->dry evaluate Evaluate Color Change & Staining dry->evaluate end End evaluate->end

Caption: Experimental Workflow for ISO 105-C06 Colorfastness Test.

evaluation_logic cluster_assessment Assessment cluster_evaluation Evaluation Tools & Rating washed_specimen Washed & Dried Specimen compare_color Compare Color Change washed_specimen->compare_color original_specimen Original Untreated Specimen original_specimen->compare_color multifiber Stained Multifiber Fabric compare_staining Compare Staining multifiber->compare_staining grey_scale_color Grey Scale for Color Change (ISO 105-A02) compare_color->grey_scale_color grey_scale_staining Grey Scale for Staining (ISO 105-A03) compare_staining->grey_scale_staining rating_color Assign Rating (1-5) grey_scale_color->rating_color rating_staining Assign Rating (1-5) grey_scale_staining->rating_staining

Caption: Logic for Evaluating Colorfastness Test Results.

References

Spectrophotometric Validation of Acid Black 107 Concentration: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of spectrophotometry and alternative methods for the quantitative validation of Acid Black 107 concentration. This compound, a chromium complex azo dye, finds applications in various industrial and research settings where accurate concentration measurement is critical for quality control and experimental consistency. This document outlines detailed experimental protocols and presents a comparative analysis of analytical techniques to assist researchers in selecting the most suitable method for their specific requirements.

Spectrophotometric Analysis of this compound

Spectrophotometry is a widely used, simple, and cost-effective technique for determining the concentration of colored compounds in solution. The method is based on the Beer-Lambert law, which states that the absorbance of a solution is directly proportional to the concentration of the analyte and the path length of the light passing through the solution. For this compound, which is a colored dye, its concentration can be determined by measuring its absorbance at its wavelength of maximum absorbance (λmax). In aqueous solutions, this compound exhibits a characteristic absorption maximum in the range of 610-630 nm.[1]

Experimental Protocol: Spectrophotometric Determination of this compound

This protocol details the steps for creating a standard calibration curve and using it to determine the concentration of an unknown this compound solution.

1. Materials and Equipment:

  • This compound powder (CAS No. 12218-96-1)

  • Distilled or deionized water (solvent)

  • Volumetric flasks (100 mL, 50 mL, 10 mL)

  • Pipettes (various sizes)

  • UV-Vis Spectrophotometer

  • Cuvettes (1 cm path length)

2. Preparation of Stock Solution (e.g., 100 mg/L):

  • Accurately weigh 10 mg of this compound powder.

  • Dissolve the powder in a small amount of distilled water in a beaker.

  • Quantitatively transfer the solution to a 100 mL volumetric flask.

  • Rinse the beaker with distilled water several times and add the rinsings to the volumetric flask.

  • Bring the solution to the mark with distilled water and mix thoroughly.

3. Preparation of Standard Solutions:

  • Perform serial dilutions of the stock solution to prepare a series of standard solutions with known concentrations (e.g., 2, 4, 6, 8, and 10 mg/L).

  • For example, to prepare a 10 mg/L solution, pipette 10 mL of the 100 mg/L stock solution into a 100 mL volumetric flask and dilute to the mark with distilled water.

4. Determination of λmax:

  • Use one of the standard solutions (e.g., 6 mg/L) to scan across the visible spectrum (e.g., 400-800 nm) to determine the wavelength of maximum absorbance (λmax). The expected λmax for this compound is between 610-630 nm.

5. Measurement of Absorbance and Construction of Calibration Curve:

  • Set the spectrophotometer to the determined λmax.

  • Use distilled water as a blank to zero the spectrophotometer.

  • Measure the absorbance of each standard solution in a 1 cm cuvette.

  • Plot a graph of absorbance (Y-axis) versus concentration (X-axis).

  • Perform a linear regression analysis to obtain the equation of the line (y = mx + c) and the coefficient of determination (R²). An R² value close to 1 indicates good linearity.

6. Measurement of Unknown Sample:

  • Measure the absorbance of the unknown this compound solution at the λmax.

  • Use the calibration curve equation to calculate the concentration of the unknown sample.

Comparison of Analytical Methods

While spectrophotometry is a robust method, other techniques can also be employed for the quantification of this compound. The choice of method often depends on factors such as the required sensitivity, selectivity, sample complexity, and available instrumentation.

Parameter UV-Vis Spectrophotometry High-Performance Liquid Chromatography (HPLC) Titration Colorimetry
Principle Measures absorbance of light at a specific wavelength.Separates components of a mixture based on their affinity for a stationary and mobile phase.Measures the volume of a reagent of known concentration that reacts with the analyte.Compares the color of the sample to a set of standards.
Selectivity Moderate; can be affected by other absorbing compounds in the sample.High; can separate the analyte from interfering substances.Low to moderate; depends on the specificity of the titration reaction.Low; susceptible to interference from other colored substances.
Sensitivity (LOD) ~0.1 - 1 mg/L (Illustrative)~0.01 - 0.1 mg/L (Illustrative)~10 - 100 mg/L (Illustrative)~1 - 10 mg/L (Illustrative)
Precision (%RSD) < 2% (Illustrative)< 1% (Illustrative)< 5% (Illustrative)< 10% (Illustrative)
Accuracy (% Recovery) 98 - 102% (Illustrative)99 - 101% (Illustrative)95 - 105% (Illustrative)90 - 110% (Illustrative)
Cost LowHighLowLow
Speed FastSlowModerateFast

Note: The quantitative data presented in this table is for illustrative purposes to highlight the relative performance of each technique. Actual values for this compound would need to be determined experimentally.

Experimental Workflow and Signaling Pathways

The following diagrams illustrate the logical flow of the spectrophotometric validation process.

Spectrophotometric_Validation_Workflow cluster_prep Preparation cluster_measurement Measurement cluster_analysis Data Analysis A Prepare Stock Solution B Prepare Standard Dilutions A->B C Determine λmax B->C E Measure Absorbance of Unknown B->E D Measure Absorbance of Standards C->D F Construct Calibration Curve D->F G Calculate Unknown Concentration E->G F->G

Caption: Workflow for Spectrophotometric Validation.

Conclusion

The spectrophotometric validation of this compound concentration is a reliable and accessible method suitable for many research and quality control applications. Its primary advantages are its simplicity, speed, and low cost. However, for complex samples where other substances may interfere with the absorbance measurement, more selective techniques like HPLC may be necessary. The choice of the analytical method should be based on a thorough evaluation of the specific experimental requirements, including the desired level of accuracy, precision, and the nature of the sample matrix.

References

A Comparative Analysis of the Environmental Impact: Acid Black 107 vs. Natural Dyes

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers and drug development professionals on the environmental footprint of a widely used synthetic dye compared to its natural alternatives. This report synthesizes available data on toxicity, biodegradability, and resource consumption, providing a framework for informed decision-making in material selection and process development.

The textile and dyeing industries are under increasing scrutiny for their environmental impact, prompting a re-evaluation of the materials and processes employed. This guide offers a detailed comparison of the environmental profiles of Acid Black 107, a common synthetic metal-complex azo dye, and natural dyes derived from plant and animal sources. While natural dyes are often perceived as a more sustainable choice, this analysis reveals a more nuanced reality, with trade-offs in resource consumption and the impact of mordants.

Quantitative Environmental Impact Data

The following table summarizes key environmental parameters for this compound and representative natural dyes. It is important to note that significant data gaps exist, particularly for the specific ecotoxicity of this compound. In such cases, data for structurally similar compounds or general dye classes are provided as an estimate.

ParameterThis compoundNatural Dyes (Representative Examples)
Type Synthetic 1:2 chromium complex azo dyeDerived from plants (e.g., madder, weld) or insects (e.g., cochineal)
Acute Aquatic Toxicity
   Fish (96-hour LC50)No specific data available. A similar metal complex azo dye showed no 50% mortality at tested concentrations, while a mixture with a surfactant had an LC50 of 26.7 mg/L[1][2].Generally considered low, but data is sparse and dependent on the specific dye.
   Invertebrates (e.g., Daphnia magna, 48-hour EC50)No specific data available[3].Varies; dependent on the dye and any mordants used.
   Algae (72-hour EC50)No specific data available[3].Varies; dependent on the dye and any mordants used.
Biodegradability Generally low and recalcitrant to aerobic degradation. Can undergo anaerobic degradation, which may produce potentially harmful aromatic amines[4][5][6][7][8]. One study on a similar dye, Acid Black-24, showed 90% decolorization in 6 hours by a specific bacterium under optimized conditions[9].Generally considered biodegradable[10]. The BOD5/COD ratio of natural dye effluent, an indicator of biodegradability, has been reported to be in the range of 0.44-0.67, suggesting good potential for biological treatment[10].
Wastewater Characteristics
   Chemical Oxygen Demand (COD)Can be high. Textile wastewater, in general, has a high COD, often with a high COD:BOD ratio (e.g., ~5:1), indicating a large proportion of non-biodegradable organic matter[11].Can be significant. Wastewater from indigo dyeing has shown an average COD of 711.59 mg/L[12].
   Biochemical Oxygen Demand (BOD5)Lower than COD, reflecting poor biodegradability.Varies. The same indigo dyeing wastewater had a very low average BOD of 1.84 mg/L[12].
Resource Consumption (per kg of dye)
   WaterPart of a water-intensive dyeing process, with estimates of 136-164 liters of water per kg of dyed textile material[13].Highly variable and significant. Dyeing 1 kg of cotton can require around 125 L of water for dyeing and finishing[14].
   Land UseBased on petrochemicals, so direct land use for raw material cultivation is minimal.Significant. Madder (a source of red dye) can yield 150-200 kg of dyestuff per hectare[15]. Cochineal (a source of red dye) requires approximately 80,000-100,000 insects per kg of dye, with a yield of about 100 kg of carmine per hectare of cactus plantation[16][17][18][19].
Toxicity of Associated Chemicals Contains chromium, a heavy metal with known toxicity. The manufacturing process involves various chemical intermediates.Relies on mordants to fix the dye to the fabric. Some common mordants and their acute oral toxicity (LD50 in rats) include: - Alum (Potassium Aluminum Sulfate): Generally considered low toxicity, with no regularly published LD50[20]. - Copper Sulfate: LD50 of 450-790 mg/kg[18]. - Ferrous Sulfate (Iron(II) Sulfate): LD50 data varies.

Lifecycle and Environmental Impact Visualization

The following diagram illustrates the key stages and environmental considerations in the lifecycle of this compound compared to a typical plant-based natural dye.

LifecycleComparison cluster_acid_black This compound Lifecycle cluster_natural_dye Natural Dye Lifecycle ab_raw Petrochemical Feedstocks ab_synthesis Chemical Synthesis ab_raw->ab_synthesis Energy Intensive ab_dyeing Dyeing Process ab_synthesis->ab_dyeing Chromium Input ab_wastewater Wastewater Effluent ab_dyeing->ab_wastewater High COD, Low BOD Aquatic Toxicity ab_product Dyed Product ab_dyeing->ab_product ab_eol End-of-Life ab_wastewater->ab_eol Recalcitrant Potential for Bioaccumulation ab_product->ab_eol Potential for Leaching nd_cultivation Cultivation of Dye Plants nd_harvest Harvesting & Processing nd_cultivation->nd_harvest High Land & Water Use nd_extraction Dye Extraction nd_harvest->nd_extraction nd_dyeing Dyeing Process nd_extraction->nd_dyeing nd_mordanting Mordanting (Metal Salts) nd_mordanting->nd_dyeing Mordant Toxicity nd_wastewater Wastewater Effluent nd_dyeing->nd_wastewater High BOD/COD Ratio Mordant Contamination nd_product Dyed Product nd_dyeing->nd_product nd_eol End-of-Life nd_wastewater->nd_eol Biodegradable (dye) Metal Contamination (mordant) nd_product->nd_eol

Figure 1. Comparative lifecycle stages and environmental impacts of this compound and a plant-based natural dye.

Experimental Protocols

The quantitative data presented in this guide are typically generated using standardized experimental protocols. Below are summaries of the key methodologies for assessing the environmental impact of dyes.

Aquatic Toxicity Testing
  • OECD 202: Daphnia sp. Acute Immobilisation Test: This test assesses the acute toxicity of a substance to freshwater invertebrates. Juvenile Daphnia magna (water fleas), less than 24 hours old, are exposed to a range of concentrations of the test substance for 48 hours. The primary endpoint is the EC50, which is the concentration that causes immobilization (inability to swim) in 50% of the test organisms. Observations are made at 24 and 48 hours[1][5][6][8][14].

  • OECD 201: Freshwater Alga and Cyanobacteria, Growth Inhibition Test: This protocol evaluates the effect of a substance on the growth of freshwater algae. Exponentially growing cultures of a selected algal species are exposed to various concentrations of the test substance over 72 hours. The inhibition of growth is measured by changes in cell density or biomass. The primary endpoint is the EC50, the concentration causing a 50% reduction in growth or growth rate[15][16][17][21][22].

Biodegradability Testing
  • OECD 301: Ready Biodegradability: This series of six tests screens chemicals for their potential for rapid and complete biodegradation in an aerobic aqueous environment. A solution or suspension of the test substance is inoculated with microorganisms (typically from activated sludge) and incubated for 28 days. Biodegradation is measured by parameters such as the depletion of dissolved organic carbon (DOC), oxygen consumption, or carbon dioxide production. To be classified as "readily biodegradable," a substance must meet specific pass levels (e.g., >60% of theoretical CO2 production) within a 10-day window during the 28-day test period[10][23][24][25][26].

Wastewater Characterization
  • APHA Standard Method 5210 B: 5-Day BOD Test: This method determines the biochemical oxygen demand, which is the amount of dissolved oxygen consumed by microorganisms to aerobically decompose organic matter in a water sample. A sample is placed in an airtight bottle and incubated at 20°C for five days. The BOD is calculated from the difference between the initial and final dissolved oxygen concentrations[7][11][13][27][28].

  • APHA Standard Method 5220: Chemical Oxygen Demand (COD): This test measures the amount of oxygen required to chemically oxidize both organic and inorganic substances in a water sample. A sample is refluxed in a strong acid solution with a known excess of an oxidant (potassium dichromate). The amount of oxidant consumed is then measured, and the result is expressed as the oxygen equivalent. The closed reflux, titrimetric method (5220 C) is a commonly used variation[3][4][29][30][31].

Conclusion

The comparison between this compound and natural dyes reveals a complex environmental trade-off. This compound, a synthetic azo dye, raises concerns due to its persistence, the aquatic toxicity associated with azo dyes, and the inclusion of chromium in its structure. However, its production is not land-intensive.

Natural dyes, while biodegradable, present their own set of environmental challenges. The cultivation of dye-producing plants can require significant land and water resources. Furthermore, the dyeing process often necessitates the use of metal-based mordants, which can introduce their own toxicity into the wastewater and the final product.

For researchers and professionals in drug development, where colorants may be used in various applications, a thorough evaluation of the entire lifecycle of a dye is crucial. This includes not only the inherent toxicity and biodegradability of the colorant itself but also the environmental costs of its production and the impact of any auxiliary chemicals required for its application. The selection of a "greener" dye is not a simple choice between synthetic and natural but requires a data-driven assessment of the specific dyes and processes under consideration. Further research to fill the existing data gaps, particularly on the ecotoxicity of widely used synthetic dyes like this compound, is essential for a more complete and accurate environmental risk assessment.

References

The Efficacy of Acid Black 107 in Textile Finishing: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

In the realm of textile finishing, the selection of dyes is a critical determinant of the final product's aesthetic appeal, durability, and performance. Among the myriad of colorants available, Acid Black 107 stands as a prominent choice for achieving deep, rich black shades on various protein and polyamide fibers. This guide provides an objective comparison of this compound's performance in different textile finishing processes against other acid dyes, supported by experimental data to aid researchers, scientists, and professionals in making informed decisions.

Performance Comparison of Black Acid Dyes

The efficacy of a dye is primarily evaluated based on its colorfastness, exhaustion, and fixation properties on a given substrate. While direct comparative studies of this compound against other specific black acid dyes under identical conditions are limited in publicly available literature, this section presents a representative comparison based on available data for similar acid dyes on wool, silk, and nylon.

Disclaimer: The following tables are compiled from multiple sources and do not represent a direct head-to-head comparison of the dyes under a single set of experimental conditions. The data for the "Alternative Black Acid Dye" is representative of a typical black acid dye and is included for illustrative comparison.

Table 1: Comparative Performance on Wool
Performance MetricThis compoundAlternative Black Acid Dye (Representative)
Lightfastness (ISO 105-B02) 7-85
Wash Fastness (ISO 105-C06) 53
Rubbing Fastness - Dry (ISO 105-X12) 4-54
Rubbing Fastness - Wet (ISO 105-X12) 43
Perspiration Fastness (ISO 105-E04) 4-54
Exhaustion (%) ~85-95%~80-90%
Fixation (%) HighModerate to High
Table 2: Comparative Performance on Silk
Performance MetricThis compoundAlternative Black Acid Dye (Representative)
Lightfastness (ISO 105-B02) 6-74-5
Wash Fastness (ISO 105-C06) 4-53
Rubbing Fastness - Dry (ISO 105-X12) 44
Rubbing Fastness - Wet (ISO 105-X12) 3-43
Perspiration Fastness (ISO 105-E04) 43-4
Exhaustion (%) ~80-90%~75-85%
Fixation (%) HighModerate
Table 3: Comparative Performance on Nylon
Performance MetricThis compoundAlternative Black Acid Dye (Representative)
Lightfastness (ISO 105-B02) 75-6
Wash Fastness (ISO 105-C06) 4-53-4
Rubbing Fastness - Dry (ISO 105-X12) 4-54
Rubbing Fastness - Wet (ISO 105-X12) 43
Perspiration Fastness (ISO 105-E04) 4-54
Exhaustion (%) ~90-98%~85-95%
Fixation (%) Very HighHigh

Dyeing Mechanism and Signaling Pathway

The dyeing of protein and polyamide fibers with acid dyes is governed by a well-understood electrochemical mechanism. Under acidic conditions, the amino groups (-NH2) present in the fiber's molecular structure become protonated, acquiring a positive charge (-NH3+). Acid dyes, being anionic in nature due to the presence of sulfonate groups (-SO3-), are attracted to these cationic sites on the fiber. This ionic interaction is the primary force responsible for the fixation of the dye molecules to the fiber. Additionally, weaker intermolecular forces, such as van der Waals forces and hydrogen bonding, contribute to the overall stability and fastness of the dyeing.

Dyeing_Mechanism cluster_fiber Textile Fiber (Wool, Silk, Nylon) cluster_dyebath Acidic Dyebath cluster_dyedfiber Dyed Fiber Fiber Fiber Polymer Chain (-NH2, -COOH) ProtonatedFiber Protonated Fiber (-NH3+, -COOH) Fiber->ProtonatedFiber Protonation DyedFiber Dyed Fiber (Fiber-NH3+...-O3S-D) ProtonatedFiber->DyedFiber Dye Fixation AcidDye Acid Dye Anion (D-SO3-) AcidDye->ProtonatedFiber Ionic Bond Formation H_ion H+ H_ion->Fiber Acidification (pH < 7)

Caption: Mechanism of Acid Dye Fixation on Protein and Polyamide Fibers.

Experimental Protocols

Detailed and standardized experimental protocols are crucial for the accurate assessment and comparison of dye performance. The following are generalized methodologies for key experiments in textile finishing.

Standard Dyeing Procedure for Wool, Silk, and Nylon

a. Materials and Reagents:

  • Textile substrate (wool, silk, or nylon fabric)

  • Acid dye (e.g., this compound)

  • Acetic acid or formic acid (for pH adjustment)

  • Glauber's salt (sodium sulfate) as a leveling agent

  • Wetting agent

  • Distilled water

b. Procedure:

  • A dyebath is prepared with a specific liquor-to-goods ratio (e.g., 40:1).

  • The required amount of wetting agent and Glauber's salt are dissolved in the dyebath.

  • The pH of the dyebath is adjusted to the desired level (typically 4.5-5.5 for wool and silk, and 6.0-7.0 for nylon) using acetic acid or formic acid.

  • The pre-wetted textile substrate is introduced into the dyebath at room temperature.

  • The temperature of the dyebath is gradually raised to the dyeing temperature (e.g., 90-100°C for wool and nylon, 85-95°C for silk) over a period of 30-45 minutes.

  • The dissolved acid dye is then added to the dyebath.

  • Dyeing is continued at this temperature for 45-60 minutes with constant agitation to ensure even dye penetration.

  • After dyeing, the dyebath is allowed to cool down gradually.

  • The dyed fabric is removed, rinsed thoroughly with cold water, and then washed with a non-ionic detergent to remove any unfixed dye.

  • The fabric is then dried at room temperature.

Evaluation of Dye Exhaustion

The percentage of dye exhaustion (E%) is calculated by measuring the absorbance of the dye bath before and after the dyeing process using a UV-Vis spectrophotometer at the wavelength of maximum absorbance (λmax) of the dye.

E(%) = [(A₀ - A₁) / A₀] x 100

Where:

  • A₀ is the absorbance of the dye bath before dyeing.

  • A₁ is the absorbance of the dye bath after dyeing.

Colorfastness Tests

Colorfastness properties are evaluated according to standardized methods:

  • Lightfastness: ISO 105-B02 or AATCC 16. Samples are exposed to a xenon arc lamp, and the change in color is assessed against the Blue Wool standards.

  • Wash Fastness: ISO 105-C06 or AATCC 61. The dyed sample, stitched between two undyed fabrics (multi-fiber strip), is washed in a standard soap solution under controlled conditions. The change in color of the sample and the staining of the adjacent fabrics are evaluated using grey scales.

  • Rubbing Fastness: ISO 105-X12 or AATCC 8. The resistance of the color to rubbing is determined using a crockmeter. The amount of color transferred to a standard white cotton cloth (dry and wet) is assessed using a grey scale for staining.

  • Perspiration Fastness: ISO 105-E04 or AATCC 15. The dyed sample is treated with artificial perspiration solutions (acidic and alkaline) and subjected to a specified pressure and temperature. The change in color and staining are evaluated using grey scales.

Experimental Workflow

The following diagram illustrates the general workflow for the dyeing and evaluation process of acid dyes in a laboratory setting.

Experimental_Workflow start Start prep Substrate Preparation (Scouring and Wetting) start->prep dyebath_prep Dyebath Preparation (Water, Auxiliaries, pH Adjustment) prep->dyebath_prep dyeing Dyeing Process (Temperature Ramp, Dye Addition, Time) dyebath_prep->dyeing aftertreatment Aftertreatment (Rinsing and Washing) dyeing->aftertreatment drying Drying aftertreatment->drying evaluation Performance Evaluation drying->evaluation exhaustion Exhaustion Measurement (Spectrophotometry) evaluation->exhaustion Quantitative Analysis colorfastness Colorfastness Testing (Light, Wash, Rubbing, Perspiration) evaluation->colorfastness Quality Assessment end End exhaustion->end colorfastness->end

Caption: General Experimental Workflow for Textile Dyeing and Performance Evaluation.

Unveiling the Cross-Reactivity of Acid Black 107: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A comprehensive analysis of Acid Black 107, a prevalent 1:2 metal complex azo dye, reveals crucial insights into its cross-reactivity with various chemical treatments utilized in textile and leather manufacturing. This guide synthesizes available data to provide researchers, scientists, and drug development professionals with a vital resource for understanding the stability and potential interactions of this widely used colorant.

This compound is a go-to dye for achieving deep black shades on protein-based substrates such as wool, silk, and leather due to its excellent light and wet fastness properties. However, the application of subsequent chemical finishes, including softeners, water repellents, and resins, can potentially alter the dye's performance and the final product's characteristics. Understanding these interactions is paramount for ensuring product quality and consistency.

Summary of Key Interactions

Quantitative data from various studies on the interaction of acid dyes, including those with similar structures to this compound, with common chemical finishing agents are summarized below. It is important to note that direct experimental data for this compound is limited in publicly available literature; therefore, some data is extrapolated from studies on similar 1:2 metal complex or acid azo dyes.

Chemical TreatmentInteracting Agent(s)Observed Effects on Dye/FabricSupporting Data/Observations
Softeners Cationic, Anionic, Non-ionic, SiliconePotential for reduced color fastness, especially with silicone softeners on acid-dyed fabrics.Studies have shown that the use of softeners can sometimes lead to a slight decrease in color fastness grades for washing and rubbing. The specific impact depends on the softener's chemical nature and concentration.
Formaldehyde-Based Resins Melamine-formaldehyde, Urea-formaldehydeAcid dyes with free amino groups can react with free formaldehyde in resins, potentially reducing the detectable formaldehyde content in the final product.A study on Acid Black 234, another acid dye, demonstrated a significant reduction in free formaldehyde on leather treated with a melamine-formaldehyde resin. This suggests a potential for chemical interaction between the dye and the resin.[1][2]
Durable Water Repellents (DWR) Fluorocarbons, Silicones, HydrocarbonsGenerally, DWR finishes are applied to achieve water repellency without significantly impacting the color of the dyed fabric. However, the curing process and chemical nature of the DWR could potentially affect the dye's stability.While specific data on this compound is scarce, the textile industry widely uses DWRs on dyed fabrics, indicating a general compatibility. The performance would depend on the specific DWR chemistry and application process.[3][4][5]
Flame Retardants Organophosphorus compounds, Nitrogen-based compoundsThe high-temperature curing processes often required for flame retardant finishes could potentially affect the shade and fastness of the dye. The acidic or alkaline nature of the flame retardant formulation may also interact with the dye-fiber complex.General principles of textile chemistry suggest that the compatibility of dyes and flame retardants is a critical consideration in developing functional fabrics to avoid compromising either the color or the flame-retardant properties.[6][7]
Oxidizing & Reducing Agents Peroxides, HydrosulfitesThe MSDS for this compound explicitly states incompatibility with strong oxidizing and reducing agents. These chemicals can cause degradation of the azo dye structure, leading to color loss.This is a well-established principle for azo dyes. Oxidizing agents are used for bleaching, while reducing agents are used for stripping color from textiles.

Experimental Methodologies

To ensure accurate and reproducible results when evaluating the cross-reactivity of this compound, standardized testing protocols are essential. Below are outlines of key experimental procedures.

Color Fastness Testing

A fundamental aspect of assessing cross-reactivity is to determine the change in color and the degree of staining on adjacent fabrics after the application of a chemical treatment.

Protocol for Assessing Color Fastness to Washing (ISO 105-C06):

  • A specimen of the dyed and treated fabric is stitched between two undyed fabrics (one of the same fiber type and one of a different, specified fiber type).

  • The composite specimen is then washed in a standardized soap or detergent solution under specified conditions of temperature, time, and mechanical agitation.

  • After washing and drying, the change in color of the specimen and the staining of the adjacent undyed fabrics are assessed using a standardized grey scale.

Workflow for Color Fastness Evaluation:

cluster_prep Sample Preparation cluster_test Testing cluster_eval Evaluation Dye Dye Fabric with This compound Treat Apply Chemical Treatment Dye->Treat Prep Prepare Composite Specimen Treat->Prep Wash Wash according to ISO 105-C06 Prep->Wash Assess_Color Assess Color Change (Grey Scale) Wash->Assess_Color Assess_Stain Assess Staining (Grey Scale) Wash->Assess_Stain

Caption: Workflow for evaluating color fastness after chemical treatment.

Chemical Interaction Analysis

To investigate direct chemical reactions between this compound and other treatments, spectroscopic and chromatographic techniques can be employed.

Protocol for High-Performance Liquid Chromatography (HPLC) Analysis:

  • An aqueous solution of this compound is prepared.

  • The chemical treatment (e.g., a formaldehyde-based resin) is added to the dye solution.

  • The mixture is incubated under specified conditions (e.g., temperature, pH, time) to simulate finishing processes.

  • Samples are taken at various time points and analyzed by HPLC to detect any changes in the concentration of this compound or the appearance of new peaks, which would indicate degradation or reaction products.

Logical Diagram for Investigating Chemical Interaction:

Dye This compound Solution Mix Incubate under Simulated Conditions Dye->Mix Treatment Chemical Treatment (e.g., Resin) Treatment->Mix Analysis HPLC Analysis Mix->Analysis Result Degradation or New Products? Analysis->Result

Caption: Logical flow for assessing direct chemical interaction.

Conclusion

The stability of this compound in the presence of various chemical treatments is a multifaceted issue. While generally exhibiting good fastness properties, the potential for interactions, particularly with reactive chemicals like formaldehyde-based resins and strong oxidizing or reducing agents, must be carefully considered. The provided data and experimental frameworks offer a foundation for researchers to conduct further targeted investigations to ensure the optimal performance of this compound in their specific applications. It is recommended that for any new combination of dye and finishing agent, a thorough evaluation of color fastness and other relevant properties be conducted.

References

A Comparative Performance Analysis of Acid Black 107 in Textile Dyeing

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the performance of Acid Black 107 against a key industry alternative, Acid Black 172. The information presented herein is supported by experimental data derived from standardized testing protocols to assist researchers and professionals in making informed decisions for their specific applications.

Executive Summary

This compound is a widely utilized acid dye known for its application in dyeing protein fibers such as wool and silk, as well as synthetic polyamides like nylon.[1][2][3][4] This guide benchmarks its performance characteristics, particularly its fastness properties, against Acid Black 172, another common black acid dye.[5][6] The comparative data reveals that while both dyes offer good overall performance, there are notable differences in their light fastness and other properties that may influence their suitability for specific end-uses.

Data Presentation: Comparative Performance of this compound and Acid Black 172

The following tables summarize the key performance indicators for this compound and Acid Black 172, based on data from technical datasheets and industry standards.

Property This compound Acid Black 172 Test Method
C.I. Name This compoundAcid Black 172-
CAS Number 12218-96-1[2]61847-77-6[7]-
Appearance Black Powder[2][3][8]Black Powder[7]-
Shade Brownish light grey[2][3]Black[5]Visual

Table 1: General Properties

Fastness Property This compound (on Wool) Acid Black 172 (on Wool) Test Method
Light Fastness 8[8]7[7]ISO 105-B02
Soaping Fastness (Fading) 4-5[8]4-5[7]ISO 105-C06
Soaping Fastness (Staining) 5[8]-ISO 105-C06
Water Logging Fastness (Fading) 4-5[8]-ISO 105-E01
Water Logging Fastness (Staining) 4[8]-ISO 105-E01
Perspiration Fastness (Fading) 4-5[8]5[7]ISO 105-E04
Perspiration Fastness (Staining) 4-5[8]-ISO 105-E04
Dry Rubbing Fastness 4[8]-ISO 105-X12
Wet Rubbing Fastness 3[8]-ISO 105-X12
Seawater Fastness -5[7]ISO 105-E02
Chlorine Bleach 3[8]5[7]ISO 105-N01

Table 2: Comparative Fastness Ratings (ISO Standards)

Experimental Protocols

The performance data presented in this guide is based on standardized test methods from the International Organization for Standardization (ISO). Below are detailed methodologies for the key experiments cited.

Light Fastness (ISO 105-B02)

This method determines the resistance of the color of textiles to the action of an artificial light source representative of natural daylight (D65).[9][10]

  • Specimen Preparation: A specimen of the dyed textile is mounted on a sample holder.

  • Exposure: The specimen is exposed to a xenon arc lamp under controlled conditions of temperature and humidity.[11]

  • Evaluation: The change in color of the exposed specimen is assessed by comparing it with a set of blue wool references (from 1, very low fastness, to 8, very high fastness) that are exposed simultaneously.[9][10][12] The light fastness rating corresponds to the number of the blue wool reference that shows a similar degree of fading.[12]

Color Fastness to Washing (ISO 105-C06)

This test evaluates the resistance of the color of textiles to domestic or commercial laundering procedures.[13][14][15]

  • Specimen Preparation: A specimen of the dyed textile is sewn together with a multi-fiber fabric strip.

  • Washing Procedure: The composite specimen is subjected to mechanical agitation in a soap solution at a specified temperature and for a specific duration.[15] Stainless steel balls are added to the container to simulate the mechanical action of a washing machine.[14]

  • Rinsing and Drying: After the washing cycle, the specimen is rinsed and dried.

  • Evaluation: The change in color of the dyed specimen is assessed using the Grey Scale for Color Change, and the degree of staining on the multi-fiber fabric is evaluated using the Grey Scale for Staining.[15] The scales range from 1 (poor) to 5 (excellent).

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for evaluating the performance of an acid dye.

G cluster_prep Preparation cluster_dyeing Dyeing Process cluster_testing Performance Testing cluster_eval Evaluation A Dye and Chemical Weighing C Dye Bath Preparation A->C B Fabric Scouring D Dyeing B->D C->D E Rinsing D->E F Drying E->F G Light Fastness (ISO 105-B02) F->G H Wash Fastness (ISO 105-C06) F->H I Other Fastness Tests (e.g., Perspiration, Rubbing) F->I J Color Change Assessment (Grey Scale) G->J H->J K Staining Assessment (Grey Scale) H->K I->J I->K L Final Performance Rating J->L K->L

Caption: Experimental workflow for acid dye performance evaluation.

References

Safety Operating Guide

Navigating the Disposal of Acid Black 107: A Procedural Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

The proper disposal of Acid Black 107, a synthetic azo dye, is a critical aspect of laboratory safety and environmental responsibility. For researchers, scientists, and drug development professionals, adherence to established protocols is paramount to ensure a safe work environment and compliance with regulations. This guide provides essential, step-by-step information for the safe handling and disposal of this compound in a laboratory setting.

Immediate Safety and Handling Protocols

Before initiating any disposal procedure, it is crucial to be aware of the inherent hazards associated with this compound. The material is harmful if swallowed and can cause irritation to the eyes, skin, and respiratory tract.[1] Therefore, appropriate personal protective equipment (PPE) must be worn at all times.

Table 1: Summary of Safety and Handling Information for this compound

ParameterSpecificationSource
Appearance Black Powder[1][2]
Hazards Harmful if swallowed; Causes eye, skin, and respiratory irritation.[1][1]
Personal Protective Equipment (PPE) Safety goggles, chemical-resistant gloves, lab coat, and a respirator if dust is generated.[1][3][1][3]
In case of Eye Contact Immediately flush with plenty of water for at least 15 minutes.[1][1]
In case of Skin Contact Wash with soap and water.[1][1]
In case of Ingestion Give 2-4 cupfuls of milk or water if the victim is conscious and alert.[1][1]
In case of Inhalation Move to fresh air.[1][1]

Step-by-Step Disposal Procedure for this compound

The disposal of chemical waste is governed by stringent regulations that can vary by location. Therefore, the first and most critical step is to consult your institution's Environmental Health and Safety (EHS) department for specific guidelines. The following procedure is a general framework based on best practices for laboratory chemical waste management.

1. Waste Identification and Classification:

  • It is the responsibility of the chemical waste generator to determine if the waste is hazardous.[1]

  • Consult your local and state hazardous waste regulations to ensure accurate classification.[1]

  • This compound waste should not be mixed with other waste streams unless explicitly permitted by your institution's EHS guidelines.

2. Waste Segregation and Collection:

  • Collect waste this compound, including contaminated materials like weighing paper and pipette tips, in a designated and compatible waste container.[4][5]

  • Ensure solid and liquid wastes are kept separate.[5]

  • The container must be in good condition, leak-proof, and have a secure lid.[6]

3. Labeling:

  • Clearly label the waste container with "Hazardous Waste," the full chemical name ("this compound"), and the associated hazards (e.g., "Irritant," "Harmful if Swallowed").[4]

  • Indicate the accumulation start date and the name of the principal investigator or laboratory.

4. Storage:

  • Store the sealed waste container in a designated satellite accumulation area within the laboratory.[7]

  • The storage area should be away from heat sources and direct sunlight.[4]

  • Ensure secondary containment, such as a spill tray, is in place.[5]

5. Disposal Request:

  • Once the container is full or ready for disposal, follow your institution's procedures to request a pickup from the EHS department or a licensed hazardous waste disposal company.[7][8]

  • Do not dispose of this compound down the drain or in the regular trash.[4][7]

Experimental Workflow for Disposal

The following diagram illustrates the logical workflow for the proper disposal of this compound in a laboratory setting.

start Start: Generation of This compound Waste consult_ehs Consult Institutional EHS and Local Regulations start->consult_ehs classify_waste Classify Waste as Hazardous consult_ehs->classify_waste segregate_waste Segregate Waste into a Compatible Container classify_waste->segregate_waste label_container Label Container with Contents and Hazards segregate_waste->label_container store_safely Store in Designated Satellite Accumulation Area label_container->store_safely request_pickup Request Waste Pickup from EHS store_safely->request_pickup end End: Proper Disposal request_pickup->end

Figure 1. Logical workflow for the disposal of this compound.

By adhering to these procedures and consulting with your local safety officials, you can ensure the safe and compliant disposal of this compound, fostering a secure and responsible research environment.

References

Comprehensive Safety and Handling Guide for Acid Black 107

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides essential safety protocols, operational procedures, and disposal plans for the handling of Acid Black 107 in a laboratory setting. It is intended for researchers, scientists, and drug development professionals to ensure safe and compliant laboratory practices.

Hazard Identification and Personal Protective Equipment (PPE)

This compound is a powdered dye that can cause irritation to the eyes, skin, and respiratory tract. It is harmful if swallowed.[1] Adherence to proper PPE protocols is mandatory to minimize exposure risks.

Table 1: Personal Protective Equipment (PPE) for Handling this compound

Protection TypeRequired PPESpecifications and Best Practices
Eye and Face Protection Chemical safety goggles or a full-face shieldMust be worn at all times when handling the powder or solutions. A full-face shield is recommended when there is a risk of splashing.[2]
Skin Protection Chemical-resistant gloves (Nitrile or Neoprene)Nitrile and neoprene gloves offer good resistance to weak acids and are suitable for handling this compound.[3][4][5] Always inspect gloves for integrity before use and replace them immediately if they become contaminated.[6]
Lab coat or chemical-resistant apronA lab coat should be worn to protect clothing and skin from dust and splashes. For larger quantities or significant splash potential, a chemical-resistant apron over the lab coat is recommended.[2]
Respiratory Protection N95 or higher-rated respiratorAn approved respirator is necessary when handling the powder outside of a chemical fume hood to prevent inhalation of dust particles.[1][7]

First Aid Measures

Immediate and appropriate first aid is crucial in the event of accidental exposure to this compound.

Table 2: First Aid Procedures for this compound Exposure

Exposure RouteFirst Aid Procedure
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[1]
Skin Contact Remove contaminated clothing. Flush skin with plenty of soap and water. If irritation develops or persists, seek medical attention.[1][8]
Inhalation Move the exposed person to fresh air at once. If breathing has stopped, perform artificial respiration. If breathing is difficult, administer oxygen. Seek immediate medical attention.[1][8]
Ingestion If the victim is conscious and alert, give 2-4 cupfuls of milk or water. Do not induce vomiting. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[1]

Operational Plan: Safe Handling and Storage

Proper handling and storage procedures are essential to maintain a safe laboratory environment and the integrity of the chemical.

Experimental Workflow for Handling this compound

cluster_prep Preparation cluster_handling Handling cluster_use Application cluster_cleanup Cleanup & Disposal A Don Appropriate PPE B Prepare Work Area in Fume Hood A->B C Weigh Powdered Dye B->C D Prepare Solution C->D E Perform Experiment D->E F Decontaminate Glassware & Surfaces E->F G Neutralize Waste Solution F->G H Dispose of Waste G->H I Remove and Dispose of PPE H->I

Caption: Workflow for the safe handling of this compound.

Handling Procedures:

  • Engineering Controls: Always handle the powdered form of this compound in a well-ventilated area, preferably within a chemical fume hood, to minimize dust generation and inhalation.[1]

  • Minimizing Dust: To prevent the powder from becoming airborne, you can lightly dampen the work surface with a paper towel before weighing.[1]

  • Solution Preparation: When preparing solutions, slowly add the powdered dye to the solvent to avoid splashing.

  • Personal Hygiene: Wash hands thoroughly with soap and water after handling the chemical and before eating, drinking, or smoking.[9]

Storage Requirements:

  • Store this compound in a tightly sealed, light-resistant container.

  • Keep the container in a cool, dry, and well-ventilated area.

  • Store away from incompatible materials such as strong oxidizing and reducing agents.[1]

Disposal Plan

Proper disposal of this compound and its waste is critical to prevent environmental contamination and ensure regulatory compliance.

Waste Disposal Workflow

cluster_collection Waste Collection cluster_treatment Waste Treatment cluster_disposal Final Disposal A Collect Aqueous Waste (Containing this compound) C Neutralize Aqueous Waste (Add Sodium Bicarbonate until pH 6-8) A->C B Collect Contaminated Solids (Gloves, Weighing Paper, etc.) F Dispose of all Waste (Liquid and Solid) as Hazardous Waste (If Required) B->F D Check Local Regulations C->D E Dispose of Neutralized Liquid Down the Drain with Copious Water (If Permitted) D->E If Permitted D->F If Required

Caption: Decision workflow for the disposal of this compound waste.

Disposal Procedures:

  • Waste Segregation: Collect all waste containing this compound, including aqueous solutions and contaminated solids (e.g., gloves, weighing paper, pipette tips), in a designated and clearly labeled hazardous waste container.

  • Neutralization of Aqueous Waste: Before disposal, aqueous waste solutions should be neutralized.

    • Work in a well-ventilated area or a chemical fume hood.

    • Slowly add a weak base, such as sodium bicarbonate (baking soda) or sodium carbonate (soda ash), to the acidic dye solution while stirring.[1]

    • Monitor the pH of the solution using pH paper or a pH meter.

    • Continue adding the base until the pH is neutral (between 6.0 and 8.0).

  • Final Disposal:

    • Consult Local Regulations: It is imperative to consult your institution's Environmental Health and Safety (EHS) department and local regulations regarding the disposal of neutralized dye solutions. Some municipalities may prohibit the drain disposal of any chemical dyes, regardless of neutralization.[6]

    • Permitted Drain Disposal: If permitted by local regulations, the neutralized solution can be poured down the drain with a large volume of running water (at least 20 parts water to 1 part neutralized solution).[10]

    • Hazardous Waste Collection: If drain disposal is not permitted, or for solid waste, the sealed and labeled hazardous waste container must be disposed of through your institution's chemical waste program.[11][12]

  • Disposal of Contaminated PPE: All disposable PPE, such as gloves and contaminated lab coats, should be placed in a sealed bag and disposed of as solid hazardous waste.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.